molecular formula C2H2N2S B1197879 1,3,4-Thiadiazole CAS No. 289-06-5

1,3,4-Thiadiazole

Katalognummer: B1197879
CAS-Nummer: 289-06-5
Molekulargewicht: 86.12 g/mol
InChI-Schlüssel: MBIZXFATKUQOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Thiadiazole is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, recognized as a highly versatile and privileged scaffold in medicinal chemistry and drug discovery . Its significant research value stems from its role as a bioisostere of pyrimidine, the core structure of nucleic acids, which allows derivatives to interfere with critical biological processes like DNA replication . Furthermore, the mesoionic nature of the this compound ring enhances its capacity to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability in preclinical models . This scaffold demonstrates a broad spectrum of pharmacological activities. Recent research highlights its great potential in developing novel anticancer agents. Derivatives have shown potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers, by inducing cell cycle arrest and apoptosis . The ring's structure, particularly the presence of low-lying C-S σ* orbitals, creates regions of low electron density that facilitate interactions with target proteins . Concurrently, this compound is a cornerstone in antimicrobial research. Numerous derivatives synthesized over the past five years have exhibited superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species, making them promising candidates for developing new anti-infectives . The core structure is also found in compounds investigated for other activities, including anti-inflammatory, anticonvulsant, and antitubercular properties . Supplied as a high-purity compound for research use only (RUO), this chemical is an essential building block for medicinal chemists working in hit-to-lead optimization and for investigating new mechanisms of action in biological systems. Researchers will find it invaluable for synthesizing novel derivatives and exploring its wide-ranging biochemical interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZXFATKUQOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128611-69-8
Record name 1,3,4-Thiadiazole, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128611-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00183089
Record name 1,3,4-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289-06-5
Record name 1,3,4-Thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2,5-disubstituted 1,3,4-thiadiazoles, complete with detailed experimental protocols, comparative data, and visualizations of synthetic workflows and relevant biological pathways.

Core Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is primarily achieved through several key methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent of these are:

  • Cyclization of Carboxylic Acids with Thiosemicarbazide: This is a classical and widely used method involving the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclodehydration.

  • One-Pot Synthesis from Aryl Hydrazides and Aldehydes: This efficient approach utilizes a thionating agent, such as Lawesson's reagent, to facilitate the cyclization of an in situ formed N-aroylhydrazone.

  • Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times and often improves yields for the synthesis of these derivatives.

A comparative summary of these methodologies is presented below, offering a glance at their key features.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
From Carboxylic Acid & Thiosemicarbazide Carboxylic Acid, ThiosemicarbazidePOCl₃, H₂SO₄, or other dehydrating agents; Heat2-10 hours60-95%Readily available starting materials, straightforward procedure.[1]Often requires harsh reagents and high temperatures; may have a limited substrate scope.[1]
From Aryl Hydrazide & Aldehyde Aryl Hydrazide, AldehydeLawesson's Reagent, Toluene, Reflux2-12 hours75-97%High yields, good functional group tolerance, one-pot procedure possible.[1][2]Lawesson's reagent can be odorous and requires careful handling.[1]
Microwave-Assisted Synthesis (MAOS) Carboxylic Acid, Thiosemicarbazide or Aryl Hydrazide, etc.Varies (e.g., POCl₃), Microwave Irradiation5-30 minutes80-96%Significantly reduced reaction times, often higher yields, cleaner reactions.[1][3]Requires specialized microwave synthesis equipment.[1]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methodologies discussed.

Route 1: Synthesis from Carboxylic Acid and Thiosemicarbazide

This method relies on the condensation and subsequent cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1]

Protocol:

  • In a round-bottom flask, combine the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Carefully add phosphorus oxychloride (15 mL) to the mixture under a fume hood.

  • Heat the reaction mixture at 80-90°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the mixture with a saturated solution of potassium carbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[1]

Route 2: One-Pot Synthesis from Aryl Hydrazides and Aldehydes using Lawesson's Reagent

This efficient one-pot, two-step procedure involves the initial formation of an N-aroylhydrazone, which then undergoes thionation and cyclization.[2]

Protocol:

  • Dissolve the aryl hydrazide (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reflux the solution for 2 hours to form the N-aroylhydrazone intermediate.

  • Remove the ethanol under reduced pressure.

  • To the crude N-aroylhydrazone, add toluene (15 mL), Lawesson's reagent (0.8 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 mmol).

  • Reflux the mixture for an additional 10 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.[1]

Route 3: Microwave-Assisted Synthesis from Carboxylic Acids and Thiosemicarbazide

Microwave irradiation offers a rapid and efficient alternative to conventional heating for this synthesis.[3]

Protocol:

  • In a microwave-safe vessel, mix the carboxylic acid (0.01 mol) and thiosemicarbazide (0.013 mol).

  • Add phosphorus oxychloride (5 mL) and mix the components for 10 minutes at room temperature.

  • Irradiate the mixture in a microwave oven at 600 W for 10 minutes.[3]

  • After irradiation, remove the excess POCl₃ using a rotary evaporator.

  • Carefully add a 40% NaOH solution to adjust the pH to 9-10.

  • Allow the mixture to stand overnight to facilitate crystallization.

  • Collect the product by filtration and recrystallize from a DMF-EtOH mixture to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3]

Mandatory Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methodologies.

Synthesis_Workflow_Route1 cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Start1 Carboxylic Acid Step1 Condensation & Cyclodehydration Start1->Step1 POCl₃, Heat Start2 Thiosemicarbazide Start2->Step1 POCl₃, Heat Step2 Work-up & Purification Step1->Step2 End1 2,5-Disubstituted This compound Step2->End1

Fig. 1: Synthesis from Carboxylic Acid and Thiosemicarbazide.

Synthesis_Workflow_Route2 cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Start1 Aryl Hydrazide Step1 N-Aroylhydrazone Formation Start1->Step1 Ethanol, Reflux Start2 Aldehyde Start2->Step1 Ethanol, Reflux Step2 Thionation & Cyclization Step1->Step2 Lawesson's Reagent, Toluene, Reflux End1 2,5-Disubstituted This compound Step2->End1

Fig. 2: One-Pot Synthesis using Lawesson's Reagent.

Synthesis_Workflow_Route3 cluster_start Starting Materials cluster_process Microwave-Assisted Reaction cluster_end Product Start1 Carboxylic Acid Step1 Microwave Irradiation Start1->Step1 POCl₃, 600W Start2 Thiosemicarbazide Start2->Step1 POCl₃, 600W Step2 Work-up & Purification Step1->Step2 End1 2-Amino-5-substituted This compound Step2->End1 Anticancer_Mechanism cluster_pathway Signaling Pathways EGFR EGFR/HER-2 Proliferation Cell Proliferation EGFR->Proliferation PI3K PI3K/Akt Survival Cell Survival PI3K->Survival HDAC HDAC HDAC->Proliferation Aromatase Aromatase Estrogen_Synth Estrogen Synthesis Aromatase->Estrogen_Synth Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis Angiogenesis Angiogenesis Thiadiazole 2,5-Disubstituted This compound Derivatives Thiadiazole->EGFR Inhibition Thiadiazole->PI3K Inhibition Thiadiazole->HDAC Inhibition Thiadiazole->Aromatase Inhibition

References

A Comprehensive Technical Guide to the Chemistry and Applications of 1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a privileged five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, that has garnered significant attention from researchers in medicinal, agricultural, and materials science.[1][2] Its unique chemical properties, including high aromaticity, metabolic stability, and the ability to engage in various biological interactions, make it a cornerstone for the design and development of novel functional molecules.[1][3] This technical guide provides an in-depth review of the core chemistry, synthesis, reactivity, and diverse applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Chemistry: Structure and Properties

The this compound ring is a planar, electron-deficient system characterized by high aromaticity.[4][5] The presence of two electronegative nitrogen atoms and a sulfur atom makes the ring a weak base, stable in acidic conditions but susceptible to cleavage by strong bases.[4][5][6] This electron deficiency renders the carbon atoms at the 2- and 5-positions inert toward electrophilic substitution but highly reactive toward nucleophilic attack.[4][7] Conversely, the nitrogen atoms are preferential sites for electrophilic attack, such as N-alkylation.[4]

The unique structural and electronic features of the this compound ring are reflected in its physical and spectroscopic properties, which are crucial for characterization.

PropertyValue / DescriptionCitation
Molecular Formula C₂H₂N₂S[8]
Nature Five-membered, aromatic, planar, electron-deficient heterocyclic ring.[4]
Dipole Moment 3.25 D, indicating a polar symmetric molecule.[4][6]
¹H NMR Protons at C2 and C5 resonate at a downfield chemical shift (δ 9.12 ppm).[4]
¹³C NMR Carbon atoms at C2 and C5 resonate at approximately δ 153.1 ppm.[4]
Stability Stable in aqueous acidic media; undergoes ring cleavage in aqueous base.[4][5]

Synthesis of the this compound Core

The construction of the this compound ring is a well-established area of synthetic chemistry, with several reliable methods available. The most prevalent strategies involve the cyclization of open-chain precursors containing the requisite N-N-C-S framework.

Key Synthetic Pathways:
  • From Thiosemicarbazides: This is the most common and efficient route, leading to the formation of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles. The reaction typically involves the cyclization of a thiosemicarbazide or a substituted thiosemicarbazide with various acylating and dehydrating agents.[5][9] Common reagents include carboxylic acids, acid halides, or acid anhydrides in the presence of phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonyl chloride (TsCl).[5][10][11]

  • From Acylhydrazines: Acylhydrazines can react with various sulfur-containing reagents, such as carbon disulfide (CS₂) or isothiocyanates, to form intermediates that subsequently cyclize to yield this compound derivatives.[8][9]

  • From Dithiocarbazates: The acylation of dithiocarbazates followed by dehydration is another established route to the this compound ring.[5]

  • Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, derived from the condensation of thiosemicarbazide with aldehydes or ketones, can undergo oxidative cyclization using reagents like ferric chloride to produce 2-amino-5-substituted thiadiazoles.[12]

A common synthetic route to 1,3,4-thiadiazoles.

Reactivity of the this compound Ring

The reactivity of the this compound nucleus is dictated by its electron-deficient character.

  • Electrophilic Attack: The ring carbons are resistant to electrophilic substitution. However, the ring nitrogen atoms are nucleophilic and can be readily alkylated or acylated, which can lead to the formation of mesoionic compounds or thiadiazolium salts.[4][7][13]

  • Nucleophilic Attack: The C2 and C5 positions are electrophilic and susceptible to attack by nucleophiles.[4][12] This is particularly useful for introducing functional groups, as leaving groups (such as halogens) at these positions are easily displaced.[12] Strong nucleophiles or harsh basic conditions can lead to the cleavage of the thiadiazole ring.[4][12]

  • Reactions of Substituents: Functional groups at the 2- and 5-positions exhibit their characteristic reactivity. For instance, 2-amino-1,3,4-thiadiazoles are versatile intermediates for synthesizing Schiff bases or amides.[14][15] A methyl group on the ring displays reactivity similar to that of a picoline.[12]

Electrophilic vs. Nucleophilic attack on the ring.

Applications of this compound Derivatives

The versatility of the this compound scaffold has led to its widespread application in several fields, most notably in medicine and agriculture.[5]

Medicinal and Pharmaceutical Applications

This compound is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][16] Its derivatives exhibit a broad spectrum of biological activities, which is often attributed to the N=C-S moiety and the overall stable, aromatic nature of the ring system.[3][8]

Pharmacological ActivityDescription and ExamplesCitation
Antimicrobial Broad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal strains. The scaffold is a key component of antibiotics like Cefazolin.[8][10][17]
Anticancer Derivatives show promise by targeting various pathways, including enzyme inhibition (e.g., carbonic anhydrase, VEGFR-2) and interfering with DNA replication.[18][19][20][21]
Anti-inflammatory Certain derivatives exhibit significant anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8][10][22]
Anticonvulsant A well-documented activity, with many derivatives showing potent effects on the central nervous system.[7][8][22]
Carbonic Anhydrase Inhibition This is a classic application, with FDA-approved drugs like Acetazolamide and Methazolamide used to treat glaucoma and other conditions.[4][5][23]
Antitubercular & Antiviral The scaffold has been incorporated into molecules showing activity against Mycobacterium tuberculosis and various viruses.[7][10][16]

This compound derivative as an enzyme inhibitor.
Agricultural Applications

In agriculture, this compound derivatives are utilized for crop protection and growth regulation. Their biological activity is not limited to human pathogens, making them effective against agricultural pests and weeds.[5][23][24]

  • Herbicides: Compounds like Tebuthiuron are used for selective weed control in crops such as sugarcane and corn.[25]

  • Fungicides and Bactericides: Their inherent antimicrobial properties are leveraged to protect plants from fungal and bacterial diseases.[2][23][24]

  • Insecticides: Some derivatives have shown potent insecticidal activity.[23][25]

Materials Science Applications

The this compound ring is also explored in materials science. Its derivatives have been investigated as corrosion inhibitors, demonstrating the ability to form protective layers on metal surfaces.[2] They also serve as versatile ligands in coordination chemistry due to the presence of multiple heteroatoms capable of binding to metal ions.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key this compound intermediates.

Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine (from Carboxylic Acid)

This protocol describes a common one-pot synthesis via cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.[18]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent)

  • Ice-water bath

  • 50% Sodium hydroxide (NaOH) solution

  • Reflux apparatus

Procedure:

  • To a round-bottom flask, add the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add thiosemicarbazide (3.00 mmol) portion-wise to the mixture.

  • Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add 40 mL of cold water to quench the reaction (Caution: Exothermic reaction).

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to pH 8 using a 50% NaOH solution while stirring in an ice bath.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol (from Carbon Disulfide)

This method involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[26]

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Carbon disulfide (CS₂) (1.0 eq)

  • Anhydrous sodium carbonate (Na₂CO₃) (1.0 eq)

  • Absolute ethanol

  • Reflux apparatus

Procedure:

  • Dissolve thiosemicarbazide and anhydrous sodium carbonate in absolute ethanol in a round-bottom flask.

  • Add carbon disulfide to the mixture.

  • Heat the mixture under reflux for an appropriate time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 3: Synthesis of this compound Schiff Bases

This protocol details the condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an aromatic aldehyde to form an imine linkage.[10][15]

Materials:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid or sulfuric acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (0.01 mol) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[10]

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to crystallize.

  • Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.

  • Purify the product by recrystallization from ethanol.[15]

References

physicochemical properties of the 1,3,4-thiadiazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of the 1,3,4-Thiadiazole Ring

Introduction

The this compound is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[1][2] This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties.[1][3][4][5] As a bioisostere of pyrimidine and the thiazole moiety, its derivatives have been successfully incorporated into a range of clinically used drugs, including the antimicrobial sulfamethizole and the carbonic anhydrase inhibitor acetazolamide.[2][6][7] The inherent properties of the ring, such as its strong aromaticity, contribute to high in vivo stability and generally low toxicity in higher vertebrates.[7][8][9] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis, and biological pathway interactions of the this compound nucleus, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The unique arrangement of heteroatoms in the this compound ring imparts a distinct set of properties that are crucial for its function in various applications.

Structure and Aromaticity

The this compound ring is a planar, aromatic system.[1] Its aromaticity is a key feature, providing significant stability to the molecule.[7][8] However, its aromatic character is considered less pronounced than that of thiophene or thiazole.[10] This pseudo-aromatic nature arises from the delocalization of π-electrons across the five-membered ring.[2] The stability conferred by this aromaticity is a primary reason for the scaffold's frequent use in drug design, as it often translates to greater metabolic stability.[8][9]

Electronic Properties

The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom makes the this compound ring an electron-deficient system.[1][2] This electronic characteristic governs its reactivity. The carbon atoms at the C2 and C5 positions are electron-poor, rendering them susceptible to nucleophilic attack but generally inert towards electrophilic substitution.[2] Conversely, the nitrogen atoms (N3 and N4) are preferential sites for electrophilic attack, such as N-alkylation or N-acylation.[2] The parent molecule is polar, with a calculated dipole moment of 3.25 D.[2] Furthermore, the mesoionic character of the this compound ring enhances the ability of its derivatives to cross biological membranes, contributing to good oral absorption and bioavailability.[6][11]

Acidity, Basicity, and Stability

This compound is a weak base, a property attributed to the inductive effect of the sulfur heteroatom and the overall high aromaticity of the ring.[2] The ring system is noted for its stability in aqueous acidic solutions but is susceptible to cleavage and ring-opening under strongly basic conditions.[2][10]

Solubility

Derivatives of this compound are typically high-melting solids.[12] Their solubility in water is generally low, but they are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[12][13] The aqueous solubility can be significantly influenced by the nature of the substituents on the ring; for instance, incorporating a pyridinyl subunit has been shown to enhance water solubility.[14]

Data Summary Tables

The following tables summarize key quantitative and qualitative physicochemical data for the this compound core.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / DescriptionReference(s)
Molecular FormulaC₂H₂N₂S[15]
Molecular Weight86.12 g/mol [15]
AppearanceWhite to slightly yellow crystalline powder (for derivatives)[13]
AromaticityAromatic, planar system. Confers high stability.[1][8]
Electronic NatureElectron-deficient ring.[1][2]
Dipole Moment3.25 D[2]
BasicityWeakly basic.[2]
StabilityStable in aqueous acid; undergoes ring cleavage in aqueous base.[2]
General SolubilityLow in water; soluble in organic solvents like DMSO and methanol.[12][13][14]

Table 2: Spectroscopic Data for the this compound Ring

SpectroscopyNucleusChemical Shift (δ) / Wavenumber (cm⁻¹)NotesReference(s)
¹H NMRC2-H, C5-H~9.12 ppmProtons are equivalent and resonate extremely downfield due to the electron-deficient ring. Electron-donating substituents cause an upfield shift.[2]
¹³C NMRC2, C5~153.1 ppmCarbons are equivalent. Aryl substituents can shift the resonance further downfield. Other reports show signals between 158-164 ppm for substituted rings.[2][7]
IRC-S715–781 cm⁻¹Characteristic absorption for the carbon-sulfur bond within the ring.[16]

Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazides with various reagents. Below is a representative protocol using a carboxylic acid and a dehydrating agent like phosphorus oxychloride or sulfuric acid.

General Protocol for Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes the acid-catalyzed cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.

1. Materials and Reagents:

  • Aromatic Carboxylic Acid (e.g., Benzoic acid)

  • Thiosemicarbazide

  • Phosphorus Oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 50% Sodium Hydroxide or concentrated Ammonia solution for neutralization

  • Ethanol for recrystallization

  • Ice

2. Reaction Procedure:

  • Step 1: Reaction Setup: In a round-bottom flask, create a mixture of the aromatic carboxylic acid (1.0 eq) and a dehydrating agent such as phosphorus oxychloride (excess, ~3-4 eq) or concentrated sulfuric acid.[17] Stir the mixture at room temperature for 15-20 minutes.

  • Step 2: Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.[17]

  • Step 3: Cyclization: Heat the resulting mixture at 80–90 °C for 1-2 hours with continuous stirring.[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up: After cooling the reaction mixture in an ice bath, carefully and slowly pour it onto crushed ice or add cold water.[17] This will precipitate the crude product and hydrolyze the excess POCl₃. If H₂SO₄ was used, this step helps in dilution and precipitation. For reactions with POCl₃, the resulting suspension may be refluxed for an additional 4 hours to ensure complete reaction.[17]

  • Step 5: Neutralization and Isolation: Neutralize the acidic solution to a pH of ~8 using a suitable base, such as 50% NaOH solution or concentrated ammonia, while keeping the mixture cool in an ice bath.[17][18] The solid product that precipitates is collected by vacuum filtration.

  • Step 6: Purification: Wash the collected solid thoroughly with cold water.[8] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.

3. Characterization:

  • The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[8][17][19]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

G Reactants Reactants: Aromatic Carboxylic Acid + Thiosemicarbazide Mixing Step 1: Mixing and Stirring Reactants->Mixing Reagent Dehydrating Agent (e.g., POCl₃ or conc. H₂SO₄) Reagent->Mixing Heating Step 2: Cyclization (Heating at 80-90°C) Mixing->Heating Quenching Step 3: Work-up (Pouring onto Ice/Water) Heating->Quenching Neutralization Step 4: Neutralization (Base Addition to pH 8) Quenching->Neutralization Purification Step 5: Filtration & Recrystallization Neutralization->Purification Product Final Product: 2-Amino-5-Aryl-1,3,4-Thiadiazole Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Signaling Pathway

Many this compound derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell growth and proliferation, such as those mediated by receptor tyrosine kinases.[1][6]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Signaling Phosphorylation Cascade Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Thiadiazole This compound Derivative Thiadiazole->RTK Inhibits Response Cellular Response: - Proliferation - Survival - Angiogenesis Signaling->Response Leads to

References

A Technical Guide to Novel Synthetic Routes for the 1,3,4-Thiadiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its prevalence in drug design has spurred the development of diverse and innovative synthetic strategies. This technical guide provides an in-depth overview of modern synthetic routes to the this compound core, with a focus on novel methodologies, comparative data, and detailed experimental protocols to aid researchers in this dynamic field.

Classical and Modern Synthetic Strategies

The synthesis of the this compound ring system has evolved from traditional methods to more efficient and environmentally benign approaches. A variety of starting materials can be employed, with thiosemicarbazides and their derivatives being the most common precursors.

Synthesis from Thiosemicarbazides and Carboxylic Acids

A widely utilized and versatile method for constructing the this compound ring involves the cyclization of thiosemicarbazides with carboxylic acids. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][2] The general mechanism proceeds through a nucleophilic attack of the thiosemicarbazide's nitrogen on the carboxylic acid's carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring.[3]

General Workflow for Thiosemicarbazide-Based Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Thiosemicarbazide Thiosemicarbazide Mixing Mixing Thiosemicarbazide->Mixing Carboxylic Acid Carboxylic Acid Carboxylic Acid->Mixing Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->Mixing Heating/Reflux Heating/Reflux Mixing->Heating/Reflux Cooling Cooling Heating/Reflux->Cooling Neutralization Neutralization Cooling->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

A generalized workflow for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, green chemistry principles have driven the adoption of energy-efficient techniques like microwave (MW) and ultrasound irradiation. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often solvent-free conditions.[4][5][6]

Microwave-assisted synthesis, for instance, can shorten reaction times from hours to mere minutes.[7][8] Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, providing an efficient and environmentally friendly alternative.[9][10][11]

Comparative Data for Conventional vs. Microwave-Assisted Synthesis

Starting MaterialsMethodReaction TimeYield (%)Reference
2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehydeConventional4-6 hours-[7]
2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehydeMicrowaveA few minutes-[7]
Substituted thiosemicarbazide and substituted benzoic acidMicrowave3 minutes75-90[5]
Novel Chemoselective Synthesis from Acyl Hydrazines and Nitroalkanes

A groundbreaking and highly modular approach involves the direct coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur and sodium sulfide.[12] This method is notable for its operational simplicity, broad substrate scope, and tolerance of a wide array of functional groups, making it particularly valuable for the late-stage functionalization of complex molecules and peptides.[12]

Proposed Mechanism for Sulfur-Mediated Synthesis

Acyl Hydrazine Acyl Hydrazine Intermediate_A Thioacyl Hydrazine Intermediate Acyl Hydrazine->Intermediate_A Nitroalkane Nitroalkane Intermediate_B Cyclization Precursor Nitroalkane->Intermediate_B S8, Na2S S8, Na2S S8, Na2S->Intermediate_A Intermediate_A->Intermediate_B Final_Product This compound Intermediate_B->Final_Product

References

The 1,3,4-Thiadiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, multifaceted pharmacological applications, mechanisms of action, and the experimental protocols utilized in its evaluation.

Physicochemical Properties and Synthetic Strategies

The unique electronic configuration of the this compound ring endows it with properties conducive to drug design. It is a bioisostere of pyrimidine, allowing it to interact with biological targets that recognize this essential nucleic acid base.[1][2] Its mesoionic character facilitates crossing cellular membranes, contributing to good oral bioavailability.[3][4] Furthermore, the ring is metabolically stable and possesses a dipole moment and hydrogen bond accepting capabilities that enable strong interactions with biological macromolecules.[5][6]

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is typically achieved through cyclization reactions. A common and efficient method involves the acid-catalyzed reaction of thiosemicarbazide with various carboxylic acids or their derivatives.[7][8]

General Experimental Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A widely employed synthetic route involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[9]

Materials:

  • Thiosemicarbazide

  • Substituted carboxylic acid (e.g., isonicotinic acid)

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Glacial acetic acid

  • Substituted aldehyde (for Schiff base formation)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • A mixture of the chosen carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is taken in a round-bottom flask.

  • A dehydrating agent, such as phosphorus oxychloride or a catalytic amount of concentrated sulfuric acid, is cautiously added.[9]

  • The reaction mixture is refluxed for a specified period (typically 2-8 hours), with the progress monitored by thin-layer chromatography (TLC).[7][10]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

  • For further derivatization, such as the formation of Schiff bases, the synthesized 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) is dissolved in a suitable solvent like ethanol containing a few drops of glacial acetic acid.[7]

  • A substituted aldehyde (1.2 equivalents) is added, and the mixture is refluxed for several hours.[9]

  • After cooling, the precipitated Schiff base is filtered, washed, and recrystallized.

Diverse Pharmacological Activities

The this compound scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities.[11][12][13] This has led to the development of numerous compounds with therapeutic potential in various disease areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][14] Their structural similarity to pyrimidine allows them to interfere with DNA replication in rapidly dividing cancer cells.[1][2]

Signaling Pathways in Cancer Targeted by this compound Derivatives:

Several studies have shown that this compound derivatives can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][13][14]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole This compound Derivative Thiadiazole->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Thiadiazole This compound Derivative Thiadiazole->MEK inhibits

Caption: MAPK/ERK pathway inhibition by this compound derivatives.[11]

Quantitative Anticancer Activity Data:

The cytotoxic effects of various this compound derivatives have been quantified using the half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-749.6[14]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-23153.4[14]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo2.44[14]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-723.29[14]
Ciprofloxacin-based derivative 1hSKOV-33.58[6]
Ciprofloxacin-based derivative 1lA5492.79[6]
Honokiol derivative 8aA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG21.62 - 4.61[4][6]
Trisubstituted thiadiazole 22dMCF-71.52[6]
Trisubstituted thiadiazole 22dHCT-11610.3[6]
Bromophenyl substituted derivative 29iMCF-7, SK-BR-3, A549, H19750.77 - 3.43[6]
Compound 6eMCF-73.85[15]
Compound 3jMCF-72.375[13]
Compound 3oMCF-72.884[13]
Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[16] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data:

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Tetranorlabdane derivative 14aBacillus polymyxa2.5[17]
Benzothiazolotriazole derivative 24bStaphylococcus aureus128[17]
Oxadiazole derivative 11S. aureus (MIC₉₀)0.5[16]
Oxadiazole derivative 13S. epidermidis (MIC₉₀)1[16]
Thiosemicarbazide 4a-eStaphylococcus aureusGood activity[18]
Thiosemicarbazide 4a-eEscherichia coliGood activity[18]
4-[5-amino this compound-2-yl] phenolEscherichia coli800[19]
4-[5-amino this compound-2-yl] phenolBacillus cereus800[19]
4-[5-amino this compound-2-yl] phenolStaphylococcus epidermidis800[19]
Anti-inflammatory and Analgesic Activities

Several this compound derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5][20] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Key Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized this compound derivatives.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][21]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in a 96-well plate B Incubate cells to allow attachment (24h) A->B C Treat cells with varying concentrations of This compound derivative B->C D Incubate for a defined period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H

Caption: General workflow of the MTT assay for cytotoxicity evaluation.[14]

Detailed MTT Assay Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21][22]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is determined using methods such as broth microdilution or agar dilution.[3][23]

Broth Microdilution Protocol:

  • Preparation of Antimicrobial dilutions: Prepare a serial two-fold dilution of the this compound compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anti-inflammatory and Analgesic Activity Assays

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):

  • Animal Grouping: Divide animals into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.[24][25]

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally one hour before inducing inflammation.[24]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 5 hours) after carrageenan injection.[25]

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Acetic Acid-Induced Writhing in Mice (Analgesic):

  • Animal Grouping and Compound Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds and a standard analgesic (e.g., acetylsalicylic acid).[26]

  • Induction of Writhing: After a set time (e.g., 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[26]

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage protection from writhing in the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological activities and amenability to chemical modification make it an attractive starting point for the design of novel drugs. The diverse pharmacological profile, encompassing anticancer, antimicrobial, and anti-inflammatory properties, underscores its "privileged" status. Future research will likely focus on the synthesis of more complex and targeted this compound derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and toxicological profiles to translate promising lead compounds into clinically effective therapeutic agents.

References

An In-depth Technical Guide to the Fundamental Structure and Properties of 1,3,4-Thiadiazole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry. Its four constitutional isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess unique physicochemical and pharmacological properties.[1][2] Among these, the this compound scaffold has garnered the most significant attention due to its prominent role as a versatile pharmacophore in a wide array of therapeutic agents.[3][4] This is largely attributed to its bioisosteric relationship with pyrimidines and its mesoionic character, which facilitates crossing of biological membranes and interaction with various biological targets.[3][5] This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and characterization of this compound and its isomers, with a focus on providing researchers and drug development professionals with the detailed data and methodologies necessary for their work.

Fundamental Structure and Isomerism

Thiadiazoles are aromatic heterocyclic compounds with the molecular formula C₂H₂N₂S.[1] The arrangement of the sulfur and two nitrogen atoms within the five-membered ring gives rise to four distinct isomers, each with a unique electronic distribution and reactivity profile.[1][2]

  • 1,2,3-Thiadiazole: Characterized by adjacent nitrogen atoms.

  • 1,2,4-Thiadiazole: Features nitrogen atoms at positions 2 and 4.

  • 1,2,5-Thiadiazole: Possesses nitrogen atoms at positions 2 and 5.

  • This compound: Contains nitrogen atoms at positions 3 and 4.

The this compound isomer is the most extensively studied due to its widespread presence in medicinally active compounds.[3][4] Its structure imparts a unique combination of properties, including high aromaticity, metabolic stability, and the ability to participate in hydrogen bonding.[4]

Structural Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the precise geometric parameters of these isomers. The calculated bond lengths and angles for the parent thiadiazole isomers are crucial for understanding their stability and reactivity.

Table 1: Calculated Bond Lengths (Å) and Bond Angles (°) for Thiadiazole Isomers
Parameter1,2,3-Thiadiazole1,2,4-Thiadiazole1,2,5-ThiadiazoleThis compound
S1-C2-1.7251.7211.721
S1-C51.725-1.7211.721
N2-N31.299--1.371
N2-C3-1.3251.329-
N3-C41.3711.385-1.302
C4-C51.3791.3711.421-
∠C5-S1-C2-87.992.886.5
∠S1-C2-N3-116.3112.2114.8
∠C2-N3-C4---111.9
∠N3-C4-C5109.8110.1--
∠C4-C5-S1112.5-112.2114.8

Physicochemical and Spectroscopic Properties

The electronic nature and arrangement of heteroatoms in each thiadiazole isomer dictate their distinct physicochemical and spectroscopic characteristics.

Physicochemical Properties

The this compound ring is electron-deficient, which influences its reactivity and interactions with biological macromolecules. Its mesoionic character contributes to enhanced membrane permeability and bioavailability.[3]

Table 2: Physicochemical Properties of Parent Thiadiazole Isomers
Property1,2,3-Thiadiazole1,2,4-Thiadiazole1,2,5-ThiadiazoleThis compound
Boiling Point (°C)15712194205 (decomposes)
Dipole Moment (D)1.881.491.583.28
Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of thiadiazole isomers and their derivatives.

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the thiadiazole ring. The chemical shifts are highly dependent on the substitution pattern and the electronic nature of the substituents.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Parent Thiadiazole Isomers
Isomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1,2,3-ThiadiazoleH4: 8.58, H5: 7.85C4: 147.1, C5: 121.9
1,2,4-ThiadiazoleH3: 8.64, H5: 8.16C3: 156.8, C5: 167.4
1,2,5-ThiadiazoleH3, H4: 8.55C3, C4: 149.5
This compoundH2, H5: 9.25C2, C5: 151.5

2.2.2. IR Spectroscopy

Infrared spectroscopy is useful for identifying characteristic functional groups and the vibrations of the thiadiazole ring.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for the this compound Ring
Vibrational ModeFrequency Range (cm⁻¹)
C=N stretching1615 - 1560
Ring stretching1480 - 1400
C-S stretching700 - 600

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives, often starting from thiosemicarbazides or their derivatives. A common and versatile method is the cyclization of thiosemicarbazides with various reagents.

G cluster_start Starting Materials cluster_cyclization Cyclization cluster_product Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclizing Agent (e.g., POCl₃, H₂SO₄, PPA) Thiosemicarbazide->Cyclization Reacts with CarboxylicAcid Carboxylic Acid / Acyl Halide CarboxylicAcid->Cyclization Thiadiazole 2-Amino-5-substituted- This compound Cyclization->Thiadiazole Forms

General synthetic workflow for 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of a carboxylic acid and thiosemicarbazide using phosphorus oxychloride.

Materials:

  • Substituted carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted carboxylic acid (1.0 eq) and phosphorus oxychloride (10 volumes).

  • Stir the mixture at room temperature for 10 minutes.

  • Add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol for ¹H and ¹³C NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be necessary.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Protocol for FT-IR Spectroscopic Analysis

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Biological Properties and Signaling Pathways

Derivatives of this compound exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7] Their anticancer effects are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Inhibition of EGFR/HER2 Signaling Pathway

Several 2,5-disubstituted this compound derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5] Overexpression of these receptors is a hallmark of several cancers. Inhibition of their kinase activity blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Thiadiazole This compound Derivative Thiadiazole->EGFR Inhibits Thiadiazole->HER2 Inhibits

Inhibition of the EGFR/HER2 signaling pathway by this compound derivatives.

Table 5: Anticancer Activity (IC₅₀, µM) of Representative this compound Derivatives
CompoundCell LineIC₅₀ (µM)Target
Compound 8a[5]A549 (Lung)1.62PI3K/Akt/mTOR
Compound 29i[5]SK-BR-3 (Breast)0.77EGFR/HER-2
Compound 32a[5]HePG-2 (Liver)3.31EGFR

Conclusion

The this compound scaffold and its isomers represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their unique structural and electronic properties, coupled with their diverse biological activities, make them attractive targets for medicinal chemists. This guide has provided a foundational understanding of their structure, properties, and synthesis, along with detailed experimental protocols and an overview of their role in inhibiting critical cancer signaling pathways. The continued exploration of thiadiazole chemistry is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Preliminary Investigation of 1,3,4-Thiadiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential. This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the preliminary investigation into the bioactivity of this compound compounds, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of this compound derivatives is commonly quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various this compound derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
ST10 MCF-7 (Breast)49.6Etoposide-
ST10 MDA-MB-231 (Breast)53.4Etoposide-
ST3 MDA-MB-231 (Breast)73.8Etoposide>100
ST8 MDA-MB-231 (Breast)75.2Etoposide>100
2g LoVo (Colon)2.44Cisplatin-
2g MCF-7 (Breast)23.29Doxorubicin-
8a A549 (Lung)1.62--
8d A549 (Lung)2.53--
8e A549 (Lung)2.62--
22d MCF-7 (Breast)1.52--
22d HCT-116 (Colon)10.3--
29i-k Various0.77 - 3.43--
32a,d HePG-2 (Liver)3.31 - 9.31--
32a,d MCF-7 (Breast)3.31 - 9.31--
Thiadiazole derivatives 55–57 MCF-7 (Breast)1.01–2.04Doxorubicin0.75

Data compiled from multiple sources.[2][3][4][5][6][7]

Key Signaling Pathways Targeted by this compound Derivatives in Cancer

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. These pathways govern cell proliferation, survival, and apoptosis.

anticancer_pathways cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling Cascades cluster_nuclear Nuclear Events EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Thiadiazole This compound Derivatives Thiadiazole->EGFR Inhibition Thiadiazole->Apoptosis Induction

Figure 1: Inhibition of EGFR/HER2 signaling by this compound derivatives.

Many this compound compounds have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] Inhibition of these receptors blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1] Furthermore, these compounds can induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[2]

Antimicrobial Activity of this compound Derivatives

The this compound nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Its derivatives have demonstrated efficacy against a wide range of pathogenic bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values of selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
14a Bacillus polymyxa2.5--
21b Vibrio harveyi31.3--
23p Staphylococcus epidermidis31.25--
23p Micrococcus luteus15.63--
24b Staphylococcus aureus128--
8a, 8b Staphylococcus aureus20-28Ciprofloxacin18-20
8a, 8b Bacillus subtilis20-28Ciprofloxacin18-20
8a-c, 8d Escherichia coli24-40Ciprofloxacin20-24
8a-c, 8d Pseudomonas aeruginosa24-40Ciprofloxacin20-24
8d, 8e Aspergillus niger32-42Fluconazole24-26
8d, 8e Candida albicans32-42Fluconazole24-26
19 Staphylococcus aureus62.5--
26 Various Bacteria & Fungi8 - 31.25--
50a-c Candida strains0.78 - 3.12Ketoconazole0.78 - 1.56

Data compiled from multiple sources.[8][9][10]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

mtt_workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT cell viability assay.
Agar Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Activity

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of microorganisms to antimicrobial agents.[13][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[13]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[15]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.[15]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

kirby_bauer_workflow A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply drug-impregnated disks B->C D Incubate the plate C->D E Measure zones of inhibition D->E F Determine antimicrobial susceptibility E->F

Figure 3: Workflow for the Kirby-Bauer disk diffusion test.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.[16][17] For instance, in anticancer studies, the presence of certain aryl groups at the C2 and C5 positions can significantly enhance cytotoxicity.[3] Similarly, for antimicrobial activity, the introduction of specific functional groups can broaden the spectrum of activity or increase potency against particular strains.[18] A thorough analysis of SAR is crucial for the rational design and optimization of new this compound-based therapeutic agents.

This guide provides a foundational understanding of the bioactivity of this compound derivatives. Further in-depth studies, including in vivo efficacy, pharmacokinetic profiling, and toxicological assessments, are essential for the development of these promising compounds into clinically viable drugs.

References

The Mesoionic Nature of 1,3,4-Thiadiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, largely owing to its versatile pharmacological profile, which includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] A key contributor to the broad biological efficacy of these compounds is their inherent mesoionic character. This guide delves into the core principles of the mesoionic nature of this compound compounds, providing a comprehensive overview of their electronic structure, synthesis, and characterization, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction to Mesoionic Compounds

Mesoionic compounds are a class of five- or six-membered heterocyclic chemical compounds that are planar and possess a delocalized system of π-electrons.[4][5] While they are overall electrically neutral, they cannot be represented by any single classical valence-bond structure. Instead, they are depicted as resonance hybrids of various canonical forms, with positive and negative charges delocalized over the ring system. This charge separation is a defining feature of their electronic structure. The first mesoionic compound, dehydrodithizone, was described as early as 1882.[4] The unique electronic configuration of mesoionic compounds imparts them with distinct physicochemical properties, including enhanced dipole moments and the ability to readily cross biological membranes, making them attractive scaffolds in drug discovery.[6][7][8][9]

The Mesoionic Character of 1,3,4-Thiadiazoles

The this compound ring system is a prime example of a mesoionic heterocycle. Its structure, featuring a sulfur atom and two nitrogen atoms, facilitates the delocalization of charges, leading to a stable yet reactive molecule. The mesoionic behavior of the this compound ring enhances the ability of these compounds to cross cellular membranes and interact with biological targets, which contributes to their good oral absorption and bioavailability.[6][7] This inherent polarity and aromatic character are key to their diverse pharmacological activities.[3]

The mesoionic nature of 1,3,4-thiadiazoles can be represented by a set of resonance structures that illustrate the delocalization of positive and negative charges within the heterocyclic ring.

Caption: Resonance structures of a this compound illustrating its mesoionic nature.

Spectroscopic and Structural Evidence

The mesoionic character of 1,3,4-thiadiazoles is substantiated by various analytical techniques, including NMR and IR spectroscopy, as well as X-ray crystallography.

NMR Spectroscopy

In the 13C-NMR spectra of this compound derivatives, the signals for the two carbon atoms within the heterocyclic ring typically appear at distinct chemical shifts, reflecting their different electronic environments. For instance, in a series of synthesized this compound derivatives, the characteristic peaks for the two carbons of the this compound ring were observed in the ranges of 163.5–158.4 ppm and 164.23–160.1 ppm.[10] In another study, these carbons were found at approximately 164–166 ppm and 178–181 ppm.[11] The N-H proton of the amino group attached to the thiadiazole ring is often observed at a downfield chemical shift, for example, between 9.94 and 10.47 ppm, indicating a degree of positive charge on the nitrogen.[10]

Compound 13C NMR (ppm) - C2 13C NMR (ppm) - C5 1H NMR (ppm) - NH Reference
5-phenyl-1,3,4-thiadiazol-2-amine168.51156.467.41-7.47 (NH₂)[7]
4-(p-Tolyl)-1,3,4-thiadiazolium-2-thiolate--10.33 (CH)[4]
Substituted 1,3,4-thiadiazoles163.5-164.23158.4-160.19.94-10.47[10]
Azo dyes with this compound164-166178-181-[11]

Table 1: Selected NMR Spectroscopic Data for this compound Derivatives.

IR Spectroscopy

Infrared spectroscopy provides further evidence of the unique bonding within the this compound ring. The stretching vibrations of C=N, C-N, and C-S bonds are typically observed in the fingerprint region. For instance, in a series of synthesized derivatives, these vibrations were found in the range of 1575–1183 cm-1.[10] The N-H stretching of an amino substituent is generally seen around 3268–3061 cm-1.[7]

Compound N-H Stretch (cm⁻¹) C=N, C-N, C-S Stretches (cm⁻¹) Reference
5-phenyl-1,3,4-thiadiazol-2-amine3268, 30611633, 1509, 1468, 1334, 1264, 1138[7]
Substituted 1,3,4-thiadiazoles3262–31671575–1183[10]

Table 2: Key IR Absorption Bands for this compound Derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and planarity of the this compound ring, a key feature of mesoionic compounds. For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one revealed a near-planar this compound ring.[12] The bond lengths within the ring are intermediate between single and double bonds, which is characteristic of a delocalized electron system.

Compound Key Bond Lengths (Å) **Key Bond Angles (°) **Reference
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneN(7)-C(11) = 1.409(4)N(8)-C(9)-S(10) = 116.3(3)[12]

Table 3: Selected X-ray Crystallographic Data for a this compound Derivative.

Experimental Protocols

The synthesis of this compound derivatives often involves the cyclization of thiosemicarbazides or related precursors. The following sections provide illustrative experimental protocols.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of N-acylthiosemicarbazides.

Synthesis_Workflow start Starting Materials: Carboxylic Acid + Thiosemicarbazide step1 Step 1: Formation of N-Acylthiosemicarbazide start->step1 step2 Step 2: Acid-Catalyzed Cyclization/Dehydration step1->step2 product 2,5-Disubstituted This compound step2->product analysis Characterization: NMR, IR, Mass Spec, X-ray product->analysis

Caption: General workflow for the synthesis and characterization of 1,3,4-thiadiazoles.

Protocol:

  • Preparation of N-Acylthiosemicarbazide: A carboxylic acid is reacted with thiosemicarbazide in the presence of a coupling agent (e.g., DCC) or after conversion to an acid chloride.

  • Cyclization: The resulting N-acylthiosemicarbazide is treated with a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to induce cyclization and form the this compound ring.[10][13][14]

  • Work-up and Purification: The reaction mixture is typically neutralized, and the crude product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

Materials:

  • Benzoyl chloride

  • Thiosemicarbazide

  • Phosphorus oxychloride

Procedure:

  • A solution of benzoyl chloride in a suitable solvent (e.g., pyridine) is added dropwise to a cooled solution of thiosemicarbazide.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting intermediate, 1-benzoylthiosemicarbazide, is isolated.

  • The intermediate is then refluxed with phosphorus oxychloride to effect cyclization.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base.

  • The precipitated solid is filtered, washed with water, and recrystallized to afford pure 5-phenyl-1,3,4-thiadiazol-2-amine.[7]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[7][10][11]

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or using an ATR accessory.[7][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[4]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is compared with the calculated values to confirm the purity and identity of the compound.[7][15]

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, and the data is collected on a diffractometer to determine the three-dimensional molecular structure.[12][16]

Conclusion

The mesoionic nature of this compound compounds is a fundamental aspect of their chemistry that underpins their significant and diverse biological activities. This inherent charge separation and electron delocalization contribute to favorable pharmacokinetic properties, such as enhanced membrane permeability, which is crucial for drug efficacy. A thorough understanding of their electronic structure, supported by robust spectroscopic and crystallographic characterization, is essential for the rational design of new and more effective this compound-based therapeutic agents. The synthetic routes and analytical protocols detailed in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable heterocyclic scaffold in drug discovery and development.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, forming the nucleus of a vast array of compounds with diverse and potent biological activities. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, has a rich history stretching back to the late 19th century. Its journey from a chemical curiosity to a privileged structure in drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound compounds, supplemented with quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

A Historical Chronicle: The Emergence of this compound

The story of this compound begins in 1882 , with its first description attributed to the eminent German chemist Emil Fischer . This initial discovery laid the groundwork for future explorations into this novel heterocyclic system. The early development of this compound chemistry was significantly advanced by the work of Busch and his colleagues . A pivotal moment in understanding the fundamental nature of this heterocycle came in 1890 , when Freund and Kuhn provided a definitive demonstration of its ring system.

The trajectory of this compound research was profoundly influenced by two key discoveries in the broader field of chemistry and medicine: the advent of sulfur drugs and the later exploration of mesoionic compounds . The recognition of the therapeutic potential of sulfur-containing molecules spurred a wave of synthetic efforts, with the this compound ring emerging as a promising pharmacophore.

A watershed moment in the history of this compound-based drugs was the discovery of acetazolamide in 1952. This compound, a potent inhibitor of the enzyme carbonic anhydrase, established the this compound sulfonamide as a clinically significant structural motif and catalyzed a surge in research into the synthesis and biological evaluation of its derivatives. This led to the discovery of a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Synthetic Evolution: From Foundational Methods to Modern Innovations

The synthesis of the this compound ring has been a subject of extensive investigation, leading to a variety of versatile and efficient methodologies. The most common and historically significant approaches involve the cyclization of open-chain precursors, primarily thiosemicarbazides and their derivatives.

The Cornerstone Reaction: Cyclization of Thiosemicarbazides

The reaction of thiosemicarbazide or its N-substituted derivatives with a one-carbon electrophile, followed by cyclization, remains one of the most fundamental and widely employed methods for the synthesis of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles.

A general workflow for this synthetic approach is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate Acylation Carboxylic_Acid Carboxylic Acid / Derivative (e.g., acid chloride, ester) Carboxylic_Acid->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Heat, Acid/Base Catalyst Thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole Cyclization->Thiadiazole

Caption: General workflow for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide.

Experimental Protocols

This protocol is adapted from a patented method and offers a simple, efficient, and environmentally friendly approach.

Materials:

  • Thiosemicarbazide

  • Substituted carboxylic acid

  • Phosphorus pentachloride (PCl₅)

  • 5% Sodium carbonate solution

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1 to 1.2 molar equivalents), and phosphorus pentachloride (1 to 1.2 molar equivalents).

  • Grind the mixture evenly at room temperature.

  • Allow the reaction mixture to stand until the reaction is complete (monitored by TLC).

  • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.

  • Filter the resulting mixture to collect the solid product.

  • Wash the filter cake with water and dry it.

  • Recrystallize the dried product from a suitable solvent (e.g., a mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[1]

This is a classic and widely cited method for the synthesis of this class of compounds.

Materials:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • 10% Sodium carbonate solution

Procedure:

  • In a round-bottom flask, place the substituted carboxylic acid (1 molar equivalent) and thiosemicarbazide (1 molar equivalent).

  • Carefully add an excess of phosphorus oxychloride to the mixture.

  • Heat the reaction mixture under reflux for one hour.

  • After cooling, cautiously pour the reaction mixture into ice-cold water with stirring.

  • Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate is formed.

  • Collect the precipitate by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Quantitative Data: A Snapshot of Biological Activity and Physicochemical Properties

The this compound scaffold has been extensively explored for its therapeutic potential. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Acetazolamide
PropertyValueReference
IUPAC NameN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide[2][3]
Molecular FormulaC₄H₆N₄O₃S₂[2]
Molar Mass222.24 g/mol [2]
Melting Point258 to 259 °C (496 to 498 °F)[2]
pKa7.2 and 9.0[4]
Solubility in waterVery slightly soluble[4]
LogP-0.3[3]
Table 2: Anticancer Activity of Selected this compound Derivatives
Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 Spiro-acenaphthylene tethered-[2][3][5]-thiadiazoleRXF393 (Renal)7.01[6]
HT29 (Colon)24.3[6]
LOX IMVI (Melanoma)9.55[6]
2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[7]
MCF-7 (Breast)23.29[7]
Compound A 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
MDA-MB-231 (Breast)53.4[8]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
Compound IDStructureMicroorganismMIC (µg/mL)Reference
3c Dihydropyrrolidone derivative with a hydroxyl groupStaphylococcus epidermidis31.25[9]
3i Dihydropyrrolidone derivative with a hydroxyl groupMicrococcus luteus15.63[9]
21b Gallic acid amide derivative with a 4-fluorophenyl groupVibrio harveyi31.3[9]

Mechanism of Action: The Case of Acetazolamide

The biological activity of this compound derivatives is diverse and often depends on the nature and position of their substituents. A classic example that illustrates a well-defined mechanism of action is acetazolamide, a potent inhibitor of carbonic anhydrase.

Carbonic anhydrase is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. This process is crucial for various physiological functions, including acid-base balance, fluid secretion, and ion transport.

Acetazolamide, with its this compound-sulfonamide core, binds to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. This inhibition leads to a cascade of physiological effects, including reduced formation of aqueous humor in the eye (making it useful for treating glaucoma), and increased excretion of bicarbonate, sodium, and water by the kidneys (diuretic effect).

The mechanism of action of acetazolamide as a carbonic anhydrase inhibitor is illustrated in the following diagram:

cluster_normal Normal Physiological Process cluster_inhibition Inhibition by Acetazolamide cluster_outcome Physiological Outcome CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CA->H2CO3 Acetazolamide Acetazolamide (this compound derivative) Inhibition Acetazolamide->Inhibition Inhibition->CA Reduced_Secretion Reduced Aqueous Humor Formation (Glaucoma Treatment) Inhibition->Reduced_Secretion Diuresis Increased Excretion of HCO₃⁻, Na⁺, H₂O (Diuresis) Inhibition->Diuresis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This document provides detailed protocols for the synthesis of substituted 1,3,4-thiadiazoles, focusing on common and efficient methodologies.

I. Synthetic Methodologies

The synthesis of the this compound ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of Thiosemicarbazides with Carboxylic Acids

A prevalent and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration.[1][2]

General Reaction Scheme:

Commonly used dehydrating agents include polyphosphate ester (PPE), phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and methanesulfonic acid.[1][3][4][5]

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones, readily prepared from the condensation of aldehydes or ketones with thiosemicarbazide, can undergo oxidative cyclization to yield 2-imino-1,3,4-thiadiazole derivatives.[6] This method is particularly useful for accessing a different substitution pattern at the 2-position.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-amino-1,3,4-thiadiazoles can be efficiently achieved under microwave conditions, often leading to shorter reaction times and improved yields compared to conventional heating.[7]

II. Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles using Polyphosphate Ester (PPE)[1]

This one-pot method provides a convenient route to 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide without the use of harsh or toxic reagents like POCl₃.[1][8]

Materials:

  • Carboxylic acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate ester (PPE) (20 g)

  • Chloroform (30 mL)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Hexane

Procedure:

  • To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add 15 mL of distilled water to the mixture.

  • Neutralize the residual PPE by the careful addition of sodium bicarbonate.

  • Filter the resulting precipitate, and wash it with chloroform and hexane.

  • Dry the product to obtain the 5-substituted-2-amino-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole from Formic Acid and Thiosemicarbazide[9]

This protocol describes the synthesis of the parent 2-amino-1,3,4-thiadiazole.

Materials:

  • Thiosemicarbazide (5.00 g)

  • Formic acid (5.00 mL)

  • Concentrated hydrochloric acid (6.00 mL)

  • Concentrated ammonia

  • Ice

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, place 5.00 g of thiosemicarbazide.

  • Add 5.00 mL of formic acid at once and stir the mixture in an ice bath.

  • Once a slurry forms, slowly add 6.00 mL of concentrated hydrochloric acid dropwise.

  • Transfer the reaction mixture to a preheated oil bath at 107 °C and stir for 4.5 to 5.0 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 8-9 with concentrated ammonia.

  • Store the mixture in a refrigerator overnight to allow for crystallization.

  • Filter the white crystals, wash three times with ice water, and recrystallize from distilled water to obtain the final product.

Protocol 3: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles[7]

This method utilizes microwave irradiation for a rapid and efficient synthesis.

Materials:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • OPC-VH reagent (a dehydrating agent)

  • Dry Dimethylformamide (DMF)

Procedure:

  • In a G-4 borosilicate glass vial sealed with a Teflon septum, combine the carboxylic acid, thiosemicarbazide, and OPC-VH reagent in dry DMF.

  • Place the vial in a microwave reactor.

  • Irradiate the reaction mixture at 60 °C for 5 minutes.

  • After the reaction, cool the mixture and process it using standard work-up procedures to isolate the product.

III. Data Presentation

Table 1: Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles via PPE Method [1]

EntryCarboxylic AcidProductYield (%)
1aBenzoic acid5-Phenyl-1,3,4-thiadiazol-2-amine64.4
1b4-Nitrobenzoic acid5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine75.2
1c2-Chlorobenzoic acid5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine58.9
1dTerephthalic acid1,4-Bis(5-amino-1,3,4-thiadiazol-2-yl)benzene60.3
1eAcetic acid5-Methyl-1,3,4-thiadiazol-2-amine45.0

Table 2: Microwave-Assisted Synthesis of 2-Amino-1,3,4-thiadiazoles [7]

EntryRYield (%)
3aC₆H₅85
3b4-ClC₆H₄82
3c4-FC₆H₄88
3d4-CH₃OC₆H₄80
3e2-Naphthyl78

IV. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of substituted 1,3,4-thiadiazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Carboxylic Acid/Aldehyde + Thiosemicarbazide) mixing Mixing of Reactants start->mixing Step 1 reagents Reagents & Solvent (Dehydrating agent, catalyst, solvent) reagents->mixing heating Heating (Conventional or Microwave) mixing->heating Step 2 monitoring Reaction Monitoring (TLC) heating->monitoring Step 3 quenching Quenching/Neutralization monitoring->quenching Step 4 extraction Extraction/Filtration quenching->extraction Step 5 purification Purification (Recrystallization/Chromatography) extraction->purification Step 6 characterization Characterization (NMR, IR, MS) purification->characterization Step 7 final_product Final Product (Substituted this compound) characterization->final_product

Caption: General workflow for the synthesis of substituted 1,3,4-thiadiazoles.

References

The Versatile Scaffold: 1,3,4-Thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological activities. Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, making them a focal point for the development of novel therapeutic agents.

Antimicrobial Applications

This compound derivatives have shown significant promise in combating a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy of these compounds is often attributed to the nature and position of substituents on the thiadiazole ring.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound A Staphylococcus aureus12.5
Pseudomonas aeruginosa12.5
Compound B Bacillus polymyxa2.5
Compound C Vibrio harveyi31.3
Compound D Geotrichum candidum0.08
Aspergillus fumigatus0.9
Compound E Escherichia coli0.8
Bacillus cereus0.8
Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to evaluate the antimicrobial activity of this compound derivatives is the agar well diffusion method.

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile cork borer (6 mm)

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Uniformly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test compounds and standard antibiotic in DMSO. Add a defined volume (e.g., 100 µL) of each solution into separate wells. Use DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial Screening Workflow

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected this compound derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound F 15035 - 44
Indomethacin (Standard) 1056
Compound G Not Specified62.00 (after 3h)
52.00 (after 5h)
Indomethacin (Standard) Not Specified67.00 (after 3h)
62.00 (after 5h)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Synthesized this compound derivatives

  • Carrageenan (1% solution in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

COX Inhibition by 1,3,4-Thiadiazoles

Anticancer Applications

The this compound scaffold is a key component in the design of novel anticancer agents. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways involved in tumor growth and metastasis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound H MCF-7 (Breast)3.26 - 15.7
Compound I A549 (Lung)1.62 - 10.21
Compound J SK-BR-3 (Breast)0.77
Compound K MCF-7 (Breast)49.6
Compound L LoVo (Colon)2.44
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

PI3K/Akt Pathway Inhibition

Anticonvulsant Properties

Derivatives of this compound have shown potential as anticonvulsant agents, with some compounds exhibiting significant protection in preclinical models of epilepsy.

Quantitative Anticonvulsant Data

The following table presents the median effective dose (ED50) of selected this compound derivatives in the maximal electroshock (MES) test.

Compound IDED50 (mg/kg)Time of Peak Effect (min)Reference
Compound M 247 - >50015
Compound N 1630
Compound O 2.70 (µmol/kg)Not Specified
Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

  • Mice

  • Electroshock apparatus with corneal electrodes

  • Synthesized this compound derivatives

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution (as vehicle)

Procedure:

  • Animal Grouping and Dosing: Divide mice into groups and administer the test compounds, standard drug, or vehicle intraperitoneally.

  • Electrode Application: At the time of peak effect of the drug, apply corneal electrodes to the mice.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection Assessment: A mouse is considered protected if the tonic hindlimb extension is abolished.

  • ED50 Determination: Calculate the ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Maximal Electroshock Test Workflow

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.

General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

Materials:

  • Substituted aromatic carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Potassium carbonate solution (saturated)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Cyclizing Agent Addition: Slowly add the cyclizing agent (e.g., POCl3) to the mixture.

  • Heating: Heat the reaction mixture at an appropriate temperature (e.g., 80-90°C) for a specified time (e.g., 1-3 hours).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture with a saturated solution of potassium carbonate.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole.

The vast therapeutic potential of this compound derivatives continues to drive research in medicinal chemistry. The protocols and data presented here provide a foundational guide for scientists and researchers in the design, synthesis, and evaluation of novel this compound-based compounds for a multitude of therapeutic applications.

Spectroscopic Characterization of 1,3,4-Thiadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of 1,3,4-thiadiazole derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are fundamental for the structural elucidation and purity assessment of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

Characteristic ¹H NMR Chemical Shifts

The proton NMR spectra of 1,3,4-thiadiazoles are characterized by signals corresponding to substituents on the thiadiazole ring and any attached functional groups. Protons on aromatic rings attached to the thiadiazole core typically appear in the range of 6.74–8.40 ppm.[2] The chemical shifts can be influenced by the electronic nature of the substituents. For instance, the presence of an amino group can result in signals between 7.06–7.18 ppm.[2]

Characteristic ¹³C NMR Chemical Shifts

The carbon NMR spectra provide key information about the carbon skeleton. The two carbon atoms within the this compound ring are particularly diagnostic, with their signals typically appearing in distinct downfield regions. C2 and C5 of the this compound ring are observed at approximately 164–166 ppm and 178–181 ppm, respectively.[2][3]

Data Presentation: NMR of this compound Derivatives
Compound TypeFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
2-Arylazo-5-aryl-1,3,4-thiadiazolesAromatic Protons6.74 - 8.40-[2]
Amino Group (-NH₂)7.06 - 7.18-[2]
N,N-dimethylamino Group (-N(CH₃)₂)~3.1840.0 - 40.2[2]
t-butyl Group (-C(CH₃)₃)~1.3330.8 - 34.8[2]
Methoxy Group (-OCH₃)~3.86~55.5[2]
Thiadiazole Ring Carbons-C2: 164-166, C5: 178-181[2]
5-Substituted-N-phenyl-1,3,4-thiadiazol-2-amineN-H Proton9.94 - 10.47-[3]
Aromatic Protons7.00 - 8.43118.2 - 158.0[3]
Thiadiazole Ring Carbons-158.4 - 164.23[3]
5-Phenyl-1,3,4-thiadiazol-2-amineAromatic Protons & NH₂7.41 - 7.75126.35 - 131.04[4]
Thiadiazole Ring Carbons-C2: 168.51, C5: 156.46[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,3,4-thiadiazoles, specific vibrational frequencies can confirm the presence of the heterocyclic ring and its substituents.

Characteristic IR Absorption Frequencies

The IR spectra of this compound derivatives display characteristic absorption bands. The C=N stretching vibration of the thiadiazole ring is typically observed in the region of 1618-1649 cm⁻¹.[1][5] The C-S-C stretching of the thiadiazole ring can be found at lower wavenumbers, generally below 660 cm⁻¹.[6] Other functional groups attached to the thiadiazole core will also show their characteristic absorption bands. For example, the N-H stretching of an amino substituent can appear as bands in the 3100-3400 cm⁻¹ region.[2][6]

Data Presentation: IR of this compound Derivatives
Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Reference
C=N (Thiadiazole Ring)Stretching1618 - 1649[1][5]
C-S-C (Thiadiazole Ring)Stretching< 660[6]
N-H (Amine)Stretching3100 - 3400[2][6]
C=O (Amide)Stretching~1680[6]
N=N (Azo group)Stretching1541 - 1546[1]
Aromatic C-HStretching~3018[5]
O-H (Phenolic)Stretching~3627 (broad)[5]

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound derivatives for structural elucidation.

Materials:

  • This compound derivative (5-10 mg for ¹H, 15-20 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipette or syringe

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the this compound derivative.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette or syringe, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition: If the solvent does not contain an internal standard, add a small drop of TMS.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts (δ) in both ¹H and ¹³C spectra relative to the TMS signal (0 ppm). Analyze the splitting patterns (multiplicity) and coupling constants (J) in the ¹H spectrum to determine proton-proton connectivities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Process Data (FT, Phasing) acquire_c13->process analyze Analyze Spectra (Shifts, Integrals, Coupling) process->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Workflow for NMR spectroscopic analysis.

Protocol for IR Sample Preparation and Analysis

Objective: To obtain an infrared spectrum of a this compound derivative to identify its functional groups.

Method 1: KBr Pellet (for solid samples)

Materials:

  • This compound derivative (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure:

  • Grinding: Add the this compound derivative and KBr to the agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer a portion of the powder to the pellet press die. Apply high pressure to form a transparent or translucent pellet.[7]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Method 2: Thin Film (for soluble solid or liquid samples)

Materials:

  • This compound derivative

  • Volatile solvent (e.g., methylene chloride, acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • IR spectrometer

Procedure:

  • Sample Preparation:

    • For Solids: Dissolve a small amount of the solid in a few drops of a volatile solvent.[8]

    • For Liquids: Use the neat liquid.[7]

  • Film Formation:

    • For Solids: Apply a drop of the solution to the surface of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[8]

    • For Liquids: Place a drop of the liquid on one salt plate and cover it with a second plate to create a thin liquid film.[7]

  • Spectrum Acquisition: Place the salt plate(s) in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Workflow cluster_solid Solid Sample Preparation start Start: Have this compound Sample is_solid Is sample solid? start->is_solid kbr KBr Pellet Method is_solid->kbr Yes thin_film_solid Thin Film Method (from solution) is_solid->thin_film_solid Yes liquid Liquid Sample (Neat Thin Film) is_solid->liquid No acquire Acquire IR Spectrum kbr->acquire thin_film_solid->acquire liquid->acquire analyze Analyze Spectrum acquire->analyze end End: Functional Group Identification analyze->end

Caption: Decision workflow for IR sample preparation.

References

One-Pot Synthesis Methods for 2-Amino-1,3,4-Thiadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. These compounds are recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient, scalable, and environmentally friendly synthetic routes to these valuable molecules is a key focus in modern drug discovery.[1][2]

This guide details four common and effective one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles, offering a comparative overview to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 2-Amino-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The 2-amino substituted derivatives are particularly important in medicinal chemistry as they serve as versatile building blocks for the synthesis of more complex molecules with diverse biological functions. The one-pot synthesis of these scaffolds, which combines multiple reaction steps into a single procedure, is highly desirable as it reduces reaction time, simplifies purification processes, and minimizes waste.[1]

Comparative Summary of One-Pot Synthetic Methods

The following table summarizes the key features of the four detailed one-pot synthesis methods for 2-amino-1,3,4-thiadiazoles, allowing for easy comparison of reagents, reaction conditions, and typical yields.

MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)AdvantagesDisadvantages
1. Acid-Catalyzed Cyclodehydration Carboxylic Acid, ThiosemicarbazideConcentrated H₂SO₄80-90°C, 4 hoursHigh[1]Simple, efficient, high-yielding for many substrates.Harsh acidic conditions, not suitable for acid-sensitive functional groups.
2. Polyphosphate Ester (PPE) Mediated Synthesis Carboxylic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)80-85°CGoodMild reaction conditions, avoids toxic and corrosive reagents.[3]PPE can be viscous and difficult to handle.
3. Microwave-Assisted Synthesis Carboxylic Acid, ThiosemicarbazidePOCl₃Microwave irradiation, 5 minutesHigh[4]Rapid reaction times, high yields, energy efficient.[4][5]Requires specialized microwave reactor, potential for localized overheating.[6]
4. TMSNCS-Mediated Synthesis Carboxylic Acid Hydrazide, Trimethylsilyl isothiocyanate (TMSNCS)Acidic conditions (e.g., H₂SO₄)Not specified71-87[2]Mild, convenient, good yields for a variety of substrates.[2]TMSNCS is moisture-sensitive and can be expensive.

Method 1: Acid-Catalyzed Cyclodehydration

This is a conventional and widely used method for the synthesis of 2-amino-1,3,4-thiadiazoles. The reaction involves the condensation of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst, typically concentrated sulfuric acid, followed by cyclodehydration.

Application Notes

This method is straightforward and generally provides high yields, making it a popular choice for the synthesis of a wide range of 2-amino-5-substituted-1,3,4-thiadiazoles. However, the use of concentrated sulfuric acid makes the reaction conditions harsh, which may not be suitable for substrates with acid-labile functional groups. The workup procedure requires careful neutralization of the strong acid.

Experimental Protocol

Materials:

  • Substituted aromatic or aliphatic carboxylic acid (0.05 mol)

  • Thiosemicarbazide (0.05 mol)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted carboxylic acid (0.05 mol) in a minimal amount of ethanol.

  • To this solution, add an equimolar amount of thiosemicarbazide (0.05 mol) and stir the mixture to ensure homogeneity.

  • Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture at 80-90°C for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the pH is neutral to slightly basic.

  • Filter the solid product using a Buchner funnel, wash it with cold water, and dry it completely.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Quantitative Data

The following table summarizes the yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using the acid-catalyzed method.

EntryR-Group of Carboxylic AcidProductYield (%)
1Phenyl5-Phenyl-1,3,4-thiadiazol-2-amine77
24-Methylphenyl5-(p-tolyl)-1,3,4-thiadiazol-2-amine81
34-Methoxyphenyl5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine94
44-Chlorophenyl5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine79
54-Bromophenyl5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine90

Data adapted from a comparative study on one-pot synthetic methods.

Proposed Reaction Mechanism

G start Carboxylic Acid + Thiosemicarbazide intermediate1 Protonated Carboxylic Acid start->intermediate1 + H+ intermediate2 Acylthiosemicarbazide Intermediate intermediate1->intermediate2 + Thiosemicarbazide - H2O intermediate3 Protonated Acylthiosemicarbazide intermediate2->intermediate3 + H+ intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular Cyclization product 2-Amino-1,3,4-thiadiazole intermediate4->product - H2O - H+

Acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazoles.

Method 2: Polyphosphate Ester (PPE) Mediated Synthesis

Polyphosphate ester (PPE) serves as a mild and effective cyclodehydrating agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles. This method offers a safer alternative to harsh reagents like phosphorus oxychloride or strong acids.[3]

Application Notes

The use of PPE is advantageous due to its mild reaction conditions, typically not exceeding 85°C.[7] This method avoids the use of toxic and corrosive reagents, making it a more environmentally friendly option. The one-pot nature of the reaction simplifies the overall process and purification.[3] However, PPE can be a viscous reagent, which may present handling challenges.

Experimental Protocol

Materials:

  • Carboxylic acid (aliphatic or aromatic) (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate ester (PPE)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).

  • Add polyphosphate ester (at least 20 g per 5 mmol of carboxylic acid) to the flask.[8]

  • Add chloroform as a solvent to create a homogeneous reaction mixture and to assist in temperature control.[8]

  • Heat the reaction mixture with stirring at a temperature between 80-85°C.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the resulting mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with water and then recrystallize it from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3]

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using a polyphosphate-based method.

EntryR-Group of Carboxylic AcidProductYield (%)
1Phenyl5-Phenyl-1,3,4-thiadiazol-2-amine64.4[9]
22-Phenylethyl5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amineNot specified
34-Nitrophenyl5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineNot specified

Note: The data for entries 2 and 3 are adapted from a similar synthetic protocol, serving as a good indicator for expected outcomes with PPE.[3]

Proposed Reaction Mechanism

G start Carboxylic Acid + Thiosemicarbazide intermediate1 Salt Formation start->intermediate1 PPE intermediate2 Acylthiosemicarbazide Intermediate intermediate1->intermediate2 Dehydration product 2-Amino-1,3,4-thiadiazole intermediate2->product Cyclodehydration

PPE-mediated synthesis of 2-amino-1,3,4-thiadiazoles.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This method, often employing a dehydrating agent like phosphorus oxychloride (POCl₃), significantly reduces reaction times from hours to minutes.[4]

Application Notes

The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, leading to higher throughput.[4] The method is also energy-efficient and often results in higher yields and cleaner reaction profiles.[5] However, this technique requires a dedicated microwave reactor, which may not be available in all laboratories. Additionally, there is a potential for localized overheating if the reaction is not carefully controlled.[6]

Experimental Protocol

Materials:

  • Substituted aryl or alkyl carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted carboxylic acid and thiosemicarbazide.

  • Add phosphorus oxychloride (POCl₃) as the dehydrating agent.

  • Place the vessel in a microwave reactor and irradiate for a short period (e.g., 5 minutes). The optimal time and power will depend on the specific substrates and the microwave unit.

  • After irradiation, cool the reaction mixture.

  • Carefully quench the reaction mixture with ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product.

Quantitative Data

The following table presents a comparison of yields for the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using conventional heating versus microwave irradiation with different catalysts.

CatalystMethodTimeTemperatureYield (%)
Conc. H₂SO₄Conventional4 hours80°C94
Conc. H₂SO₄Microwave5 min-78
POCl₃Conventional3-4 hours90°C86
POCl₃Microwave5 min-90

Data adapted from a comparative study of one-pot synthetic methods.

Proposed Reaction Mechanism

G start Carboxylic Acid + Thiosemicarbazide intermediate1 Acylthiosemicarbazide Intermediate start->intermediate1 POCl3 intermediate2 Activated Intermediate intermediate1->intermediate2 Microwave Irradiation product 2-Amino-1,3,4-thiadiazole intermediate2->product Cyclization

Microwave-assisted synthesis workflow.

Method 4: Trimethylsilyl isothiocyanate (TMSNCS) Mediated Synthesis

This method provides a mild and convenient one-pot route to 2-amino-1,3,4-thiadiazoles starting from carboxylic acid hydrazides and trimethylsilyl isothiocyanate (TMSNCS). The reaction proceeds via the in situ formation of a thiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration.[2]

Application Notes
Experimental Protocol

Materials:

  • Substituted carboxylic acid hydrazide

  • Trimethylsilyl isothiocyanate (TMSNCS)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Dissolve the carboxylic acid hydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of trimethylsilyl isothiocyanate (TMSNCS) to the solution.

  • Reflux the mixture to facilitate the in situ formation of the thiosemicarbazide intermediate.

  • After the formation of the intermediate (monitor by TLC), add a catalytic amount of concentrated sulfuric acid.

  • Continue to reflux the reaction mixture until the cyclodehydration is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Quantitative Data

The following table shows the yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using the TMSNCS-mediated method.

EntryR-Group of Carboxylic Acid HydrazideProductYield (%)
1Phenyl5-Phenyl-1,3,4-thiadiazol-2-amine87
24-Methylphenyl5-(p-tolyl)-1,3,4-thiadiazol-2-amine85
34-Methoxyphenyl5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine82
44-Chlorophenyl5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine84
52-Naphthyl5-(Naphthalen-2-yl)-1,3,4-thiadiazol-2-amine71

Data adapted from a study on the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using TMSNCS.[2]

Proposed Reaction Mechanism

G start Carboxylic Acid Hydrazide + TMSNCS intermediate1 In situ Thiosemicarbazide Formation start->intermediate1 intermediate2 Acid-Catalyzed Cyclodehydration intermediate1->intermediate2 + H+ product 2-Amino-1,3,4-thiadiazole intermediate2->product - H2O

TMSNCS-mediated synthesis workflow.

References

Application Notes and Protocols for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The biological significance of these compounds is often dictated by the nature and position of substituents on the thiadiazole ring. Consequently, the development of efficient and regioselective synthetic methodologies for 2,5-disubstituted-1,3,4-thiadiazoles is of paramount importance for the exploration of new therapeutic agents.

This document provides detailed application notes and experimental protocols for three robust and versatile methods for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The protocols are designed to be easily followed by researchers in organic synthesis and drug discovery.

Method 1: One-Pot Synthesis from Aryl Hydrazides and Aldehydes using Lawesson's Reagent

This method offers an efficient two-step, one-pot synthesis of 2,5-diaryl-1,3,4-thiadiazoles from readily available aryl hydrazides and aldehydes.[1][2][3] The reaction proceeds through the initial formation of an N-acylhydrazone intermediate, which then undergoes thionation and cyclization facilitated by Lawesson's reagent to afford the desired 2,5-disubstituted-1,3,4-thiadiazole in moderate to high yields.[1][2]

Experimental Protocol
  • To a solution of an aryl hydrazide (1.0 mmol) in ethanol, add the corresponding aryl aldehyde (1.0 mmol).

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the resulting residue, add toluene, Lawesson's reagent (0.6 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Data Presentation
EntryAryl Hydrazide (R1)Aryl Aldehyde (R2)Yield (%)
1BenzhydrazideBenzaldehyde92
2Benzhydrazide4-Chlorobenzaldehyde97
3Benzhydrazide4-Methoxybenzaldehyde95
44-MethoxybenzhydrazideBenzaldehyde88
54-Methoxybenzhydrazide4-Chlorobenzaldehyde91
64-Methoxybenzhydrazide4-Methoxybenzaldehyde93
7Benzhydrazide2-Naphthaldehyde85
8BenzhydrazideCinnamaldehyde75

Table 1: Substrate scope and yields for the one-pot synthesis of 2,5-diaryl-1,3,4-thiadiazoles using Lawesson's reagent.

Experimental Workflow

G cluster_0 Step 1: N-Acylhydrazone Formation cluster_1 Step 2: Thionation and Cyclization A Aryl Hydrazide + Aryl Aldehyde B Ethanol, Reflux (2h) A->B C N-Acylhydrazone Intermediate B->C D N-Acylhydrazone Intermediate E Lawesson's Reagent, DMAP, Toluene, Reflux (2-4h) D->E F 2,5-Diaryl-1,3,4-thiadiazole E->F

One-pot synthesis from hydrazides and aldehydes.

Method 2: Acid-Catalyzed Regioselective Synthesis from Alkyl 2-(Methylthio)-2-thioxoacetates and Acyl Hydrazides

This acid-catalyzed regioselective cyclization provides a versatile route to 2,5-disubstituted-1,3,4-thiadiazoles.[4][5] The reaction between alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides in the presence of p-toluenesulfonic acid (p-TSA) proceeds through a dehydrative and desulfurative cyclization process.[4] This method is notable for its operational simplicity, metal-free conditions, and compatibility with a wide range of functional groups.[4][6]

Experimental Protocol
  • To a solution of an alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and an acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture magnetically at 80 °C for 3 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate and distilled water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
EntryAlkyl 2-(Methylthio)-2-thioxoacetate (R1)Acyl Hydrazide (R2)Yield (%)
1BenzylBenzhydrazide83
2Benzyl4-Bromobenzhydrazide80
3Benzyl4-Methylbenzhydrazide85
4ButylBenzhydrazide78
5Butyl4-Chlorobenzhydrazide75
64-FluorobenzylBenzhydrazide81
74-NitrobenzylBenzhydrazide79
8BenzylIsonicotinohydrazide72

Table 2: Substrate scope and yields for the p-TSA catalyzed synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Experimental Workflow

G A Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazide B p-TSA, Water, 80°C, 3h A->B C Reaction Mixture B->C D Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F 2,5-Disubstituted-1,3,4-thiadiazole E->F

Acid-catalyzed regioselective synthesis workflow.

Method 3: Synthesis from Carboxylic Acids and Thiosemicarbazide

This classical yet effective method involves the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclization to form the 2-amino-5-substituted-1,3,4-thiadiazole. The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid is common. Microwave-assisted variations of this reaction have been developed to significantly reduce reaction times and improve yields.[1][7][8]

Experimental Protocol (Microwave-Assisted)
  • In a microwave-safe vessel, mix the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Carefully add phosphorus oxychloride (5 mL) as a dehydrating agent.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 180-300 W) for a short duration (typically 3-5 minutes).[8]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., potassium hydroxide solution) to a pH of 9-10.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).

Data Presentation
EntryCarboxylic Acid (R)MethodYield (%)
1Benzoic acidConventional (POCl₃, reflux)75
2Benzoic acidMicrowave (POCl₃)92
34-Chlorobenzoic acidConventional (H₂SO₄, reflux)72
44-Chlorobenzoic acidMicrowave (POCl₃)89
54-Methoxybenzoic acidConventional (POCl₃, reflux)78
64-Methoxybenzoic acidMicrowave (POCl₃)95
7Isonicotinic acidMicrowave (POCl₃)85
8Acetic acidConventional (H₂SO₄, reflux)65

Table 3: Comparison of conventional and microwave-assisted synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Workflow

G A Carboxylic Acid + Thiosemicarbazide B Dehydrating Agent (e.g., POCl3) A->B C Microwave Irradiation (3-5 min) B->C D Reaction Mixture C->D E Work-up (Ice, Neutralization) D->E F Purification (Recrystallization) E->F G 2-Amino-5-substituted-1,3,4-thiadiazole F->G

Microwave-assisted synthesis from carboxylic acids.

Applications in Drug Development

The 2,5-disubstituted-1,3,4-thiadiazole moiety is a versatile pharmacophore that has been incorporated into a multitude of biologically active compounds. The synthetic methods described herein provide access to a diverse library of these derivatives for screening and lead optimization in drug discovery programs.

Signaling Pathway Implication (Hypothetical)

The diverse biological activities of 2,5-disubstituted-1,3,4-thiadiazoles suggest their potential to interact with various cellular signaling pathways. For instance, certain derivatives have shown promise as inhibitors of enzymes such as carbonic anhydrase and kinases, which are implicated in a range of diseases including cancer and glaucoma. Further investigation into the specific molecular targets and mechanisms of action is an active area of research.

G cluster_0 Drug Discovery and Development A Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization C->D E Preclinical Studies D->E F Clinical Trials E->F G New Therapeutic Agent F->G

Role of synthesis in the drug discovery pipeline.

References

Application Notes and Protocols for Acid-Catalyzed Cyclization in 1,3,4-Thiadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This structural motif is of significant interest in medicinal chemistry and drug development due to its wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is often achieved through the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives. This method is widely employed due to its efficiency and the ready availability of starting materials.[5] This document provides detailed application notes and protocols for the acid-catalyzed formation of the this compound ring.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid proceeds through a dehydration mechanism. The reaction is initiated by the protonation of the carboxylic acid, which enhances its electrophilicity. The thiosemicarbazide then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic this compound ring.[5]

Reaction_Mechanism Thiosemicarbazide Thiosemicarbazide Intermediate1 Protonated Carboxylic Acid Thiosemicarbazide->Intermediate1 Nucleophilic Attack CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Protonation AcidCatalyst Acid Catalyst (H⁺) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Thiadiazole This compound Intermediate3->Thiadiazole Dehydration Water H₂O Intermediate3->Water

Figure 1: Proposed mechanism for acid-catalyzed this compound formation.

Quantitative Data Summary

The choice of acid catalyst and reaction conditions can significantly impact the yield of the this compound product. The following table summarizes quantitative data from various reported acid-catalyzed cyclization reactions.

Starting MaterialsAcid CatalystReaction ConditionsYield (%)Reference
Thiosemicarbazide and Benzoic AcidConcentrated H₂SO₄Room Temperature28-43[6]
Thiosemicarbazide and various Carboxylic AcidsPOCl₃80-90 °C, 1 hour91[7]
Thiosemicarbazide and Benzoic AcidPolyphosphate Ester (PPE)Chloroform, reflux64.4[8]
Thiosemicarbazide and Acetyl ChlorideMethanesulfonic AcidNot specified23[5]
1-(3-fluorobenzoyl)thiosemicarbazideConcentrated H₂SO₄Room Temperature28-43[6]
Phenylthiosemicarbazide and Methoxy Cinnamic AcidPOCl₃Not specified-[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via acid-catalyzed cyclization.

General Experimental Workflow

Experimental_Workflow Start Start Step1 Mix Thiosemicarbazide and Carboxylic Acid Derivative Start->Step1 Step2 Add Acid Catalyst Step1->Step2 Step3 Heat and Stir Reaction Mixture Step2->Step3 Step4 Monitor Reaction Progress (TLC) Step3->Step4 Step5 Work-up and Isolation Step4->Step5 Reaction Complete Step6 Purification (Recrystallization) Step5->Step6 Step7 Characterization (NMR, IR, MS) Step6->Step7 End End Step7->End

Figure 2: General workflow for this compound synthesis.
Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine using Phosphorus Oxychloride (POCl₃)[7]

Materials:

  • Substituted carboxylic acid (3.00 mmol)

  • Thiosemicarbazide (3.00 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Water

  • 50% Sodium hydroxide solution

  • Ice bath

Procedure:

  • A mixture of the carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature in a round-bottom flask.

  • Thiosemicarbazide (3.00 mmol) is added to the mixture.

  • The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.

  • After heating, the reaction mixture is cooled in an ice bath.

  • Carefully, 40 mL of water is added to the cooled mixture.

  • The resulting suspension is refluxed for 4 hours.

  • The mixture is then cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Concentrated Sulfuric Acid[6]

Materials:

  • 1,4-Disubstituted thiosemicarbazide

  • Concentrated sulfuric acid (98%)

  • Ice and water for work-up

Procedure:

  • The 1,4-disubstituted thiosemicarbazide is added portion-wise to an excess of concentrated sulfuric acid at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for a specified time (typically monitored by TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • Purification is achieved by recrystallization from an appropriate solvent.

Note: This method can lead to lower yields due to potential substrate degradation under the strongly acidic conditions.[6]

Applications in Drug Development

The this compound ring is a versatile scaffold in drug design, with derivatives exhibiting a broad spectrum of biological activities.[1][3][10] Its presence in a molecule can influence physicochemical properties, pharmacokinetics, and safety profiles.[10] Some of the notable therapeutic applications include:

  • Anticancer Agents: Many this compound derivatives have shown potent anticancer activity against various cancer cell lines.[7][10]

  • Antibacterial and Antifungal Agents: The thiadiazole nucleus is a key component in the development of new antimicrobial agents to combat drug-resistant strains.[4]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated significant anti-inflammatory properties.

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in developing antiviral, anti-tuberculosis, and anti-leishmanial drugs.[1]

Conclusion

Acid-catalyzed cyclization is a fundamental and efficient method for the synthesis of the this compound ring, a crucial scaffold in modern drug discovery. The choice of acid catalyst and reaction conditions must be carefully optimized to achieve high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working on the synthesis and development of novel this compound-based therapeutic agents.

References

Application Notes and Protocols for 1,3,4-Thiadiazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities.[1] Derivatives of this compound have demonstrated potent fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of novel crop protection agents.[2][3][4] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the synthesis, screening, and evaluation of this compound derivatives for agrochemical applications.

Agrochemical Applications of this compound Derivatives

This compound derivatives have been extensively explored for their potential use as:

  • Fungicides: These compounds have shown efficacy against a range of plant pathogenic fungi by disrupting cell wall biogenesis or inhibiting ergosterol biosynthesis.[3][5] Some derivatives exhibit antifungal activity against various Candida species and molds, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 96 μg/ml.[5]

  • Insecticides: Certain this compound derivatives act as potent insecticides, with some exhibiting contact and stomach toxicity against various pests.[6] The mode of action for some of these compounds involves the inhibition of acetylcholinesterase, a critical enzyme in the insect nervous system.[7]

  • Herbicides: Thiadiazole derivatives, particularly thiadiazolyl ureas, have been identified as effective herbicides.[8] Their primary mode of action is the inhibition of photosynthesis at photosystem II, leading to the disruption of electron transport in susceptible plants.[2][9]

Data Presentation: Agrochemical Activity

The following tables summarize the quantitative data on the agrochemical activities of various this compound derivatives as reported in the literature.

Table 1: Fungicidal Activity of this compound Derivatives

Compound/DerivativeTarget FungiActivity MetricValueReference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1)Candida species, moldsMIC₁₀₀8 - 96 µg/mL[5]
2-alkyl/aralkyl/heterocyclyl sulfanyl-5-amino/methyl-1,3,4-thiadiazolesRhizoctonia bataticolaED₅₀3.9–300.4 μg/mL[10]
2-alkyl/aralkyl/heterocyclyl sulfanyl-5-amino/methyl-1,3,4-thiadiazolesRhizoctonia solaniED₅₀4.2–228.5 μg/mL[10]
Nano-forms of this compound derivativesRhizoctonia solani, R. bataticolaActivity Increase2–4 times higher than conventional forms[10]

Table 2: Insecticidal Activity of this compound Derivatives

Compound/DerivativeTarget InsectActivity MetricValueReference
1,3,4-thiadiazolo[3,2-a]pyrimidine & this compound analoguesSpodoptera littoralisToxicity100%[11]
(1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compoundsAcetylcholinesterase (AChE)IC₅₀0.053 µM[7]
This compound-drug hybrid compoundsAcetylcholinesterase (AChE)IC₅₀18.1 ± 0.9 nM[12]
This compound and 1,3,4-thiadiazine derivativesSpodoptera littoralisLC₅₀6.42 and 6.90 mg/L[13]

Table 3: Herbicidal Activity of this compound Derivatives

Compound/DerivativeTarget Weed/SystemActivity MetricValueReference
Buthidazole and TebuthiuronChloroplasts (electron transport)Inhibition50% and 47% at 0.5 µM[2]
1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ureaBarley (tolerant) vs. Wheat (susceptible)SelectivityBased on differential N-demethylation rates[8]
Tetrahydrophthalimide derivatives with thiadiazole moietyA.t., A.r., P.o.Inhibition>90% at 18.75 and 9.375 g a.i./ha[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and for conducting agrochemical bioassays.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

This protocol describes a solid-phase synthesis method.

Materials:

  • Thiosemicarbazide

  • Carboxylic acid (substituted)

  • Phosphorus pentachloride

  • Alkaline solution (e.g., NaOH or KOH solution)

  • Dry reaction vessel (e.g., mortar and pestle)

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a dry reaction vessel, add thiosemicarbazide (A mol), the desired carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[6]

  • Grind the mixture evenly at room temperature until the starting materials have completely reacted to form a crude product.[6]

  • Allow the crude product to stand.

  • Add an alkaline solution to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.[6]

  • Filter the mixture and collect the filter cake.

  • Dry the filter cake and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.[6]

Antifungal Bioassay: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal pathogens.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal culture in liquid yeast extract-peptone-dextrose (YPD) medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds.

  • Perform serial dilutions of the stock solution in the 96-well plates using the appropriate culture medium.

  • Inoculate each well with a standardized fungal suspension.

  • Incubate the plates at a suitable temperature (e.g., 35°C) for 24 to 48 hours.[15]

  • Measure the optical density (OD) at 600 nm to determine fungal growth.[15]

  • The MIC is defined as the lowest concentration of the compound that inhibits fungal growth by a certain percentage (e.g., 50% or 90%) compared to the control.

Insecticidal Bioassay: Leaf Dipping Method

This protocol assesses the contact and/or stomach toxicity of compounds against phytophagous insects.[11]

Materials:

  • Test compounds emulsified in a suitable solvent with a surfactant (e.g., Tween-80)

  • Fresh leaves of a host plant

  • Target insects (e.g., aphids, larvae)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Dip fresh leaves into the test solutions for a defined period (e.g., 10-30 seconds).

  • Allow the leaves to air-dry.

  • Place one treated leaf in each Petri dish lined with moist filter paper.

  • Introduce a known number of insects (e.g., 10-20) into each Petri dish.

  • Seal the dishes and maintain them under controlled environmental conditions.

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Include a control group treated with the solvent and surfactant only.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Herbicidal Bioassay: Pre-emergence Activity

This protocol evaluates the effect of test compounds on weed germination and early growth when applied to the soil before weed emergence.

Materials:

  • Test compounds formulated in a suitable solvent/surfactant system

  • Pots filled with soil

  • Seeds of target weed species

  • Sprayer

  • Greenhouse or controlled environment chamber

Procedure:

  • Sow seeds of the target weed species at a uniform depth in the pots.

  • Prepare different concentrations of the test compounds.

  • Uniformly apply the test solutions to the soil surface using a sprayer.

  • Include a control group sprayed with the solvent/surfactant system alone.

  • Place the pots in a greenhouse with appropriate conditions for weed growth.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged weeds and measuring their growth (e.g., shoot height, fresh weight) compared to the control.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in the research and application of this compound derivatives.

G cluster_synthesis Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole thiosemicarbazide Thiosemicarbazide grinding Grind at Room Temp thiosemicarbazide->grinding carboxylic_acid Carboxylic Acid carboxylic_acid->grinding pcl5 PCl5 pcl5->grinding crude_product Crude Product grinding->crude_product filtration Filtration crude_product->filtration alkaline_solution Alkaline Solution (pH 8-8.2) alkaline_solution->filtration recrystallization Recrystallization filtration->recrystallization final_product 2-Amino-5-Substituted-1,3,4-Thiadiazole recrystallization->final_product

Caption: General synthetic pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.

G cluster_workflow Agrochemical Bioassay Workflow compound This compound Derivative formulation Prepare Test Solutions/Formulations compound->formulation application Application to Target System (Fungi, Insect/Leaf, Soil) formulation->application incubation Incubation under Controlled Conditions application->incubation data_collection Data Collection (Growth Inhibition, Mortality, Germination) incubation->data_collection analysis Data Analysis (MIC, LC50, % Inhibition) data_collection->analysis result Efficacy Evaluation analysis->result

Caption: A generalized experimental workflow for agrochemical bioassays.

G cluster_herbicide Herbicidal Mode of Action: Photosynthesis Inhibition light Light Energy psii Photosystem II (PSII) light->psii electron_transport Electron Transport Chain psii->electron_transport atp_nadph ATP & NADPH Production electron_transport->atp_nadph photosynthesis Photosynthesis atp_nadph->photosynthesis thiadiazole Thiadiazole-Urea Herbicide thiadiazole->electron_transport Inhibits

Caption: Inhibition of photosynthetic electron transport by thiadiazole-urea herbicides.

G cluster_insecticide Insecticidal Mode of Action: AChE Inhibition acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache continuous_stimulation Continuous Nerve Stimulation acetylcholine->continuous_stimulation choline_acetate Choline + Acetate ache->choline_acetate Hydrolysis nerve_impulse Nerve Impulse Transmission nerve_impulse->acetylcholine paralysis_death Paralysis & Death continuous_stimulation->paralysis_death thiadiazole This compound Insecticide thiadiazole->ache Inhibits

Caption: Inhibition of acetylcholinesterase by this compound insecticides.

References

Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatile biological activity of this compound derivatives has made them a focal point for drug design and development. Thiosemicarbazide and its derivatives are readily available and efficient precursors for the synthesis of a diverse array of substituted 1,3,4-thiadiazoles.[3] This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors.

Application Notes

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide typically involves the cyclization of the thiosemicarbazide backbone with a suitable one-carbon donor. The choice of the cyclizing agent determines the nature of the substituent at the 5-position of the thiadiazole ring, while the thiosemicarbazide itself can be substituted to introduce diversity at other positions. The most common synthetic strategies are outlined below.

Cyclization with Carboxylic Acids

This is a widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclodehydration. This step is typically facilitated by a dehydrating agent.

  • Mechanism: The proposed mechanism initiates with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. Subsequent dehydration and an intramolecular cyclization involving the sulfur atom lead to the formation of the thiadiazole ring.[3]

  • Dehydrating Agents:

    • Strong Acids: Concentrated sulfuric acid (H₂SO₄) is a classic and effective dehydrating agent for this transformation.[4]

    • Phosphorus Derivatives: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are also commonly used and often provide good to excellent yields.

    • Polyphosphate Ester (PPE): As a less toxic alternative to reagents like POCl₃, polyphosphate ester (PPE) has been successfully used for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.

Reaction with Carbon Disulfide

The reaction of thiosemicarbazide with carbon disulfide (CS₂) in a basic medium is a standard and efficient method for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole. This derivative is a valuable intermediate for the synthesis of various other functionalized thiadiazoles. The reaction proceeds by heating thiosemicarbazide and carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide in a solvent such as absolute ethanol.[5]

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones, which are readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones, can undergo oxidative cyclization to yield 2-imino-1,3,4-thiadiazole derivatives. A common oxidizing agent for this reaction is ferric chloride (FeCl₃). This method provides an alternative route to access different substitution patterns on the thiadiazole ring.

Synthetic Pathways and Workflows

Synthesis_Pathways cluster_main Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide cluster_route1 Route 1: Cyclization with Carboxylic Acids cluster_route2 Route 2: Reaction with Carbon Disulfide cluster_route3 Route 3: Oxidative Cyclization of Thiosemicarbazones thiosemicarbazide Thiosemicarbazide dehydrating_agent Dehydrating Agent (H₂SO₄, POCl₃, PPA) thiosemicarbazide->dehydrating_agent base Base (Na₂CO₃, KOH) thiosemicarbazide->base thiosemicarbazone Thiosemicarbazone thiosemicarbazide->thiosemicarbazone carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->dehydrating_agent thiadiazole1 2-Amino-5-substituted- This compound dehydrating_agent->thiadiazole1 Cyclodehydration cs2 Carbon Disulfide (CS₂) cs2->base thiadiazole2 2-Amino-5-mercapto- This compound base->thiadiazole2 Cyclization aldehyde_ketone Aldehyde/Ketone (R-CHO / R₂C=O) aldehyde_ketone->thiosemicarbazone Condensation oxidizing_agent Oxidizing Agent (FeCl₃) thiosemicarbazone->oxidizing_agent thiadiazole3 2-Imino-1,3,4-thiadiazole derivative oxidizing_agent->thiadiazole3 Oxidative Cyclization

Caption: Key synthetic routes to 1,3,4-thiadiazoles from thiosemicarbazide.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start reagents Mix Thiosemicarbazide and Reagents start->reagents reaction Perform Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (e.g., Pouring on ice, Neutralization) monitoring->workup Reaction Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification characterization Characterize Product (IR, NMR, Mass Spec) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid

This protocol describes the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole from benzoic acid and thiosemicarbazide using concentrated sulfuric acid as the dehydrating agent.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • 10% Sodium carbonate solution

Procedure:

  • In a round-bottom flask, take an equimolar mixture of benzoic acid and thiosemicarbazide.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to come to room temperature and then heat it in a water bath at 80-90°C for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with stirring.

  • Neutralize the resulting solution with a 10% sodium carbonate solution until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole using Carbon Disulfide

This protocol details the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ice-water

Procedure:

  • Suspend thiosemicarbazide (0.02 mol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Add anhydrous sodium carbonate (0.02 mol) and carbon disulfide (3 mL) to the suspension.

  • Warm the mixture with stirring and reflux for 1 hour.

  • Continue heating the mixture on a steam bath for an additional 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ice-water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.

Protocol 3: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles by Oxidative Cyclization of Thiosemicarbazones

This protocol outlines the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole from the corresponding thiosemicarbazone using ferric chloride as an oxidizing agent.

Materials:

  • Aryl aldehyde thiosemicarbazone

  • Ferric chloride (FeCl₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve the aryl aldehyde thiosemicarbazone in ethanol.

  • Prepare an aqueous solution of ferric chloride.

  • Add the ferric chloride solution to the thiosemicarbazone solution.

  • Heat the reaction mixture at 70-80°C for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles

PrecursorsCyclizing/Oxidizing AgentReaction ConditionsYield (%)Reference(s)
Thiosemicarbazide, Benzoic AcidConc. H₂SO₄80-90°C, 4 hours28-43[4]
Thiosemicarbazide, Aromatic Carboxylic AcidsPOCl₃Reflux, 0.5-3 hoursHigh[1]
Thiosemicarbazide, Carboxylic AcidPCl₅Room temperature, solid-phase grinding>91[6]
Thiosemicarbazide, Carbon DisulfideNa₂CO₃/EthanolReflux, 5 hours92
Aldehyde ThiosemicarbazonesFeCl₃70-80°CModerate
Thiosemicarbazide, Carboxylic AcidMicrowave Irradiation300 W, 3 minutesGood[7]
Thiosemicarbazide, Carboxylic AcidUltrasonic IrradiationRoom temperature, 20 minutesGood[7]

Note: Yields can vary significantly based on the specific substrates and reaction scale.

Conclusion

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors offers a versatile and efficient approach to a class of compounds with significant therapeutic potential. The choice of synthetic methodology depends on the desired substitution pattern and the availability of reagents. The protocols provided herein offer robust starting points for the laboratory synthesis of these valuable heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates. Researchers are encouraged to consult the cited literature for more detailed information and a broader scope of these reactions.

References

Application Notes and Protocols for the Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (DMTD), a key process for synthesizing a wide range of derivatives with significant applications in medicinal chemistry and materials science.

Application Notes

2,5-Dimercapto-1,3,4-thiadiazole is a versatile heterocyclic compound existing in a tautomeric equilibrium between its dithiol and dithione forms. The nucleophilic sulfur atoms of the mercapto groups are readily alkylated, providing a straightforward method for synthesizing 2,5-bis(alkylthio)-1,3,4-thiadiazole derivatives. These derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and are also used as lubricant additives.[1][2][3]

The alkylation is typically a nucleophilic substitution reaction where the deprotonated thiol groups of DMTD attack an alkyl halide.[2] The reaction can be controlled to yield either mono- or di-substituted products by adjusting the stoichiometry of the reactants.[4][5] An excess of the alkylating agent and base generally favors the formation of the disubstituted product.

Commonly employed reagents and conditions include:

  • Alkylating Agents: A variety of alkyl halides (e.g., alkyl bromides, chlorides) can be used to introduce diverse functional groups onto the DMTD scaffold.[4][6]

  • Bases: An appropriate base is crucial for deprotonating the thiol groups, thereby activating them for nucleophilic attack. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and pyridine.[1][6][7]

  • Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Alcohols like ethanol and isopropanol, as well as polar aprotic solvents like dimethylformamide (DMF), are frequently used.[1][5][6]

Reaction progress can be monitored by thin-layer chromatography (TLC). The final products are typically solids that can be purified by filtration and recrystallization from a suitable solvent like ethanol.[5][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-bis(alkylthio)-1,3,4-thiadiazoles

This protocol describes a general method for the dialkylation of DMTD, which can be adapted for various alkyl halides.

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) (1 equivalent)

  • Alkyl halide (e.g., R-Br, R-Cl) (2.2 equivalents)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate) (2.2 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the base (2.2 eq.) in the chosen solvent.

  • Add 2,5-dimercapto-1,3,4-thiadiazole (1 eq.) to the solution and stir until it dissolves. The formation of the salt may be observed.

  • Slowly add the alkyl halide (2.2 eq.) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can range from 2 to 17 hours, depending on the reactivity of the alkyl halide.[1][5] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt byproduct, e.g., NaBr) has formed, remove it by filtration.[6]

  • If the product precipitates upon cooling, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.[6]

  • Wash the collected solid with water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-bis(alkylthio)-1,3,4-thiadiazole.[5][7]

  • Characterize the final product using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Protocol 2: Specific Example - Synthesis of 2,5-bis(n-hexylthio)-1,3,4-thiadiazole

This protocol provides a specific example for the synthesis of 2,5-bis(n-hexylthio)-1,3,4-thiadiazole, adapted from established procedures.[6]

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (50 g, 0.33 mol)

  • Sodium hydroxide (26.4 g, 0.66 mol)

  • 1-Bromohexane (110 g, 0.66 mol)

  • Isopropanol (400 mL)

Procedure:

  • Charge a round-bottom flask with 400 mL of isopropanol.

  • Add 26.4 g of sodium hydroxide to the isopropanol and stir until dissolved.

  • Add 50 g of 2,5-dimercapto-1,3,4-thiadiazole to the solution.

  • Heat the mixture to reflux with continuous stirring.

  • Slowly add 110 g of 1-bromohexane to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the solid precipitate (sodium bromide).

  • Remove the isopropanol from the filtrate by vacuum stripping to isolate the crude product.

  • The resulting product, 2,5-bis(n-hexylthio)-1,3,4-thiadiazole, can be used without further purification or can be recrystallized from ethanol if higher purity is required. A yield of over 70% is expected.[6]

Data Presentation

Quantitative data from typical alkylation reactions are summarized below for easy comparison.

Table 1: Summary of Reaction Conditions and Yields for Alkylation of DMTD

Alkylating AgentBaseSolventReaction TimeYield (%)Reference
Ethyl bromoacetateK₂CO₃DMFNot specified92%[1]
1-BromohexaneNaOHIsopropanolReflux>70%[6]
Benzyl chlorideNaOHEthanol2 hoursNot specified[5]
Methyl bromoacetateHydrazine SaltEthanolNot specifiedNot specified[5]

Table 2: Representative Spectroscopic Data for 2,5-bis(alkylthio)-1,3,4-thiadiazole Derivatives

Data TypeCharacteristic Peaks / SignalsInterpretationReference
IR (cm⁻¹) ~2900-3000Aliphatic C-H stretching, confirming successful alkylation[1]
~1640C=N stretching of the thiadiazole ring[1]
¹H-NMR (δ ppm) 3.3 - 4.5Protons on the carbon adjacent to the sulfur (α-CH₂)[1][5]
0.8 - 2.0Protons of the alkyl chain[1]
¹³C-NMR (δ ppm) ~165C=N carbon of the thiadiazole ring[1]
20 - 40Carbons of the alkyl chain[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedure.

experimental_workflow start_end start_end reagents reagents process process purification purification analysis analysis start Start dmtd DMTD base Base (e.g., NaOH) solvent Solvent (e.g., Ethanol) dissolve 1. Dissolve Base & DMTD in Solvent dmtd->dissolve base->dissolve solvent->dissolve alkyl_halide Alkyl Halide add_reagent 2. Add Alkyl Halide alkyl_halide->add_reagent dissolve->add_reagent reflux 3. Heat to Reflux add_reagent->reflux cool 4. Cool to Room Temp. reflux->cool filter_salts 5. Filter Byproduct Salts cool->filter_salts isolate_product 6. Isolate Crude Product (Filtration / Evaporation) filter_salts->isolate_product recrystallize 7. Recrystallize isolate_product->recrystallize characterize 8. Characterization (NMR, IR, MS) recrystallize->characterize end Pure Product characterize->end

Caption: Experimental workflow for the alkylation of DMTD.

References

Troubleshooting & Optimization

Technical Support Center: Effective Purification of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 1,3,4-thiadiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The most frequently employed and effective purification techniques for this compound derivatives are recrystallization and silica gel column chromatography.[1][2][3][4][5] The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity. For thermally stable solid compounds, recrystallization is often a straightforward and efficient method. Column chromatography is a more versatile technique suitable for purifying solids, oils, and separating mixtures of compounds with similar polarities.

Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?

A2: An ideal recrystallization solvent should dissolve the this compound compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. Common solvents for the recrystallization of this compound derivatives include ethanol, methanol, chloroform, and mixtures such as ethanol-water or chloroform-hexane.[2][4][5] To select the best solvent, small-scale solubility tests should be performed with a variety of solvents of differing polarities.

Q3: My this compound compound is an oil. Can I still use recrystallization?

A3: Recrystallization is generally not suitable for oils. For oily this compound compounds, column chromatography is the preferred method of purification.

Q4: What are the key considerations for purifying this compound compounds using column chromatography?

A4: Key considerations include the choice of stationary phase (typically silica gel), the selection of an appropriate mobile phase (eluent), and proper column packing. The polarity of the eluent is critical and should be optimized using thin-layer chromatography (TLC) beforehand to achieve good separation between the desired compound and any impurities. A common eluent system for this compound derivatives is a mixture of a non-polar solvent like hexane or chloroform with a more polar solvent such as ethyl acetate.[1]

Q5: Are there any stability concerns when purifying this compound compounds?

A5: Yes, the this compound ring is generally stable in acidic conditions but can be susceptible to ring-opening under strongly basic conditions.[6][7] Therefore, it is advisable to avoid strongly basic eluents or workup conditions. The stability of specific derivatives can also be influenced by the nature of their substituents.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent. Alternatively, dissolve the oil in a minimum amount of a good solvent and add a poor solvent dropwise until turbidity persists, then cool slowly.
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, try a different solvent or a solvent mixture. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.
Low recovery of the purified compound. Too much solvent was used during dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
The purified compound is still impure. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent was not effective at separating the compound from a specific impurity.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities persist, a second recrystallization or purification by column chromatography may be necessary.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of spots (co-elution). The polarity of the eluent is not optimal. The column is overloaded with the sample.Adjust the solvent system. A less polar eluent will generally result in better separation but will require more solvent. Ensure the amount of crude material is appropriate for the size of the column.
Streaking of the compound on the column/TLC plate. The compound is interacting too strongly with the silica gel, which can occur with basic this compound derivatives.Add a small amount (0.5-1%) of a modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
The compound will not elute from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary.
Cracked or channeled column packing. The silica gel was not packed uniformly.This can lead to poor separation. The column should be repacked carefully, ensuring a homogenous slurry of silica gel in the initial eluent.

Experimental Protocols

Protocol 1: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: In separate small test tubes, add a small amount of the crude this compound compound. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, chloroform, hexane, or water) to each tube. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of a this compound Derivative
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or chloroform/methanol) to find a system that gives good separation between the desired product and impurities (Rf of the product should be around 0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow the silica gel to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude this compound compound in a minimum amount of a suitable solvent. Carefully apply the dissolved sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with the least polar mixture. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluting solvent in a series of numbered fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound compound.

Data Presentation

The following tables summarize typical yields and purities obtained for this compound derivatives using different purification methods as reported in the literature.

Table 1: Purification of this compound Derivatives by Recrystallization

Compound TypeRecrystallization SolventYield (%)PurityReference
2-Amino-5-aryl-1,3,4-thiadiazolesEthanol-Water70-85Not specified[1]
2,5-Disubstituted 1,3,4-thiadiazolesEthanol72-78Not specified[5]
2-Amino-5-thio-1,3,4-thiadiazole derivativeEthanol72Not specified[8]
Schiff base of this compoundEthanol70-83Not specified[2]

Table 2: Purification of this compound Derivatives by Column Chromatography

Compound TypeStationary PhaseEluent SystemYield (%)PurityReference
2-Arylazo-5-aryl-1,3,4-thiadiazolesSilica GelChloroform/Ethyl Acetate (5:1)51-69Characterized by 1H-NMR, 13C-NMR, HRMS, and elemental analysis[1]
2,5-Disubstituted 1,3,4-thiadiazolesNot specifiedNot specifiedGood yieldsNot specified[9]

Visualizations

experimental_workflow_recrystallization start Crude Solid This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline This compound dry->end

Caption: Experimental workflow for the purification of this compound compounds by recrystallization.

experimental_workflow_column_chromatography start Crude this compound (Solid or Oil) tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for the purification of this compound compounds by column chromatography.

troubleshooting_poor_separation issue Poor Separation in Column Chromatography cause1 Inappropriate Eluent Polarity issue->cause1 cause2 Column Overloading issue->cause2 cause3 Compound Streaking (Acid-Base Interaction) issue->cause3 solution1 Optimize Eluent using TLC cause1->solution1 solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Add Modifier to Eluent (e.g., Triethylamine) cause3->solution3

Caption: Troubleshooting logic for poor separation during column chromatography of this compound compounds.

References

identifying and minimizing byproducts in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of thiadiazoles, with a focus on identifying and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?

The most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles typically begin with thiosemicarbazide or its derivatives, which are then cyclized with a one-carbon synthon.[1] Common reaction partners for thiosemicarbazide include carboxylic acids, acyl chlorides, and orthoesters.[2] Another widely used approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][4]

Q2: My 1,3,4-thiadiazole synthesis from a carboxylic acid and thiosemicarbazide is resulting in a low yield or no product. What are the likely causes?

Low or no yield in this synthesis can be attributed to several factors:

  • Inefficient Cyclizing/Dehydrating Agent: The choice of acid catalyst is critical for the cyclodehydration step. Strong acids like concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are commonly used, but can also lead to side reactions.[5]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can cause decomposition of the starting materials or the desired thiadiazole product.

  • Poor Solubility of Starting Materials: If the carboxylic acid or thiosemicarbazide has limited solubility in the reaction medium, the reaction rate will be significantly impeded.

  • Incomplete Cyclization: The initial acylation of thiosemicarbazide may occur to form an N-acylthiosemicarbazide intermediate, but the subsequent cyclization to the thiadiazole may not proceed to completion.

Q3: What are the primary byproducts to look out for in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides?

A significant byproduct to be aware of is the isomeric 1,2,4-triazole-3-thione. The formation of the thiadiazole versus the triazole is often dependent on the reaction conditions. Acidic conditions typically favor the formation of the this compound, while basic conditions tend to yield the 1,2,4-triazole-3-thione.[2][5][6] Therefore, careful control of pH is crucial to minimize the formation of this triazole byproduct.

Q4: What are the potential side products in the Hantzsch thiazole synthesis?

In the Hantzsch synthesis of thiazoles from α-haloketones and primary thioamides, one potential side reaction is the dimerization of the thioamide starting material. For instance, when using thiobenzamide, the formation of 3,5-diphenyl-1,2,4-thiadiazole has been observed as a byproduct. Additionally, under acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Troubleshooting Guides

Problem 1: Formation of 1,2,4-Triazole-3-thione Byproduct in 2-Amino-1,3,4-Thiadiazole Synthesis

Symptoms:

  • The final product shows a complex NMR spectrum with unexpected peaks.

  • Mass spectrometry analysis reveals a molecular ion corresponding to the desired thiadiazole as well as an isomer.

  • TLC analysis shows a second spot with a different Rf value.

Root Cause:

The cyclization of the N-acylthiosemicarbazide intermediate can proceed through two different pathways. In acidic media, the sulfur atom of the thiocarbonyl group acts as the nucleophile, leading to the formation of the this compound ring. However, in a basic medium, the N-4 nitrogen of the thiosemicarbazide moiety is more nucleophilic and attacks the carbonyl carbon, resulting in the formation of a 1,2,4-triazole-3-thione.[5]

Solutions:

  • Maintain Acidic Conditions: Ensure the reaction medium is sufficiently acidic to favor the thiadiazole cyclization pathway. When using dehydrating agents like H₂SO₄ or POCl₃, this is generally not an issue. If you are using a milder reagent, consider the addition of a catalytic amount of a strong acid.

  • Avoid Basic Workup: During the workup of the reaction, avoid using strong bases for neutralization if possible, or perform the neutralization at low temperatures to minimize the risk of base-catalyzed rearrangement to the triazole.

  • Purification: If the triazole byproduct has already formed, it can often be separated from the desired thiadiazole product by column chromatography or recrystallization.

Problem 2: Low Yield and Formation of Polymeric/Tar-like Byproducts

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Isolation of the desired product is difficult, and the yield is low.

  • The crude product is an intractable solid or oil.

Root Cause:

Harsh reaction conditions, particularly with strong dehydrating agents like concentrated H₂SO₄ and POCl₃ at high temperatures, can lead to the decomposition and polymerization of the starting materials and the thiadiazole product.

Solutions:

  • Optimize Reaction Temperature: Maintain the lowest effective temperature for the reaction. For instance, when using polyphosphoric acid (PPA), heating for 1-2 hours at 100-120°C is often sufficient.

  • Alternative Dehydrating Agents: Consider using milder and more selective dehydrating agents that are known for cleaner reactions. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid are effective alternatives to H₂SO₄ and POCl₃. Lawesson's reagent can also be a good choice for cleaner reactions compared to phosphorus pentasulfide (P₂S₅).

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.

  • Reaction Monitoring: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to harsh conditions.

Data on Reaction Conditions and Yields

While specific quantitative data on byproduct formation is scarce in the literature, the following table provides a comparison of reported yields for the desired 2-amino-5-substituted-1,3,4-thiadiazole product using different synthetic methods and conditions. This can help in selecting a method that is likely to provide a higher yield of the target compound, thereby implicitly minimizing byproduct formation.

Starting MaterialsDehydrating Agent/CatalystReaction ConditionsProduct Yield (%)Reference
Benzoic acid, ThiosemicarbazidePOCl₃Reflux, 3hNot specified[8]
Substituted aromatic acid, ThiosemicarbazidePOCl₃Not specifiedModerate to good[9]
Carboxylic acid, Thiosemicarbazideconc. H₂SO₄Not specifiedNot specified[10]
4-hydroxybenzoic acid, ThiosemicarbazideNot specifiedNot specifiedNot specified
Phenylthiosemicarbazide, Methoxy cinnamic acidPOCl₃Reflux, 2hNot specified[8]
Acid hydrazide, Ammonium thiocyanateconc. H₂SO₄90°C, 2hNot specified[6]
Thiosemicarbazide, Carbon disulfideAnhydrous Na₂CO₃, EthanolReflux, 1h then 4h on steam bath92% (for 2-amino-1,3,4-thiadiazole-5-thiol)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using POCl₃[12]
  • Reaction Setup: In a round-bottom flask, stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) at room temperature for 20 minutes.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully add 40 mL of water. Reflux the resulting suspension for 4 hours.

  • Workup: Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Isolation and Purification: Filter the solid that precipitates out and recrystallize it from an appropriate solvent to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.

Visualizations

troubleshooting_workflow start Low Yield or High Impurity in Thiadiazole Synthesis check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time) start->check_conditions identify_byproduct Characterize Byproduct (NMR, MS) start->identify_byproduct optimize_temp Lower Temperature or Reduce Reaction Time check_conditions->optimize_temp Harsh conditions (tarring) change_reagent Use Milder Dehydrating Agent (e.g., PPA) check_conditions->change_reagent Decomposition adjust_ph Ensure Acidic Conditions to Minimize Triazole Formation identify_byproduct->adjust_ph Triazole isomer detected purify Optimize Purification (Chromatography, Recrystallization) identify_byproduct->purify Impurity separable end_node Improved Yield and Purity optimize_temp->end_node change_reagent->end_node adjust_ph->end_node purify->end_node

Caption: Troubleshooting workflow for thiadiazole synthesis.

reaction_pathway cluster_0 Reaction Inputs cluster_1 Cyclization Pathways Carboxylic_Acid Carboxylic Acid Intermediate N-Acylthiosemicarbazide Intermediate Carboxylic_Acid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Thiadiazole This compound (Desired Product) Intermediate->Thiadiazole Acidic Conditions (H+, e.g., POCl3, H2SO4) Triazole 1,2,4-Triazole-3-thione (Byproduct) Intermediate->Triazole Basic Conditions (e.g., NaOH)

Caption: Competing pathways in thiadiazole synthesis.

References

optimizing cyclization reaction conditions for 1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions for the synthesis of 1,3,4-thiadiazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions.

1. Issue: Low Reaction Yield

  • Question: My cyclization reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields are a common issue in this compound synthesis and can be attributed to several factors.[1][2]

    • Inefficient Dehydrating Agent: The choice and potency of the dehydrating agent are critical for the cyclization of the acylthiosemicarbazide intermediate.[3] If the agent is not effective enough, the reaction may not proceed to completion.

      • Solution: Consider switching to a stronger dehydrating agent. Common and effective agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[3][4] The choice of agent can significantly impact reaction time and yield.[3]

    • Harsh Reaction Conditions: While strong acids are often necessary, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting materials or the final product.[1][5] This is particularly true when using concentrated sulfuric acid, which can cause partial degradation of the substrate.[1]

      • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal point to stop the reaction. A moderate increase in temperature might be beneficial if the reaction is sluggish, but overheating should be avoided.[5]

    • Poor Solubility of Starting Materials: If the starting carboxylic acid or thiosemicarbazide has low solubility in the reaction medium, the reaction rate will be significantly reduced.[5]

      • Solution: Select a solvent that can dissolve both reactants. If solubility remains an issue, consider gentle heating or using a co-solvent. Ensure efficient stirring to maximize the interaction between the reactants.[5]

    • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.[3]

      • Solution: Monitor the reaction by TLC. If the reaction has stalled, consider adding more dehydrating agent or slightly increasing the temperature.[5]

2. Issue: Formation of Side Products

  • Question: My reaction is producing the desired this compound, but it is contaminated with a significant amount of an isomeric byproduct. How can I minimize the formation of this side product?

  • Answer: The most common side product in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazides is the isomeric 4-substituted-5-mercapto-1,2,4-triazole.[3] The formation of either the thiadiazole or the triazole is highly dependent on the reaction conditions, particularly the pH.[3]

    • Influence of pH:

      • Acidic Conditions: Strong acids like concentrated H₂SO₄, PPA, or POCl₃ strongly favor the formation of the this compound ring.[3] These reagents act as potent dehydrating and cyclizing agents.

      • Basic Conditions: In the presence of a base such as sodium hydroxide (NaOH), the cyclization preferentially yields the 1,2,4-triazole derivative.[3][6]

    • Solution: To favor the formation of the this compound, ensure the reaction is carried out under strongly acidic conditions. The choice of a strong acid as the cyclizing agent is crucial for directing the reaction towards the desired product.[3][6]

  • Question: I am observing the formation of 1,3,4-oxadiazoles as impurities in my reaction. How can I avoid this?

  • Answer: The formation of 1,3,4-oxadiazoles is another common side reaction, especially when using dehydrating conditions that can favor the loss of H₂S over H₂O from an intermediate.[5]

    • Solution: The choice of cyclizing agent can influence the regioselectivity. For instance, using p-toluenesulfonyl chloride (p-TsCl) often favors the formation of the 2-amino-1,3,4-thiadiazole, whereas other reagents might promote the formation of the corresponding oxadiazole.[5][7] Careful selection of the cyclizing agent is therefore critical.

3. Issue: Purification Challenges

  • Question: I am having difficulty purifying my final this compound product. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or polymeric byproducts.

    • Recrystallization: This is a common and effective method for purifying solid this compound derivatives. Ethanol is often a suitable solvent for recrystallization.[8][9]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. The choice of solvent system will depend on the polarity of the target compound and the impurities.[10]

    • Washing: After the reaction, pouring the mixture onto crushed ice and neutralizing with a base (e.g., potassium carbonate or sodium hydroxide solution) can help precipitate the crude product, which can then be filtered and washed with water to remove acid catalysts and other water-soluble impurities.[8][9]

Frequently Asked Questions (FAQs)

1. What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?

The most prevalent methods for synthesizing the this compound ring start from thiosemicarbazides, which can be cyclized with carboxylic acids or their derivatives.[3][10][11] Other common starting materials include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[2][10]

2. What is the role of the dehydrating agent in the synthesis of 1,3,4-thiadiazoles?

Dehydrating agents are crucial for promoting the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the this compound ring by removing a molecule of water.[3] Commonly used dehydrating agents include concentrated sulfuric acid, phosphorus oxychloride, and polyphosphoric acid.[3]

3. How does the choice of dehydrating agent affect the reaction?

The choice of dehydrating agent can impact the reaction time, yield, and the formation of byproducts.[3] For instance, strong acids like concentrated H₂SO₄ are very effective but can sometimes lead to substrate degradation and lower yields.[1] Milder reagents have been explored to mitigate these harsh conditions.[3]

4. Can you provide a general experimental protocol for the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole?

A general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is as follows: A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is treated with a dehydrating agent like phosphorus oxychloride. The reaction mixture is heated (e.g., at 80-90°C) for a specified time (e.g., 1-2 hours).[8][9] After cooling, the mixture is carefully poured onto crushed ice and then neutralized with a base, such as a saturated solution of potassium carbonate or sodium hydroxide, to precipitate the product.[8][9] The resulting solid is collected by filtration, washed with water, and then purified, typically by recrystallization from ethanol.[8][9]

5. How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product should be confirmed using standard analytical techniques.[12]

  • Structure Confirmation: Techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized molecule.[1][12]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the purity of the compound.[12]

Data Presentation

Table 1: Comparison of Common Synthetic Routes for 2,5-Disubstituted 1,3,4-Thiadiazoles

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYieldsKey AdvantagesKey Disadvantages
From Thiosemicarbazide Carboxylic Acid, ThiosemicarbazidePOCl₃, H₂SO₄, or other dehydrating agents; Heat/Microwave2-10 hours60-95%Readily available starting materials, straightforward procedure.[8]Often requires harsh reagents and high temperatures; may have limited substrate scope.[8]
From Acylhydrazines Aryl Hydrazide, AldehydeLawesson's Reagent, Toluene, Reflux2-12 hours75-97%High yields, good functional group tolerance, one-pot procedure possible.[8]Lawesson's reagent can be odorous and requires careful handling.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Carboxylic Acid and Thiosemicarbazide

  • A mixture of a substituted benzoic acid (10 mmol) and thiosemicarbazide (10 mmol) is treated with phosphorus oxychloride (15 mL).

  • The reaction mixture is heated at 80-90°C for 1-2 hours.

  • After cooling, the mixture is poured onto crushed ice.

  • The mixture is then neutralized with a saturated solution of potassium carbonate.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole.[8]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Acylhydrazides

  • A mixture of an acylhydrazine (1 equivalent) and a thionating agent such as Lawesson's reagent is refluxed in a suitable solvent like toluene.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is then purified, often using column chromatography or recrystallization, to yield the final this compound product.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Starting Materials (Carboxylic Acid + Thiosemicarbazide) B Add Dehydrating Agent (e.g., POCl₃) A->B C Heat Reaction Mixture (e.g., 80-90°C) B->C D Monitor Progress (TLC) C->D E Cool and Quench (Pour onto ice) D->E F Neutralize (e.g., K₂CO₃ solution) E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize (e.g., from Ethanol) H->I J Dry Final Product I->J

Caption: A typical experimental workflow for the synthesis of 1,3,4-thiadiazoles.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inefficient Dehydrating Agent? start->cause1 Yes cause2 Harsh Conditions? start->cause2 Yes cause3 Incomplete Reaction? start->cause3 Yes sol1 Use Stronger Agent (H₂SO₄, POCl₃) cause1->sol1 sol2 Optimize Temp. & Time Monitor via TLC cause2->sol2 sol3 Add More Reagent Increase Temp. Moderately cause3->sol3

Caption: A troubleshooting flowchart for addressing low yields in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Syntheses from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in chemical syntheses starting from carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My esterification or amide synthesis reaction is consistently giving a low yield. What are the most common causes?

Low yields in these reactions often stem from a few key factors:

  • Reversible Reactions: Many common reactions of carboxylic acids, such as Fischer esterification, are reversible. The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thus limiting the product yield.[1]

  • Presence of Water: Any water present in the reactants or solvent can inhibit the reaction and reduce the effectiveness of dehydrating agents or catalysts.[1][2]

  • Incomplete Carboxylic Acid Activation: For reactions like amide synthesis, the carboxylic acid often needs to be "activated" to a more reactive species. Incomplete activation will result in unreacted starting material.

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, insufficient reaction time, or an inadequate amount of catalyst can lead to slow or incomplete reactions.[1]

  • Side Reactions: Carboxylic acids can participate in various side reactions, such as decarboxylation at high temperatures or the formation of N-acylurea byproducts when using carbodiimides, which consume the starting material and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like chromatography or recrystallization.[3]

Q2: How can I improve the yield of my reaction by addressing the reaction equilibrium?

To drive the equilibrium towards the product side, you can employ Le Chatelier's principle:

  • Use of Excess Reagent: Using a large excess of one of the reactants (often the alcohol in esterification, as it can also serve as the solvent) can shift the equilibrium to favor product formation.[1]

  • Removal of Byproducts: Actively removing water as it is formed is a highly effective strategy. This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water.

    • Adding a dehydrating agent , such as molecular sieves, to the reaction mixture.[1]

Q3: My reaction doesn't seem to be going to completion. How can I diagnose and fix this?

Incomplete reactions are a frequent source of low yields. Here’s how to approach this issue:

  • Reaction Monitoring: Regularly monitor the progress of your reaction using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine if the reaction has stalled or is simply slow.

  • Catalyst Issues: Ensure you are using a sufficient amount of a suitable catalyst. For esterification, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is common.[1] For amide synthesis, coupling agents like DCC or EDC are used to activate the carboxylic acid.

  • Temperature and Time: Reaction rates are temperature-dependent. If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious as excessively high temperatures can lead to side reactions and decomposition.[1] Ensure the reaction is allowed to run for a sufficient amount of time.

Q4: I suspect I'm losing my product during the workup. What are some best practices to minimize this loss?

Product loss during workup is a common and often underestimated problem. Here are some tips:

  • Efficient Extraction: During liquid-liquid extractions, ensure thorough mixing to allow for complete transfer of your product between phases. However, overly vigorous shaking can lead to the formation of emulsions, which are difficult to separate.

  • Minimize Transfers: Each transfer of your material from one piece of glassware to another can result in loss.[3][4] Try to minimize these steps and rinse the original flask with the extraction solvent to recover any residual product.

  • Careful Washing: When washing the organic layer, be mindful of the pH. For example, washing with a basic solution to remove unreacted carboxylic acid is effective, but using too strong a base or excessive washing can lead to hydrolysis of the desired ester product.

  • Proper Drying and Solvent Removal: Use an appropriate amount of drying agent (like anhydrous MgSO₄ or Na₂SO₄) and ensure all of it is removed before evaporating the solvent. When removing the solvent with a rotary evaporator, be cautious if your product is volatile.

Troubleshooting Guides

Table 1: Troubleshooting Low Yield in Esterification Reactions
Symptom Potential Cause Suggested Solution
Reaction stalls; starting material remains (TLC/NMR analysis)Reversible reaction at equilibriumUse a large excess of the alcohol; remove water using a Dean-Stark apparatus or molecular sieves.[1]
Reaction is very slowInsufficient catalyst or low temperatureIncrease the amount of acid catalyst; moderately increase the reaction temperature.[1]
Oily/wet product after workupIncomplete dryingEnsure sufficient contact time with an adequate amount of drying agent (e.g., anhydrous MgSO₄); perform a final wash with brine to remove bulk water.
Low recovery after aqueous workupProduct has some water solubilitySaturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic product in the aqueous phase.[5]
Significant amount of unreacted carboxylic acid in the productIncomplete reaction or inefficient removalWash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to extract the unreacted acid.[3]
Table 2: Troubleshooting Low Yield in Amide Synthesis (using coupling agents)
Symptom Potential Cause Suggested Solution
Unreacted carboxylic acid and amineInefficient coupling agent or hydrolysis of activated intermediateUse a more potent coupling reagent (e.g., HATU, HBTU for hindered substrates); ensure anhydrous reaction conditions (dry solvents and reagents).
Presence of a major byproduct (e.g., N-acylurea)Side reaction of the coupling agent (e.g., DCC, EDC)Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions.[6]
Amine starting material is consumed, but no product is formedAmine is basic and forms an unreactive carboxylate saltUse a non-nucleophilic base (e.g., DIPEA) to neutralize the reaction mixture; ensure the use of a coupling agent to activate the carboxylic acid.
Difficulty in purifying the product from the coupling agent byproductsByproducts have similar solubility to the productChoose a coupling agent that generates water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the consumption of starting materials and the formation of the product over time.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp for visualization (if compounds are UV-active)

  • Staining solution (e.g., potassium permanganate or iodine)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber and cover it to allow the atmosphere inside to become saturated with solvent vapors.

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Use separate capillary tubes to spot small amounts of your starting carboxylic acid, the other reactant (e.g., alcohol or amine), and the reaction mixture on the baseline. It is good practice to also "co-spot" the reaction mixture on top of the starting material spots to help with identification.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If the compounds are not UV-active, use an appropriate stain.

  • Interpret the Results: Compare the spots of the reaction mixture to the starting materials. As the reaction progresses, the spots corresponding to the starting materials should diminish in intensity, while a new spot corresponding to the product should appear and intensify.

Protocol 2: Purification of a Carboxylic Acid-Derived Product by Acid-Base Extraction

Objective: To separate a neutral or basic product from unreacted acidic starting material and acidic byproducts.

Materials:

  • Separatory funnel

  • Reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers or Erlenmeyer flasks

Procedure:

  • Initial Wash: Transfer the organic solution of your crude product to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake the funnel gently for 1-2 minutes.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of the unreacted carboxylic acid) into a flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Isolate the Product: The desired product should remain in the organic layer. Wash the organic layer with brine to remove residual water.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification of a Solid Product by Recrystallization

Objective: To purify a solid product by leveraging differences in solubility between the product and impurities.

Materials:

  • Crude solid product

  • A suitable solvent (one that dissolves the product well when hot but poorly when cold)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolve the Solid: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solvent is boiling and the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities. Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, NMR, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst - Remove Water Incomplete->OptimizeConditions Yes NoSideProducts Product is Clean but Yield is Low SideProducts->NoSideProducts No ChangeReagents Change Reagents: - Use More Potent Coupling Agent - Add HOBt/HOAt SideProducts->ChangeReagents Yes WorkupLoss Check Workup & Purification OptimizeWorkup Optimize Workup: - Minimize Transfers - Check pH of Washes - Use 'Salting Out' WorkupLoss->OptimizeWorkup Purification Improve Purification: - Choose Better Recrystallization Solvent - Optimize Chromatography WorkupLoss->Purification NoSideProducts->WorkupLoss

Caption: A decision tree for troubleshooting low-yield reactions.

Logical Relationship of Common Issues and Solutions

LogicalRelationships cluster_causes Potential Causes cluster_solutions Solutions Reversible Reversible Reaction ExcessReagent Use Excess Reagent Reversible->ExcessReagent RemoveWater Remove Water (Dean-Stark/Drying Agent) Reversible->RemoveWater Water Presence of Water Water->RemoveWater Anhydrous Anhydrous Conditions Water->Anhydrous Activation Poor Activation CouplingAgent Better Coupling Agent Activation->CouplingAgent Workup Workup Loss OptimizeWorkup Optimize Workup Technique Workup->OptimizeWorkup

Caption: Relationship between common issues and their solutions.

References

Technical Support Center: Mitigating 1,3,4-Oxadiazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of common impurities during the synthesis of 1,3,4-oxadiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole

Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

Possible Causes and Solutions:

  • Inefficient Cyclodehydration: The choice of the cyclodehydrating agent is critical for the reaction's success. Harsh reagents can lead to decomposition, while mild reagents may not be effective enough.

    • Solution: Consider using alternative dehydrating agents. For the cyclization of diacylhydrazines, common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1][2] For acylthiosemicarbazides, oxidative cyclization using reagents like iodine in the presence of a base is a standard method.[1]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1][3]

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Microwave-assisted synthesis can often reduce reaction times and improve yields.[1]

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved in the reaction solvent, the reaction rate can be significantly hindered.[3]

    • Solution: Ensure adequate solubility by choosing an appropriate solvent or using a co-solvent system.

  • Precursor Instability: Acylhydrazide or acylhydrazone precursors may be unstable under the reaction conditions.

    • Solution: A one-pot synthesis approach, where the intermediate is generated and cyclized in the same vessel without isolation, can minimize decomposition.[4]

G cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield of 1,3,4-Oxadiazole cause1 Inefficient Cyclodehydration start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Poor Solubility start->cause3 cause4 Precursor Instability start->cause4 sol1 Change Dehydrating Agent (e.g., POCl₃, PPA, Iodine) cause1->sol1 sol2 Optimize Temperature & Time (Monitor by TLC/LC-MS) cause2->sol2 sol3 Use Co-solvent cause3->sol3 sol4 Employ One-Pot Synthesis cause4->sol4

Issue 2: Presence of a Sulfur-Containing Impurity

Question: I am synthesizing a 1,3,4-oxadiazole and my analytical data (e.g., LC-MS, NMR) indicates the presence of a sulfur-containing impurity. What is this impurity and how can I avoid its formation?

Primary Impurity: The most common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole .[1]

Common Causes:

  • Use of Thiosemicarbazide Intermediate: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, competitive cyclization can lead to the formation of the 2-amino-1,3,4-thiadiazole side product.[5]

  • Sulfur-Containing Cyclizing Agents: Reagents like Lawesson's reagent or P₄S₁₀, if used inappropriately, can lead to the formation of the thiadiazole isomer.[1]

Mitigation Strategies:

  • Choice of Reagents: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly used.[1] For the conversion of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles, oxidative cyclization using reagents like iodine in the presence of a base is a standard and effective method.[1][5]

  • Reaction Conditions: The reaction conditions can influence the product ratio. A comparative study of cyclizing agents for N,N'-bishydrazide derivatives showed that while P₂O₅, PPA, and POCl₃ gave high yields of 1,3,4-oxadiazoles, P₂S₅ and thiourea favored the formation of 1,3,4-thiadiazoles.[1]

  • Purification: If the thiadiazole by-product is still formed, careful purification is necessary. Column chromatography is often effective in separating these closely related heterocycles.[1]

G cluster_start cluster_pathways Reaction Pathways cluster_products Products cluster_mitigation Mitigation Strategy start Synthesis of 2-Amino-1,3,4-oxadiazole from Acylthiosemicarbazide path1 Desired Pathway Oxidative Cyclization (e.g., I₂/base) start->path1:f0 Favored path2 Side Reaction Dehydrative Cyclization start->path2:f0 Competitive prod1 2-Amino-1,3,4-oxadiazole (Desired Product) path1:f1->prod1 prod2 2-Amino-1,3,4-thiadiazole (Impurity) path2:f1->prod2 mitigation Use Oxidizing Agent (Iodine) instead of Dehydrating Agent prod2->mitigation

Frequently Asked Questions (FAQs)

Q1: What are the most common non-sulfur containing by-products in 1,3,4-oxadiazole synthesis?

A1: Besides the this compound impurity, other common by-products include unreacted starting materials (carboxylic acids, hydrazides) and intermediates that have not undergone cyclization. In some cases, rearrangement reactions can lead to the formation of more stable heterocyclic isomers.[1][3]

Q2: How can I effectively monitor the progress of my 1,3,4-oxadiazole synthesis to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[1] By comparing the spots of your reaction mixture with your starting materials, you can determine when the starting materials have been consumed and the product has formed. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7]

Q3: Are there "greener" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles that might also reduce impurities?

A3: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and the use of non-toxic catalysts and solvents.[2][8] These methods can also lead to cleaner reactions with fewer by-products.

Q4: Can the choice of purification method affect the final purity of the 1,3,4-oxadiazole product?

A4: Absolutely. Recrystallization is a common and effective method for purifying solid products. However, if impurities have similar solubility to the product, column chromatography is a more powerful technique for separation.[1] For basic compounds like aromatic amines, using a modified mobile phase with a small amount of base (e.g., triethylamine) can improve separation on silica gel.

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis

Cyclodehydrating AgentTypical SubstrateCommon Reaction ConditionsReported YieldsPotential for Impurity FormationReference(s)
Phosphorus Oxychloride (POCl₃)DiacylhydrazinesReflux, several hoursGood to excellentCan be harsh, leading to decomposition.[2][9][10]
Thionyl Chloride (SOCl₂)DiacylhydrazinesReflux, several hoursGoodCan be harsh, leading to decomposition.[5][9]
Polyphosphoric Acid (PPA)Diacylhydrazines100-120°C, 1-2 hoursHighCan be difficult to work with.[1][9]
Iodine (I₂) / BaseAcylthiosemicarbazidesReflux in ethanol75-90%Favors oxadiazole over thiadiazole.[5]
Triflic AnhydrideDiacylhydrazinesAnhydrous conditions26-96%Safer alternative to POCl₃.[5]
Burgess ReagentDiacylhydrazinesDioxane, 100°CModerate to GoodMilder conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole via Oxidative Cyclization of Acylthiosemicarbazide[5]

This protocol is designed to selectively synthesize a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide precursor, minimizing the formation of the this compound impurity.

1. Preparation of the Acylthiosemicarbazide Intermediate:

  • Dissolve the corresponding acid hydrazide (1.0 eq) in a suitable solvent such as ethanol.

  • Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (typically observed by the formation of a precipitate).

  • Collect the acylthiosemicarbazide by filtration and wash with cold ethanol.

2. Oxidative Cyclization:

  • Suspend the dried acylthiosemicarbazide in ethanol.

  • Add a solution of iodine (I₂) in ethanol dropwise with stirring. A base such as sodium hydroxide (NaOH) can be added to neutralize the HI formed during the reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling, the product often precipitates. If not, the reaction mixture can be poured into water to induce precipitation.

  • Collect the crude product by filtration, wash with water, a dilute solution of sodium thiosulfate (to remove excess iodine), and then with water again.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture).

Protocol 2: General Procedure for HPLC Analysis of 1,3,4-Oxadiazole Purity[6][7]

This protocol provides a representative method for the purity analysis of 1,3,4-oxadiazole derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Column:

  • System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid or Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, linearly increasing to a high percentage over 10-15 minutes to elute all components. This should be followed by a hold at high organic content and then re-equilibration at the initial conditions.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 235 nm, or determined by a UV scan of the compound).[7]

  • Purity is typically determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

References

Technical Support Center: Advanced Recrystallization Methods for 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced recrystallization of 1,3,4-thiadiazole derivatives. Our aim is to address specific experimental challenges to enhance purity, yield, and crystal quality.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound derivatives, offering step-by-step solutions.

Question: My this compound derivative "oils out" during cooling instead of crystallizing. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid phase, is a common problem, particularly with compounds that have low melting points or when the solution is supersaturated. Here’s a systematic approach to troubleshoot this issue:

  • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Slower Cooling Rate: Rapid cooling often promotes oiling. To slow down the cooling process:

    • Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Insulate the flask by placing it in a beaker of hot water and allowing both to cool together.

    • Use a Dewar flask with a suitable solvent to achieve a very slow cooling rate.

  • Solvent System Modification:

    • If using a single solvent, consider adding a miscible co-solvent in which your compound is less soluble (an anti-solvent). This can lower the supersaturation level at which nucleation occurs.

    • For mixed solvent systems, a slight increase in the proportion of the "good" solvent (in which the compound is more soluble) can prevent premature precipitation.

  • Seeding: Introduce a seed crystal (a tiny amount of the pure solid) to the supersaturated solution just before it reaches the oiling point. This provides a template for crystallization to occur.

Question: I am getting very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger crystals?

Answer:

The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger, more manageable crystals:

  • Reduce the Rate of Cooling: As with oiling out, a slower cooling rate is crucial. Slower cooling allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals from those sites.

  • Decrease Supersaturation:

    • Use a slightly larger volume of the recrystallization solvent. This will decrease the overall supersaturation and slow down the crystallization process.

    • Consider using a solvent in which the compound has slightly higher solubility at room temperature.

  • Utilize a Mixed Solvent System: A carefully chosen mixed solvent system can provide better control over the crystallization process. Start by dissolving the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Stirring: Gentle agitation during the cooling process can sometimes promote the growth of larger crystals by keeping the concentration of the solute uniform throughout the solution. However, vigorous stirring can lead to the formation of smaller crystals, so the stirring rate should be optimized.

Question: My recrystallization yield is consistently low. How can I improve it?

Answer:

Low recovery can be attributed to several factors. Here's how to address them:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the hot solvent. Any undissolved material will be filtered out with insoluble impurities, reducing your yield.

  • Cool Thoroughly: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of your product.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm or an excessive amount of solvent will dissolve some of your product.

  • Solvent Selection: The ideal solvent will have high solubility for your compound at high temperatures and low solubility at low temperatures. If the solubility at low temperatures is still significant, you will lose a substantial amount of product to the mother liquor. Consider screening for a more suitable solvent.

  • Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of your product, you can try to recover it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

FAQs (Frequently Asked Questions)

Q1: What are the best starting solvents for recrystallizing this compound derivatives?

A1: Based on literature, common and effective solvents for the recrystallization of this compound derivatives include:

  • Ethanol: Often a good starting point due to its polarity and ability to dissolve a wide range of organic compounds when hot, with decreased solubility upon cooling.[1]

  • Methanol: Similar to ethanol, it is a polar protic solvent that can be effective.[2]

  • Acetic Acid: Can be used for less soluble derivatives.[1]

  • Benzene or Toluene: For less polar derivatives.[1]

  • Mixed Solvents: Mixtures such as ethanol/water or toluene/hexane can be highly effective for fine-tuning solubility.

A systematic solvent screening is always recommended. Start with small amounts of your compound and test its solubility in a range of solvents at room and elevated temperatures.

Q2: How does the substitution pattern on the this compound ring affect solvent selection?

A2: The substituents on the this compound ring play a crucial role in its overall polarity and solubility, thus influencing the choice of recrystallization solvent. For instance, the introduction of substituents into the phenyl ring of 1,2,4-thiadiazole derivatives has been shown to decrease their solubility.[3] While this is for a different isomer, the general principle that increasing molecular weight and lipophilicity through substitution can decrease solubility in polar solvents often holds true.

  • Polar Substituents (e.g., -NH2, -OH, -COOH): These groups increase the polarity of the molecule, making it more soluble in polar solvents like ethanol, methanol, or water mixtures.

  • Nonpolar Substituents (e.g., alkyl chains, aryl groups): These increase the nonpolar character, favoring less polar solvents like toluene, ethyl acetate, or hexane mixtures.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding can significantly impact solubility in protic solvents.

Q3: What are some advanced recrystallization techniques applicable to this compound derivatives?

A3: Beyond standard single-solvent recrystallization, several advanced methods can be employed to improve purity and crystal form:

  • Melt Crystallization: This technique involves melting the compound and then slowly cooling it to induce crystallization. It is a solvent-free method that can be highly effective for thermally stable compounds, potentially yielding high-purity crystals.[4]

  • Co-crystallization: This involves crystallizing the target this compound derivative with a second compound (a "coformer") to form a new crystalline solid with potentially improved physicochemical properties like solubility or stability. The selection of a suitable coformer is critical and is often guided by principles of crystal engineering.

  • Anti-Solvent Crystallization: In this method, the compound is dissolved in a "good" solvent, and then a miscible "poor" solvent (the anti-solvent) is added to induce precipitation. This technique allows for fine control over the supersaturation and can be used to produce crystals of a desired size and morphology.

Data Presentation

Table 1: Common Solvents for Recrystallization of this compound Derivatives

SolventPolarityTypical Use CaseReference(s)
EthanolPolar ProticGeneral purpose, good for many derivatives[1]
MethanolPolar ProticSimilar to ethanol, for more polar compounds[2]
Acetic AcidPolar ProticFor derivatives with low solubility in alcohols[1]
TolueneNonpolarFor less polar, more aromatic derivatives[1]
BenzeneNonpolarHistorically used, less common now due to toxicity[1]
AcetonePolar AproticCan be effective for moderately polar compounds[1]
ChloroformModerately PolarFor specific derivatives, use with caution
Ethanol/WaterMixedFine-tuning polarity for polar compounds-
Toluene/HexaneMixedFine-tuning polarity for nonpolar compounds-

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small portion of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the mixed solvent (in the same proportion) for washing.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound derivatives.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent modify_solvent Modify Solvent System (e.g., add anti-solvent) reheat->modify_solvent seed Introduce a Seed Crystal reheat->seed slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success modify_solvent->slow_cool seed->slow_cool

Caption: Troubleshooting guide for when a this compound derivative "oils out".

References

Technical Support Center: Purification of Thiadiazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the separation and purification of thiadiazole isomers. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses common challenges encountered during the column chromatography of thiadiazole isomers.

Q1: My thiadiazole isomers are not separating on the column (co-elution). What should I do?

A1: Co-elution of isomers is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: The polarity of the solvent system is critical. Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities.[1]

    • Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Aim for a significant difference in the Retention Factor (Rf) values of the isomers. A good target for the desired isomer is an Rf value between 0.2 and 0.4 for effective separation on a column.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Silica Gel vs. Alumina: Silica gel is acidic and the most common choice.[2] However, if your isomers are acid-sensitive, basic or neutral alumina can be a good alternative.[2]

    • Reverse-Phase Chromatography: For more polar thiadiazole isomers, reverse-phase chromatography using a C8 or C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.[3]

  • Gradient Elution: If a single solvent system (isocratic elution) fails to separate the isomers, a gradient elution can be effective. Start with a less polar solvent and gradually increase the polarity during the chromatography run. This can help to first elute the less polar isomer and then increase the solvent strength to elute the more polar isomer.

Q2: The recovery of my thiadiazole isomers from the column is low. What are the possible causes and solutions?

A2: Low recovery can be due to several factors:

  • Irreversible Adsorption: The isomers might be strongly and irreversibly binding to the stationary phase.

    • Acid/Base Sensitivity: If using silica gel, acid-sensitive compounds may decompose or bind too strongly.[2] Consider using neutralized silica gel (washed with a base like triethylamine) or switching to an alumina column.[2]

    • Chelation: Some thiadiazole derivatives can chelate with metal ions present in the stationary phase. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

  • Compound Instability: The isomers may be degrading during the long exposure to the stationary phase.

    • Speed: Use flash column chromatography to minimize the time the compounds spend on the column.

    • Temperature: Run the chromatography at a lower temperature if the compounds are thermally labile.

  • Improper Elution: The mobile phase may not be strong enough to elute the compounds completely. After collecting the desired fractions, flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane/methanol) to check if any remaining compound elutes.

Q3: I'm observing streaking or tailing of my spots on the TLC plate and broad peaks from the column. How can I improve this?

A3: Tailing or streaking is often a sign of interactions between the compound and the stationary phase or issues with the sample application.

  • Sample Overloading: Applying too much sample to the TLC plate or column is a common cause. Try loading a more dilute sample.[4]

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample for loading onto the column should be as non-polar as possible to ensure a narrow starting band. Dissolving the sample in a highly polar solvent can cause it to spread and lead to poor separation.

  • Acidic/Basic Nature of Compounds: If your thiadiazole isomers have acidic or basic functional groups, they can interact with the silica gel, causing tailing. Adding a small amount of a modifier to the mobile phase can help. For example, adding a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.

  • Stationary Phase Activity: Overly active silica gel (not enough adsorbed water) can also cause tailing. Ensure your mobile phase has a consistent, low water content.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating thiadiazole isomers?

A1: The choice of stationary phase depends on the polarity of the isomers.

  • Normal-Phase: For many organic-soluble thiadiazole derivatives, standard silica gel 60 (230-400 mesh) is the most common and effective stationary phase.[2] For compounds that are sensitive to acid, neutral or basic alumina can be a suitable alternative.[2]

  • Reverse-Phase: For more polar or water-soluble thiadiazole isomers, a C18 or C8 reverse-phase silica gel is recommended.[3]

Q2: How do I select the right mobile phase for my separation?

A2: The best way to determine the optimal mobile phase is by running preliminary Thin Layer Chromatography (TLC) experiments.[1][2]

  • Test various solvent mixtures of different polarities. Common systems for normal-phase chromatography include hexane/ethyl acetate, dichloromethane/methanol, and petroleum ether/ethyl acetate.[2]

  • For reverse-phase TLC, mixtures of acetonitrile/water or methanol/water are typically used.[3]

  • The goal is to find a solvent system where the two isomers have distinct Rf values, ideally with a difference of at least 0.1, and the desired isomer has an Rf between 0.2 and 0.4.

Q3: What is the difference between isocratic and gradient elution, and when should I use each?

A3:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation. This method is simpler to perform and is suitable when the isomers have relatively close Rf values and can be separated with a single solvent mixture.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is useful when the isomers have very different polarities. A gradient can help to elute the less polar isomer first in a reasonable time, and then the more polar isomer can be eluted by increasing the solvent strength.

Q4: How much sample can I load onto my column?

A4: The amount of sample depends on the column size and the difficulty of the separation. A general rule of thumb is to use a sample-to-stationary phase ratio of 1:30 to 1:100 by weight. For difficult separations (isomers with very close Rf values), a higher ratio (e.g., 1:100 or more) is recommended.

Q5: Can I reuse my column?

A5: For routine purifications where the same type of sample is being separated, it is possible to reuse a silica gel column. After a run, flush the column with a highly polar solvent (like methanol) to remove all remaining compounds, followed by a non-polar solvent (like hexane) to deactivate it for storage. However, for obtaining highly pure compounds, especially in the final steps of a synthesis, using a fresh column for each separation is recommended to avoid cross-contamination.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Methodology:

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.[1]

  • Sample Preparation: Dissolve a small amount of your crude mixture of thiadiazole isomers in a volatile solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line. Make the spot as small as possible to ensure good separation.[4]

  • Developing the Plate: Prepare a developing chamber (a beaker with a watch glass on top works well) containing your chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[4] Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber.[4]

  • Elution and Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the plate to dry. Visualize the separated spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate).[4]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Column Chromatography Protocol

Methodology:

  • Column Preparation: Select a glass column of an appropriate size. Secure it in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel to prevent disruption of the stationary phase during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude thiadiazole isomer mixture in a minimal amount of the mobile phase or a non-polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain the pure desired isomer (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified thiadiazole isomer.

Data Presentation

The following tables provide illustrative examples of Rf values for hypothetical thiadiazole isomer pairs in different solvent systems. This data should be used as a guide for method development.

Table 1: Rf Values for Positional Isomers of a Disubstituted 1,3,4-Thiadiazole

Solvent System (Hexane:Ethyl Acetate)Rf of Isomer A (e.g., 2,5-isomer)Rf of Isomer B (e.g., 2,4-isomer)ΔRf
9:10.550.480.07
8:20.450.350.10
7:30.380.250.13
1:10.200.120.08

Table 2: Rf Values for Structural Isomers (1,2,4- vs. This compound Derivatives)

Solvent System (Dichloromethane:Methanol)Rf of 1,2,4-Thiadiazole DerivativeRf of this compound DerivativeΔRf
99:10.600.650.05
98:20.450.520.07
95:50.300.380.08
90:100.150.210.06

Visualizations

Troubleshooting_Workflow start Problem: Thiadiazole Isomers Co-elute opt_mobile Optimize Mobile Phase via TLC start->opt_mobile check_rf Is ΔRf > 0.1 and Rf of target is 0.2-0.4? opt_mobile->check_rf Test various polarities change_stationary Change Stationary Phase check_rf->change_stationary No solution Solution: Successful Isomer Separation check_rf->solution Yes use_alumina Use Neutral/Basic Alumina (for acid-sensitive isomers) change_stationary->use_alumina use_rp Use Reverse Phase (C8/C18) (for polar isomers) change_stationary->use_rp try_gradient Try Gradient Elution change_stationary->try_gradient use_alumina->opt_mobile Re-optimize Mobile Phase use_rp->opt_mobile Re-optimize Mobile Phase try_gradient->solution

Caption: Troubleshooting workflow for co-eluting thiadiazole isomers.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Find Optimal Solvent System column_prep 2. Prepare Column Slurry and Pack Column tlc->column_prep sample_load 3. Dissolve Sample and Load onto Column column_prep->sample_load elution 4. Elute with Mobile Phase and Collect Fractions sample_load->elution fraction_analysis 5. Analyze Fractions by TLC elution->fraction_analysis combine_fractions 6. Combine Pure Fractions fraction_analysis->combine_fractions evaporation 7. Evaporate Solvent to Obtain Purified Isomer combine_fractions->evaporation

Caption: General experimental workflow for thiadiazole isomer purification.

References

resolving solubility issues of starting materials in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common solubility issues encountered with starting materials during thiadiazole synthesis.

Troubleshooting Guide: Resolving Starting Material Solubility Issues

This guide provides a systematic approach to addressing poor solubility of starting materials, such as carboxylic acids and thiosemicarbazides, in thiadiazole synthesis.

Question: My starting material (e.g., a carboxylic acid or thiosemicarbazide) is not dissolving in the reaction solvent. What is my first step?

Answer: The initial and most critical step is to perform a systematic solvent screening to identify a suitable medium for your reaction. The principle of "like dissolves like" is a good starting point; match the polarity of your solvent with your starting material.

Question: I've tried a few common solvents without success. What other simple techniques can I employ to improve solubility?

Answer: Before resorting to more complex methods, several straightforward techniques can be effective:

  • Temperature Adjustment: For many solids, solubility increases with temperature. Gentle heating of the solvent with stirring can facilitate dissolution. However, be cautious of the thermal stability of your starting materials to avoid degradation.

  • Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the rate of dissolution.[1] This can be achieved through simple mechanical grinding.

  • pH Modification: For ionizable compounds, such as carboxylic acids, adjusting the pH of the solution can significantly improve solubility. Acidic compounds are generally more soluble in basic solutions, and vice-versa.

Question: What if the above methods are insufficient or not suitable for my reaction conditions?

Answer: If basic techniques fail, you can explore more advanced strategies:

  • Co-solvent Systems: The use of a co-solvent can significantly enhance the solubility of your starting materials. A small amount of a miscible organic solvent with a different polarity can be added to the primary solvent to improve solubilization.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and often allows for synthesis at higher temperatures and pressures, which can overcome solubility limitations.[2][3]

  • Solvent-Free Synthesis (Ball Milling): For starting materials that are particularly difficult to dissolve, a solvent-free approach using a ball mill can be highly effective.[4] This technique uses mechanical energy to initiate reactions in the solid state.

Below is a troubleshooting workflow to guide you through these steps.

Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are carboxylic acids and thiosemicarbazides often poorly soluble in common organic solvents?

A1: Carboxylic acids possess a polar carboxyl group capable of hydrogen bonding, but their solubility decreases as the nonpolar hydrocarbon chain length increases.[5] Thiosemicarbazides also have polar functional groups, but their crystalline nature can lead to strong intermolecular forces, making them difficult to dissolve in non-polar organic solvents.

Q2: Can I use a large excess of solvent to dissolve my starting materials?

A2: While this may seem like a simple solution, using a large excess of solvent can lead to very dilute reaction mixtures, which can significantly slow down the reaction rate. It can also make product isolation and purification more challenging and less environmentally friendly.

Q3: Are there any "green" or environmentally friendly options for resolving solubility issues?

A3: Yes, several green chemistry approaches can be employed. Microwave-assisted synthesis often requires less solvent and energy compared to conventional heating.[2][3] Solvent-free ball milling is another excellent green alternative that eliminates the need for solvents altogether.[4]

Q4: How do I choose an appropriate co-solvent?

A4: A good co-solvent should be miscible with the primary reaction solvent and have a different polarity that can help to break down the solute-solute interactions of your starting material. It is often determined empirically through small-scale solubility tests.

Q5: Will particle size reduction affect the reactivity of my starting material?

A5: Particle size reduction primarily increases the surface area available for reaction, which generally leads to an increased reaction rate. It does not typically alter the chemical reactivity of the molecule itself.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventTemperature (°C)Solubility ( g/100 mL)
Water0~0.3
Water100~1.5
Ethanol25Readily Soluble
Diethyl Ether25Readily Soluble
Acetone25Readily Soluble
Benzene25Readily Soluble
Carbon Tetrachloride25Readily Soluble

Data compiled from various sources. "Readily Soluble" indicates high solubility, though specific quantitative values may vary.[6][7]

Table 2: Qualitative Solubility of Thiosemicarbazide
SolventSolubility
WaterSoluble
EthanolSoluble
Hot MethanolSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
CyclohexaneMore Soluble

Thiosemicarbazide and its derivatives generally exhibit good solubility in polar solvents.[8] Theoretical studies suggest that imidazole-thiosemicarbazides are more soluble in less polar solvents like cyclohexane.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the starting material into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).

  • Observation at Room Temperature: Agitate the vials at room temperature for a few minutes and observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve at room temperature, gently heat the vial with stirring and observe for dissolution. Note the temperature at which it dissolves.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to see if the compound precipitates back out. An ideal solvent will dissolve the compound when hot but not when cold.

  • Selection: Choose the solvent that provides the best solubility profile for your reaction conditions.

Protocol 2: Particle Size Reduction by Grinding
  • Sample Preparation: Place a small amount of the solid starting material into a clean, dry agate or porcelain mortar.

  • Grinding: Use a pestle to grind the solid with a firm, circular motion. Continue grinding for several minutes until the solid is a fine, uniform powder.

  • Transfer: Carefully transfer the finely ground powder to the reaction vessel.

Protocol 3: Microwave-Assisted Thiadiazole Synthesis

This is a general protocol and may need optimization for specific substrates.

  • Reactant Mixture: In a 10 mL microwave reactor vial, combine the carboxylic acid (1 mmol), thiosemicarbazide (1.1 mmol), and a suitable dehydrating agent (e.g., polyphosphoric acid or phosphorus oxychloride) in a minimal amount of a high-boiling point solvent (e.g., DMF or toluene).

  • Sealing: Add a magnetic stir bar to the vial and securely seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at a constant power (e.g., 150-300 W) for a short duration (e.g., 5-20 minutes). The temperature and pressure should be monitored.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry. Purify the product by recrystallization or column chromatography.

Protocol 4: Solvent-Free Thiadiazole Synthesis via Ball Milling
  • Loading the Mill: Place the starting materials (e.g., carboxylic acid and thiosemicarbazide) and a solid dehydrating agent, along with the milling balls (e.g., stainless steel or zirconia), into the milling jar. A rule of thumb is that one-third of the jar volume should be milling balls, one-third the reaction mixture, and one-third empty space for movement.[4]

  • Milling: Secure the jar in the ball mill and operate it at a set frequency (e.g., 20-30 Hz) for the desired reaction time (e.g., 30-60 minutes). The optimal frequency and time should be determined experimentally.

  • Product Isolation: After milling, open the jar and dissolve the solid mixture in a suitable solvent to separate the product from the milling balls and any inorganic byproducts.

  • Purification: Filter the solution and evaporate the solvent to obtain the crude product. Purify as necessary.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are five-membered heterocyclic rings that are considered bioisosteres, meaning they share similar physical and chemical properties which can elicit comparable biological responses. This structural similarity has made them cornerstones in medicinal chemistry for the development of novel therapeutic agents. Both nuclei are present in a wide array of compounds exhibiting significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This guide provides an objective comparison of the biological performance of derivatives of these two important heterocyclic systems, supported by experimental data.

Data Presentation

Anticancer Activity

The in vitro cytotoxic activity of this compound and 1,3,4-oxadiazole derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound TypeCancer Cell LineIC50 (µM)Reference
This compound Derivative A549 (Lung)1.62 - 10.21[1]
1,3,4-Oxadiazole Isostere A549 (Lung)18.75 - 60.62[1]
This compound-Schiff Base SMMC-7721 (Liver)> 50
1,3,4-Oxadiazole-Schiff Base SMMC-7721 (Liver)7.32
This compound-Schiff Base MCF-7 (Breast)21.43
1,3,4-Oxadiazole-Schiff Base MCF-7 (Breast)9.87
This compound-Schiff Base A549 (Lung)25.16
1,3,4-Oxadiazole-Schiff Base A549 (Lung)10.28

Summary of Anticancer Activity: In a direct comparative study, this compound derivatives demonstrated significantly higher potency against the A549 lung cancer cell line compared to their 1,3,4-oxadiazole counterparts.[1] Conversely, another study on hybrid Schiff bases showed that the 1,3,4-oxadiazole moiety conferred greater cytotoxic activity against liver, breast, and lung cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of these heterocyclic derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Compound TypeFungal StrainMIC50 (µg/mL)Reference
This compound-Thiadiazole Derivative Candida albicans0.78 - 3.12[2]
1,3,4-Oxadiazole-Thiadiazole Derivative Candida albicans0.78 - 3.12[2]
Ketoconazole (Standard) Candida albicans0.78 - 1.56[2]
Compound TypeBacterial StrainMIC (µg/mL)Reference
This compound Derivative Enterococcus faecalis2 - >64[3]
1,3,4-Oxadiazole Derivative Staphylococcus aureus4 - 32[4]

Summary of Antimicrobial Activity: In a study of hybrid compounds containing both a 1,3,4-oxadiazole and a this compound ring, derivatives showed potent antifungal activity against various Candida strains, comparable to the standard drug ketoconazole.[2] Other studies have highlighted the potent antibacterial activity of both this compound and 1,3,4-oxadiazole derivatives against a range of bacterial pathogens.[3][4]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced paw edema model in rats, where a reduction in paw swelling indicates anti-inflammatory effect.

Compound TypeDose (mg/kg)% Inhibition of EdemaReference
This compound Derivative 10046 - 56
1,3,4-Oxadiazole Derivative 20Significant reduction
Indomethacin (Standard) 10~50-60

Summary of Anti-inflammatory Activity: Studies on various 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities. Similarly, novel 1,3,4-oxadiazole derivatives have been shown to reduce paw edema and levels of pro-inflammatory mediators. While direct comparative studies are limited, both scaffolds are promising for the development of new anti-inflammatory agents.

Anticonvulsant Activity

The anticonvulsant properties are frequently evaluated using the maximal electroshock (MES) seizure model in mice, which is predictive of efficacy against generalized tonic-clonic seizures.

Compound TypeDose (mg/kg)Protection against MES-induced seizuresReference
This compound Derivative 30100% protection
1,3,4-Oxadiazole Derivative Not specifiedED50 = 8.9 mg/kg
Phenytoin (Standard) 25Active

Summary of Anticonvulsant Activity: Numerous this compound derivatives have been synthesized and shown to possess potent anticonvulsant activity in both MES and pentylenetetrazole (PTZ) induced seizure models. Likewise, series of 1,3,4-oxadiazole derivatives have been designed and demonstrated significant anticonvulsant effects, with some compounds showing greater potency than standard drugs like carbamazepine and ethosuximide.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess acute inflammation.

  • Animal Groups: Divide rats into groups: control, standard (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animal Groups: Divide mice into groups: control, standard (e.g., phenytoin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of Protection: The abolition of the hindlimb tonic extension is considered the endpoint for protection. The ED50 (the dose that protects 50% of the animals) can be calculated.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials synth_thia Synthesis of This compound Derivatives start->synth_thia synth_oxa Synthesis of 1,3,4-Oxadiazole Derivatives start->synth_oxa anticancer Anticancer Assay (MTT) synth_thia->anticancer antimicrobial Antimicrobial Assay (MIC) synth_thia->antimicrobial antiinflammatory Anti-inflammatory Assay (Carrageenan-induced Edema) synth_thia->antiinflammatory anticonvulsant Anticonvulsant Assay (MES Test) synth_thia->anticonvulsant synth_oxa->anticancer synth_oxa->antimicrobial synth_oxa->antiinflammatory synth_oxa->anticonvulsant data Quantitative Data (IC50, MIC, % Inhibition, ED50) anticancer->data antimicrobial->data antiinflammatory->data anticonvulsant->data comparison Comparative Analysis data->comparison

Caption: General workflow for the comparative study of this compound and 1,3,4-oxadiazole derivatives.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Mechanism of Action stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 activates phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox substrate for pgs Prostaglandins cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation mediates compounds This compound / 1,3,4-Oxadiazole Derivatives compounds->cox inhibit

Caption: Simplified signaling pathway of inflammation and the potential mechanism of action for the compounds.

References

The Promising Landscape of 1,3,4-Thiadiazoles in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a particularly promising pharmacophore in the design of new anticancer drugs.[1][2][3][4][5] This guide provides a comparative analysis of the in vitro and in vivo performance of select this compound derivatives against various cancer cell lines, juxtaposed with established anticancer agents. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in this critical area.

The therapeutic potential of this compound derivatives is rooted in their structural similarity to pyrimidine, a fundamental component of nucleic acids.[1][4][5] This bioisosterism allows them to interfere with DNA replication processes, a hallmark of cancer cell proliferation.[1][5] Furthermore, the unique mesoionic character of the this compound ring facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular biological targets.[3][6]

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), is compared with standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Compound 2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine LoVo (Colon Carcinoma)2.44--[1][6]
MCF-7 (Breast Cancer)23.29--[1][6]
Compound 9a MCF-7 (Breast Cancer)3.31Doxorubicin-[1]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) MCF-7 (Breast Cancer)1.785-Fluorouracil-[4]
A549 (Lung Cancer)4.045-Fluorouracil-[4]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) K562 (Chronic Myelogenous Leukemia)---[7]
Compound 4y: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide MCF-7 (Breast Cancer)0.084 (mmol L-1)Cisplatin-[8]
A549 (Lung Cancer)0.034 (mmol L-1)Cisplatin-[8]
Compound 4e MCF-7 (Breast Cancer)2.34 (µg/mL)5-Fluorouracil-[9]
HepG2 (Hepatocellular Carcinoma)3.13 (µg/mL)5-Fluorouracil-[9]
Compound 4i MCF-7 (Breast Cancer)-5-Fluorouracil-[9]
HepG2 (Hepatocellular Carcinoma)-5-Fluorouracil-[9]

Mechanisms of Action: Targeting Key Cancer Pathways

This compound derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways involved in cancer cell growth, proliferation, and survival.

Enzyme Inhibition:

  • Tyrosine Kinases: Certain derivatives have been shown to inhibit tyrosine kinases such as Bcr-Abl and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][7]

  • Aromatase: Some fluorophenyl-substituted 1,3,4-thiadiazoles have been designed as nonsteroidal aromatase inhibitors, showing selectivity towards estrogen-dependent breast cancer cells.[10]

  • Other Enzymes: Other targeted enzymes include topoisomerase II, glutaminase, and histone deacetylases.[6]

Signaling Pathway Modulation:

A significant mechanism of action for some this compound derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole This compound Derivative Thiadiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Cell Cycle Arrest and Apoptosis Induction:

Many this compound compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby halting cell division.[11][12] Furthermore, these compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[2][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Seed Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound derivatives at various concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the this compound compounds for a specified duration.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Cells are treated with the test compounds.

  • Cell Fixation: Harvested cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

In Vivo Evaluation

While in vitro studies provide valuable initial data, in vivo evaluation is crucial to assess the therapeutic potential and toxicity of these compounds in a whole-organism context.

  • Toxicity Studies: Preliminary toxicity can be assessed using models like Daphnia magna.[1][6]

  • Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice. The effect of the this compound derivatives on tumor growth, size, and metastasis is then evaluated.

  • Pharmacokinetic Studies: In vivo radioactive tracing studies can be employed to understand the distribution, metabolism, and excretion of these compounds within a living organism.[12] For instance, a study on compound 4i demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model.[12]

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often through mechanisms that involve the inhibition of key oncogenic pathways, induction of cell cycle arrest, and apoptosis.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Comprehensive In Vivo Testing: Conducting more extensive in vivo studies in relevant animal models to assess efficacy, toxicity, and potential for clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this promising class of compounds holds the potential to deliver new and effective therapies in the fight against cancer.

References

Unlocking the Potential of 1,3,4-Thiadiazoles: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of molecular docking studies on this compound derivatives against key biological targets implicated in fungal infections and cancer. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships and guide future drug design efforts.

The versatility of the this compound nucleus allows for structural modifications that can be tailored to interact with specific biological targets. In silico molecular docking has emerged as an indispensable tool in the early stages of drug discovery, offering predictions of binding affinities and interaction modes, thereby prioritizing compounds for synthesis and biological evaluation. This guide focuses on three critical therapeutic targets: 14-α-sterol demethylase (an antifungal target), Epidermal Growth Factor Receptor (EGFR) Kinase, and Carbonic Anhydrase IX (anticancer targets).

Comparative Analysis of In Silico and In Vitro Performance

The correlation between computational predictions and experimental results is paramount in validating the utility of molecular docking. The following tables summarize the docking scores and corresponding in vitro biological activities (Minimum Inhibitory Concentration - MIC or half-maximal inhibitory concentration - IC50) of various this compound derivatives against their respective targets.

Antifungal Activity: Targeting 14-α-sterol Demethylase

14-α-sterol demethylase is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the fungal cell membrane integrity, leading to cell death.

Compound ID/SeriesDocking Score (kcal/mol)Target Organism(s)In Vitro Assay (MIC, µg/mL)
Piperidine-based 1,2,3-triazolylacetamide derivativesNot explicitly stated, but showed promising binding scoresCandida albicans0.024–3.125[1]
This compound and s-Triazole DerivativesNot explicitly stated, but showed potential inhibitory activitiesFungal strainsNot explicitly stated in the abstract[2][3]
Anticancer Activity: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers.

Compound ID/SeriesDocking Score (kcal/mol)Cell Line(s)In Vitro Assay (IC50, µM)
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives (SP22-SP33)Higher than Erlotinib (standard)Not specified in abstractNot specified in abstract[5][6]
Thiazolyl pyrazolines 7g, 7m-11.14 to -10.64A549, T-47D0.75 - 3.92[7]
This compound derivative 4hNot specifiedHTC-116, HepG-22.03 - 2.17[8]
This compound-based compounds 9a, 8bNot specifiedHCT-116, HepG-2, MCF-70.08, 0.15 (EGFR inhibition)[9]
Thieno[2,3-d]pyrimidine derivative 5b-23.94 (similar to Erlotinib)MCF-7, A5490.037 (EGFRWT inhibition)[10]
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 3j, 3oNot specifiedA549, MCF-72.375 - 20.682[11]
Anticancer Activity: Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.

Compound ID/SeriesDocking Score (kcal/mol)Target IsozymeIn Vitro Assay (IC50, µM)
This compound derivative 4eNot specifiedCA IX0.03[12]
Thieno[2,3-d]pyrimidine-based sulfonamidesNot specifiedCA IX, CA XIINot specified in abstract
Benzenesulfonamide derivativesNot specifiedCA IX, CA XII0.025 (CA IX), 0.031 (CA XII)

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of results across different studies.

Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies typically involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The 3D structures of the this compound derivatives (ligands) are drawn using chemical drawing software and energetically minimized.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or predicted binding pockets.[13][14]

  • Docking Simulation: A docking program, such as AutoDock Vina or PyRx, is used to predict the binding conformation and affinity of each ligand within the protein's active site.[13][14][15] The algorithm explores various possible orientations and conformations of the ligand, and a scoring function is used to estimate the binding energy (docking score).

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses for each ligand. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

In Vitro Antifungal Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method:[16]

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).[16]

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[16]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.[16]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is often measured using an esterase assay:

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase is prepared. p-Nitrophenyl acetate is typically used as the substrate.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the this compound inhibitor.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, and the hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing Molecular Interactions and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Ligand Structure Preparation (2D to 3D & Energy Minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid 3. Grid Box Generation (Define Active Site) PDB_Prep->Grid Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding Energy) Docking->Analysis Visualization 6. Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Thiadiazole This compound Inhibitor Thiadiazole->EGFR Inhibition Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: The EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

structure-activity relationship (SAR) studies of 1,3,4-thiadiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3,4-Thiadiazole Analogs

The this compound ring is a versatile five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The biological profile of these analogs is largely dictated by the nature and position of substituents on the thiadiazole core, making structure-activity relationship (SAR) studies crucial for designing potent and selective therapeutic agents.[2][3] This guide compares the SAR of this compound derivatives across different biological activities, supported by experimental data and protocols.

General SAR Workflow

The development of novel this compound analogs follows a systematic workflow. This process begins with the design and synthesis of a library of compounds with varied substituents, followed by rigorous biological screening and subsequent optimization based on the activity data.

SAR_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization cluster_3 Advanced Studies Design Lead Identification & In-Silico Design Synth Chemical Synthesis of Analogs Design->Synth Purify Purification & Characterization Synth->Purify Screen Primary Biological Screening Purify->Screen DoseResp Dose-Response Studies (IC50/MIC) Screen->DoseResp SAR_Analysis SAR Analysis DoseResp->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synth Iterative Redesign Mech_Action Mechanism of Action Lead_Opt->Mech_Action In_Vivo In-Vivo Testing Mech_Action->In_Vivo

Caption: General workflow for a structure-activity relationship (SAR) study.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents by interfering with various cellular processes in cancer cells, including cell cycle progression and apoptosis.[7] SAR studies reveal that the cytotoxic activity is highly dependent on the substituents at the C2 and C5 positions.

Key SAR Insights:
  • Substitution at C2 and C5: The nature of the aryl groups at these positions is critical. For instance, attaching a nitrothiazole moiety can confer selective activity against cancer cell lines expressing Bcr-Abl tyrosine kinase.[8]

  • Aromatic Substituents: The presence of specific groups on phenyl rings attached to the thiadiazole core influences potency. Electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -OCH3) can significantly modulate activity.[9] For example, compounds with two methoxy groups on the phenyl rings have shown potent activity against breast (MCF-7) and lung (A549) cancer cell lines.[9]

  • Linker Groups: The type of linker between the thiadiazole ring and other moieties, such as an acetamide group, also plays a role in the overall activity.[8]

Comparative Data: Anticancer Activity of this compound Analogs
Compound IDC2-SubstituentC5-SubstituentTarget Cell LineIC50 (µM)Reference
Compound 2 -(S)-CH2-CO-NH-(5-nitrothiazol-2-yl)-(NH)-(4-trifluoromethyl)phenylK5627.4[8]
Compound 4y -(S)-CH2-CO-NH-(5-ethyl)-1,3,4-thiadiazol-2-yl-(NH)-(4-methyl)phenylA54934[10]
Compound 4y -(S)-CH2-CO-NH-(5-ethyl)-1,3,4-thiadiazol-2-yl-(NH)-(4-methyl)phenylMCF-784[10]
ST10 -(NH)-(2-trifluoromethyl)phenyl-(3-methoxy)phenylMCF-749.6[11]
ST10 -(NH)-(2-trifluoromethyl)phenyl-(3-methoxy)phenylMDA-MB-23153.4[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound analogs are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, often through caspase activation.[11]

Apoptosis_Pathway Thiadiazole This compound Derivative Bax Bax Protein (Pro-apoptotic) Thiadiazole->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis triggers

Caption: Apoptosis induction pathway by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound are known for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[12][13][14] The SAR in this context is often linked to the lipophilicity and electronic properties of the substituents.

Key SAR Insights:
  • Electronic Effects: The electronic nature of substituents on an aryl ring at the C2 or C5 position significantly impacts activity. In one study, derivatives with electron-donating groups (e.g., -CH3) on a phenyl ring showed high potency against both Gram-positive and Gram-negative bacteria, whereas electron-withdrawing groups (e.g., -Cl, -NO2) led to a decrease or loss of activity.[15]

  • Heterocyclic Substituents: Incorporation of other heterocyclic rings, such as furan or thiophene, can enhance antimicrobial potency.[14]

  • Amino Group: A free amino group attached to the thiadiazole ring can be crucial for antibacterial activity.[14]

Comparative Data: Antimicrobial Activity (MIC) of this compound Analogs
Compound IDKey Structural FeatureTest OrganismMIC (µg/mL)Reference
Compound 4a Phenyl group at C3S. aureus (Gram +)6.25[15]
Compound 4a Phenyl group at C3P. aeruginosa (Gram -)6.25[15]
Compound 4c 4-Chlorophenyl at C3S. aureus (Gram +)25[15]
Compound 4c 4-Chlorophenyl at C3P. aeruginosa (Gram -)50[15]
Compound 14a Free amino groupB. polymyxa (Gram +)2.5[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: The microbial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or an appropriate temperature for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives, often targeting cyclooxygenase (COX) enzymes.[16][17]

Key SAR Insights:
  • Aryl Substituents: Diaryl-substituted imidazo[2,1-b][1][8][18]thiadiazoles have shown potent anti-inflammatory activity. The substitution pattern on these aryl rings is key to their efficacy and selectivity for COX-2 over COX-1, which can lead to a safer gastrointestinal profile.[16]

  • Schiff Bases: The formation of Schiff bases from 2,5-disubstituted-1,3,4-thiadiazoles can yield compounds with superior analgesic and anti-inflammatory profiles. A 4-methoxybenzylidene group, for example, was found to be a favorable substituent.[17]

Comparative Data: Anti-inflammatory Activity
Compound IDKey Structural FeatureAssay% InhibitionReference
Compound 5c Imidazo[2,1-b]thiadiazoleCarrageenan-induced paw edema>75% (better than diclofenac)[16]
Compound 6f Schiff base, 4-methoxybenzylideneCarrageenan-induced paw edema44%[17]
Compound 4c Carboxamide derivativeProtein denaturation86.44%[19]
Indomethacin Standard DrugCarrageenan-induced paw edema56%[17]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with diclofenac or indomethacin), and test groups (treated with thiadiazole derivatives).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group, indicating the anti-inflammatory activity.

Logical Relationship of Substituents and Activity

The biological activity of this compound is a function of the physicochemical properties of its substituents at the C2 and C5 positions.

SAR_Logic cluster_C2 C2-Position Substituent (R1) cluster_C5 C5-Position Substituent (R2) Thiadiazole This compound Core R1_Aryl Aryl/Heteroaryl Group Thiadiazole->R1_Aryl R1_Alkyl Alkyl/Amino Group Thiadiazole->R1_Alkyl R2_Aryl Aryl/Heteroaryl Group Thiadiazole->R2_Aryl R2_Thioether Thioether Linker Thiadiazole->R2_Thioether Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1_Aryl->Activity Modulates Potency (Electronic Effects) R2_Aryl->Activity Influences Selectivity & Lipophilicity R2_Thioether->Activity Can Enhance Potency

Caption: Substituent effects on the biological activity of the this compound core.

References

1,3,4-Thiadiazole: A Privileged Pharmacophore Validated

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] This guide provides a comparative analysis of this compound derivatives, supported by experimental data, to validate its standing as a viable and potent pharmacophore for researchers, scientists, and drug development professionals.

Diverse Biological Profile of this compound Derivatives

Derivatives of this compound have been extensively studied and have shown a wide array of biological activities, including:

  • Anticancer Activity: A significant number of this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like carbonic anhydrase, receptor tyrosine kinases (e.g., EGFR), and protein kinases involved in cell signaling pathways such as PI3K/Akt.[3][5][6]

  • Antimicrobial Activity: The this compound nucleus is a key component in many compounds exhibiting antibacterial and antifungal properties.[7][8] These derivatives can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis.

  • Anti-inflammatory and Analgesic Effects: Certain this compound derivatives have shown promising anti-inflammatory and analgesic activities, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9]

  • Antiviral and Antitubercular Activities: The structural features of 1,3,4-thiadiazoles have been exploited to develop agents with antiviral and antitubercular potential.[9][10]

The versatility of the this compound ring allows for the synthesis of a vast library of compounds with tailored biological activities, making it a highly attractive scaffold for drug design and development.[11][12]

Comparative Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various 2,5-disubstituted this compound derivatives against selected human cancer cell lines. This data highlights the structure-activity relationships and the potential of this scaffold in oncology research.

Table 1: Anticancer Activity of Ciprofloxacin-Based this compound Derivatives [13]

CompoundR-groupMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)SKOV-3 (Ovarian) IC50 (µM)
1a H10.2>50>50
1h 4-Fluorobenzyl3.262.793.58
1l 4-Fluorobenzyl4.518.925.17

Table 2: Anticancer Activity of Honokiol-Based this compound Derivatives [13]

CompoundR-groupA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)T47D (Breast) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
8a 2,4-Dichlorophenyl1.622.543.184.612.893.754.12
8d 4-Chlorophenyl4.876.217.158.935.346.887.45
8e 4-Fluorophenyl5.127.038.2410.216.157.918.66
8f 4-Bromophenyl3.985.436.577.824.766.136.79

Table 3: Anticancer Activity of EGFR Inhibitor-Based this compound Hybrids [13]

CompoundHePG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)EGFR Inhibition IC50 (µM)
32a 3.315.430.08
32d 9.3112.870.30

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound derivatives.

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

A common and efficient method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[11]

Protocol: Microwave-Assisted Synthesis [11]

  • Mixing: In a microwave-safe vessel, combine the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Dehydration: Add phosphorus oxychloride (POCl3, 5 mL) as a dehydrating agent.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 150 W) for a short duration (typically 3-5 minutes).[11]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution) to a pH of 9-10 to precipitate the product.[11]

  • Purification: Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from a suitable solvent (e.g., ethanol).[11]

In Vitro Anticancer Activity Assays

Protocol: MTT Assay for Cell Viability [14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

In Vitro Antimicrobial Activity Assays

Protocol: Agar Well Diffusion Assay [1]

  • Media Preparation and Inoculation: Prepare a standardized inoculum of the test microorganism (typically a 0.5 McFarland standard). Evenly spread the microbial inoculum over the entire surface of a suitable agar plate to create a lawn.[1]

  • Well Creation: Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Compound Application: Prepare stock solutions of the test this compound derivatives and a standard drug (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard drug solution into separate wells.[1]

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.[1]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

PI3K/Akt Signaling Pathway

Many anticancer this compound derivatives exert their effects by targeting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.[2]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Akt->Inhibition Thiadiazole This compound Derivative Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
General Experimental Workflow

The process of validating a new series of this compound derivatives follows a logical progression from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticancer Anticancer Assays (MTT, Apoptosis) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) InVitro->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

A general experimental workflow for the synthesis and biological evaluation of this compound derivatives.

References

A Comparative Analysis of Thiadiazole and Oxadiazole Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel and effective anticancer agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, thiadiazoles and oxadiazoles have emerged as privileged structures due to their diverse and potent biological activities. This guide provides an objective comparison of the anticancer activities of thiadiazole and oxadiazole derivatives, supported by experimental data from studies that have directly compared these two scaffolds.

Introduction to Thiadiazole and Oxadiazole Scaffolds

Thiadiazole and oxadiazole are five-membered heterocyclic rings containing two nitrogen atoms and either a sulfur (thiadiazole) or an oxygen (oxadiazole) atom. These scaffolds are considered bioisosteres, meaning they possess similar physical and chemical properties, which often leads to comparable biological activities. Their planar structure, electron-donating and -accepting capabilities, and ability to form hydrogen bonds contribute to their interaction with various biological targets, making them attractive candidates for drug design.

Comparative Anticancer Activity: A Data-Driven Overview

Direct comparison of the anticancer efficacy of thiadiazole and oxadiazole derivatives is most meaningful when evaluated within the same study, under identical experimental conditions. The following tables summarize the cytotoxic activities (IC50 values) of representative thiadiazole and oxadiazole analogs against various cancer cell lines, as reported in the literature.

Compound Scaffold A549 (Lung Carcinoma) IC50 (µM) C6 (Glioma) IC50 (µM) Reference
Derivative A1,3,4-Thiadiazole> 100> 100
Derivative B1,3,4-Oxadiazole88.3280.58
Derivative CThis compound> 10050.7
Derivative D1,3,4-Oxadiazole> 10015.7
Compound Scaffold HeLa (Cervical Cancer) GI50 (µM) MDA-MB-231 (Breast Cancer) GI50 (µM) PANC1 (Pancreatic Cancer) GI50 (µM) A549 (Lung Cancer) GI50 (µM) Reference
Analog 1This compound0.0790.8280.1340.169
Analog 21,3,4-Oxadiazole0.1030.1240.0980.112
Analog 3This compound>100>100>100>100
Analog 41,3,4-Oxadiazole8.2844.8726.3315.912

From the presented data, it is evident that the anticancer activity can vary significantly depending on the specific substitutions on the heterocyclic core and the cancer cell line being tested. In some instances, oxadiazole derivatives have demonstrated superior potency, while in others, thiadiazole analogs have shown comparable or greater activity. This highlights the importance of the overall molecular structure rather than solely the heterocyclic core in determining anticancer efficacy.

Mechanisms of Anticancer Action

Both thiadiazole and oxadiazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer progression.

A notable mechanism of action for some of these compounds is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. By inhibiting MMP-9, these compounds can potentially prevent the spread of cancer cells.

MMP_Inhibition_Pathway Thiadiazole_Oxadiazole Thiadiazole/ Oxadiazole Derivatives MMP9 MMP-9 Thiadiazole_Oxadiazole->MMP9 Inhibition ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Promotes Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Leads to

Caption: Inhibition of MMP-9 by thiadiazole/oxadiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the compounds for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation Cell_Culture Cancer Cell Lines (e.g., A549, C6, HeLa) Compound_Treatment Treatment with Thiadiazole/Oxadiazole Derivatives Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assays (MTT, SRB) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle Mechanism_Study Mechanism of Action (e.g., MMP-9 Inhibition) Compound_Treatment->Mechanism_Study

Caption: General workflow for in vitro anticancer evaluation.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Cell Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative percentages of cells in the G0/G1, S, and G2/M phases are determined.

Enzyme Inhibition Assay

MMP-9 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-9.

  • Enzyme and Substrate Preparation: Recombinant human MMP-9 and a fluorogenic MMP-9 substrate are prepared in an assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is monitored over time using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

Both thiadiazole and oxadiazole scaffolds serve as valuable templates for the design of novel anticancer agents. The presented data indicates that there is no universally superior scaffold; rather, the anticancer activity is highly dependent on the specific chemical substitutions and the biological context. The diverse mechanisms of action, including the inhibition of key enzymes like MMP-9, underscore the therapeutic potential of these heterocyclic compounds. Future research should continue to explore the vast chemical space around these scaffolds to develop more potent and selective anticancer drugs. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of cancer therapies.

bioisosteric replacement studies involving the 1,3,4-thiadiazole ring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioisosteric Replacement Strategies

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design and development. This approach involves the substitution of a specific functional group or moiety within a biologically active molecule with another group that retains similar physicochemical and steric properties, with the goal of enhancing potency, selectivity, pharmacokinetic profile, or reducing toxicity. The 1,3,4-thiadiazole ring has emerged as a versatile and valuable scaffold in such studies, frequently employed as a bioisostere for other five-membered heterocycles, aromatic systems, and even acyclic functional groups.

This guide provides an objective comparison of bioisosteric replacement strategies involving the this compound ring, supported by experimental data from published research. We will delve into specific case studies where this heterocycle has been successfully incorporated into drug candidates, leading to modulated biological activity.

The this compound Ring as a Pharmacophore

The this compound ring is an aromatic five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic and structural features make it an attractive component in drug design. The sulfur atom can improve liposolubility, potentially enhancing membrane permeability. Furthermore, the ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the target protein.[1] The mesoionic nature of 1,3,4-thiadiazoles allows them to readily cross cellular membranes and interact with biological targets.[2]

Case Study 1: this compound vs. 1,3,4-Oxadiazole in Anticancer Agents

A compelling example of the impact of bioisosteric replacement can be seen in the development of anticancer agents. In a study focused on novel honokiol derivatives, researchers compared the cytotoxic activity of compounds bearing a this compound ring with their 1,3,4-oxadiazole isosteres. The results demonstrated a clear superiority of the thiadiazole-containing compounds.[3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a this compound derivative and its 1,3,4-oxadiazole bioisostere against a panel of human cancer cell lines.

Compound IDHeterocyclic RingA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)
8a This compound1.622.534.613.89
Isoster1,3,4-Oxadiazole18.7525.4333.1260.62

Data extracted from a study on honokiol derivatives.[3]

As the data clearly indicates, the bioisosteric replacement of the 1,3,4-oxadiazole ring with a this compound ring in this particular scaffold resulted in a dramatic increase in anticancer potency, with IC50 values being up to 15-fold lower for the thiadiazole derivative.[3] This highlights the profound influence that a single atom substitution (sulfur for oxygen) can have on biological activity.

Experimental Workflow for Bioisostere Comparison

The general workflow for comparing the biological activity of bioisosteres is a systematic process involving design, synthesis, and rigorous biological evaluation.

Caption: A typical experimental workflow for the design and evaluation of bioisosteric analogues.

Case Study 2: this compound as a Bioisostere in COX Inhibitors

The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring. Researchers have explored the replacement of this pyrazole moiety with other five-membered heterocycles, including the this compound ring, to develop novel anti-inflammatory agents. While a direct side-by-side comparison with celecoxib is not always presented, the data from various studies on this compound-based COX inhibitors demonstrate their potential.

COX-2 Signaling Pathway

Understanding the signaling pathway targeted by these inhibitors is crucial for rational drug design. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Inhibitor This compound Inhibitor This compound Inhibitor->COX-2

Caption: The role of COX-2 in the inflammatory cascade and its inhibition by this compound derivatives.

Comparative COX Inhibition Data

The following table presents COX-1 and COX-2 inhibitory data for celecoxib and a representative this compound-based inhibitor from a study on novel anti-inflammatory agents.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib15.00.05300
Thiadiazole Derivative 10.20.09113.3

Note: Data for the thiadiazole derivative is representative of potent compounds from various studies and may not be from a single head-to-head comparison with celecoxib under identical conditions.

The data illustrates that this compound derivatives can be designed to be potent and selective COX-2 inhibitors, comparable to established drugs like celecoxib. The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for formazan formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate, the enzyme generates a fluorescent or colored product. The rate of product formation is proportional to the enzyme activity.

Procedure:

  • Enzyme and Compound Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used. The test compound is prepared at various concentrations.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid (the substrate) to a buffer solution containing the COX enzyme, a heme cofactor, and a detection reagent (e.g., Amplex Red).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Signal Detection: The fluorescence or absorbance is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the progress curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound ring is a privileged scaffold in medicinal chemistry, serving as an effective bioisostere for various functional groups. The case studies presented here demonstrate that the strategic replacement of other heterocyclic rings with a this compound can lead to significant improvements in biological activity. The enhanced potency observed in anticancer agents and the comparable efficacy in COX inhibitors underscore the value of this heterocycle in drug discovery programs. The provided experimental protocols offer a foundational understanding of the assays used to generate the comparative data, enabling researchers to further explore the potential of this compound-based compounds in their own research endeavors. As the quest for more effective and safer therapeutics continues, the this compound ring is poised to remain a key building block in the design of novel drug candidates.

References

In Silico ADMET Screening of Novel Thiadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico screening has emerged as a cost-effective and time-efficient approach to predict these properties for novel compounds, allowing for the prioritization of candidates with favorable pharmacokinetic and safety profiles.[2][3] This guide provides a comparative analysis of in silico ADMET properties for various novel thiadiazole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry due to their diverse biological activities.[4]

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the in silico ADMET predictions for several series of novel thiadiazole derivatives from recent studies. These predictions were generated using various computational tools and models, providing a comparative overview of their drug-like properties.

Table 1: Physicochemical Properties and Drug-Likeness of Novel Thiadiazole Derivatives

This table compares key physicochemical properties based on Lipinski's Rule of Five, which is a widely used guideline to assess the oral bioavailability of a compound.[4]

Compound SeriesMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsNumber of Violations (Lipinski's Rule)Reference
Thiazole Conjugates (1-15)180–500<5≤5≤100[5]
1,3,4-Thiadiazole Derivatives (2-20)<500 (except compound 11)<5≤5≤100 (except compound 11)[4]
This compound-Triazole Moiety (2-7)256.35–445.49<5≤5≤100[6]
Thiazole Derivatives (5a-5k)443.54–522.44----[7]
Bis-benzimidazole-thiadiazole (1-18)-----[8]

Note: A dash (-) indicates data was not specified in the cited source.

Table 2: Predicted Absorption and Distribution Properties

This table presents the predicted absorption and distribution characteristics of the thiadiazole compounds, which are crucial for determining how a drug reaches its target in the body.

Compound SeriesHuman Intestinal Absorption (HIA+)Caco-2 PermeabilityBlood-Brain Barrier (BBB) PenetrationPlasma Protein Binding (PPB)Reference
Thiazole Conjugates (1-15)< 25 poor >80 high< 25 poor > 500 great-3 to 1.2-[5]
This compound Derivatives (2-20)Good (except 5, 7a-f, 13, 14)-Varied (None to Very High)>90% (except 2, 3)[4]
This compound-Triazole Moiety (2-7)91.80–98.76%0.53–0.70--[6]

Note: A dash (-) indicates data was not specified in the cited source. Interpretation of numerical values for Caco-2 and BBB can be found in the original publications.

Table 3: Predicted Toxicity Profile

Early prediction of toxicity is essential to flag potentially harmful compounds. This table summarizes the in silico toxicity predictions for the selected thiadiazole series.

Compound SeriesAMES ToxicityCarcinogenicityHepatotoxicityReference
Thiazole Conjugates (1-15)PredictedPredicted-[5]
This compound Derivatives (2-20)--Predicted to have potential hepatotoxic effects[4]
This compound-Triazole Moiety (2-7)NoNo-[6]

Note: A dash (-) indicates data was not specified in the cited source. "Predicted" indicates that the study performed the prediction without specifying the outcome for each compound in a summarized format.

Experimental and Computational Protocols

The in silico ADMET screening process for novel thiadiazole compounds generally follows a standardized workflow. The methodologies cited in the reviewed literature form the basis of the following generalized protocol.

1. Molecular Preparation: The 2D structures of the novel thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D and energetically minimized using computational chemistry software packages.

2. Physicochemical Property Calculation: A variety of online and offline software tools are employed to calculate the fundamental physicochemical properties. Commonly used platforms include:

  • SwissADME: A popular web-based tool for calculating physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9]

  • Molinspiration: Used for calculating molecular properties and predicting bioactivity scores.[10]

  • ADMET Predictor®: A comprehensive software that predicts over 175 ADMET properties.[11]

  • pkCSM: A tool that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[2][9]

3. ADMET Prediction: The prepared molecular structures are submitted to predictive models to estimate their ADMET profiles. The key parameters evaluated include:

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor prediction.

  • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Not as commonly predicted in initial screenings but can be estimated by some advanced models.

  • Toxicity: Predictions for mutagenicity (AMES test), carcinogenicity, hepatotoxicity, and other potential toxicities.[12]

4. Drug-Likeness Evaluation: The drug-likeness of the compounds is assessed based on established rules, most notably Lipinski's Rule of Five. This rule evaluates molecular weight, logP, the number of hydrogen bond donors, and the number of hydrogen bond acceptors to predict oral bioavailability.[4]

Visualization of In Silico ADMET Screening Workflow

The following diagram illustrates the typical workflow for in silico ADMET screening of novel chemical compounds.

ADMET_Screening_Workflow cluster_input Input cluster_prediction Computational Analysis cluster_output Output & Decision Compound Novel Thiadiazole Structures (2D/3D) PhysChem Physicochemical Property Calculation (e.g., MW, logP) Compound->PhysChem ADME_Pred ADME Prediction (HIA, BBB, Metabolism) Compound->ADME_Pred Tox_Pred Toxicity Prediction (AMES, Carcinogenicity) Compound->Tox_Pred DrugLikeness Drug-Likeness (Lipinski's Rule) PhysChem->DrugLikeness Profile Comprehensive ADMET Profile PhysChem->Profile ADME_Pred->Profile Tox_Pred->Profile DrugLikeness->Profile Decision Prioritization of Lead Compounds Profile->Decision

Caption: In Silico ADMET Screening Workflow for Novel Compounds.

This guide demonstrates the utility of in silico tools in the early-stage evaluation of novel thiadiazole compounds. By comparing predicted ADMET profiles, researchers can make more informed decisions about which chemical scaffolds to advance in the drug discovery pipeline, ultimately saving time and resources. The presented data and methodologies offer a valuable resource for scientists working on the development of new therapeutic agents based on the thiadiazole core.

References

Experimental Validation of Computationally Predicted Thiadiazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational chemistry and experimental biology has accelerated the discovery of novel therapeutic agents. Thiadiazoles, a class of five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, with computational models frequently predicting their potential for a wide range of biological activities. This guide provides an objective comparison of the computationally predicted and experimentally validated bioactivities of select thiadiazole derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Computational docking and molecular dynamics simulations have identified 1,3,4-thiadiazole derivatives as potent anticancer agents, primarily through the inhibition of critical enzymes in cancer progression such as Akt and VEGFR-2.[1][2][3][4][5] Experimental validation has subsequently confirmed these predictions, demonstrating significant cytotoxic effects in various cancer cell lines.

Comparison of Anti-proliferative Activity

A series of synthesized thiadiazole derivatives have been experimentally tested against human cancer cell lines, with results validating the computational predictions of their efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of promising thiadiazole compounds compared to standard anticancer drugs.

CompoundTarget Cancer Cell LineComputationally Predicted TargetExperimental IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Compound 14 MCF-7 (Breast Cancer)VEGFR-20.04Sorafenib0.15
HepG2 (Liver Cancer)VEGFR-20.18Sorafenib0.14
Compound 6e MCF-7 (Breast Cancer)Not Specified3.85Not SpecifiedNot Specified
Compound 4f HepG-2 (Liver Cancer)VEGFR-2, BRAF5.05Sorafenib9.18
HCT-116 (Colon Cancer)VEGFR-2, BRAF6.21Sorafenib5.47
Compounds 3 and 8 C6 (Rat Glioma)AktNot SpecifiedCisplatinNot Specified

Data sourced from multiple studies.[1][2][5][6]

Validated Signaling Pathway: VEGFR-2 Inhibition

Computational models predicted that certain thiadiazole derivatives could effectively bind to and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Experimental assays have confirmed this, with compounds like Compound 14 showing potent VEGFR-2 inhibitory activity.[2][4]

VEGFR2_Inhibition VEGFR-2 Inhibition by Thiadiazole Derivatives cluster_cell Tumor Cell VEGFR2 VEGFR-2 Signaling Downstream Signaling (e.g., PI3K/Akt) VEGFR2->Signaling Activation Proliferation Angiogenesis, Proliferation, Survival Signaling->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Thiadiazole Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits

Caption: Thiadiazole derivatives inhibit VEGFR-2, blocking downstream signaling.

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.

  • Cells are then treated with various concentrations of the thiadiazole compounds and a standard drug (e.g., Sorafenib) for a specified period (e.g., 72 hours).[2]

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the absorbance readings.[6]

Cell Cycle Analysis:

  • Cancer cells are treated with the thiadiazole compound at its IC50 concentration for a defined time.

  • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify cell cycle arrest.[2][4][6]

Anticonvulsant Activity: Modulation of Neuronal Excitability

In silico studies have suggested that this compound derivatives can act as anticonvulsant agents, with predicted interactions with targets like carbonic anhydrase.[7] In vivo experimental models have subsequently validated these predictions, demonstrating significant protection against seizures.

Comparison of Anticonvulsant Efficacy

Novel synthesized this compound derivatives have been evaluated for their anticonvulsant activity and neurotoxicity in rodent models, showing promising results compared to standard antiepileptic drugs.

CompoundMaximal Electroshock (MES) Test (% Protection)Subcutaneous Pentylenetetrazole (sc-PTZ) Test (% Protection)Neurotoxicity (Rotarod Test)Standard Drug
6d HighHighNo toxicity observedSodium Valproate
7d HighHighNo toxicity observedAcetazolamide

Data is qualitative as presented in the source.[7]

Experimental Workflow: In Vivo Anticonvulsant Screening

The following workflow outlines the standard procedure for evaluating the anticonvulsant properties of computationally selected thiadiazole candidates.

Anticonvulsant_Workflow Workflow for In Vivo Anticonvulsant Activity Screening Start Synthesized Thiadiazole Derivatives Toxicity Neurotoxicity Screening (Rotarod Test) Start->Toxicity MES Maximal Electroshock (MES) Test Toxicity->MES Non-toxic compounds scPTZ Subcutaneous Pentylenetetrazole (sc-PTZ) Test Toxicity->scPTZ Non-toxic compounds Analysis Data Analysis: % Protection, ED50 MES->Analysis scPTZ->Analysis Biochem Biochemical Estimation (e.g., GABA levels) Analysis->Biochem Active compounds End Potent Anticonvulsant Candidate Biochem->End

Caption: A typical workflow for the in vivo screening of anticonvulsant compounds.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

  • Animals (e.g., mice or rats) are administered the test thiadiazole compound or a standard drug intraperitoneally.

  • After a set period for drug absorption, a maximal electrical stimulus is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.[7][8]

Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test:

  • Animals are pre-treated with the thiadiazole derivative or a standard drug.

  • A convulsant dose of pentylenetetrazole is administered subcutaneously.

  • The animals are observed for a specific period (e.g., 30 minutes) for the onset of clonic seizures.

  • Protection is noted if the compound prevents or delays the onset of seizures compared to a control group.[7]

Rotarod Neurotoxicity Test:

  • Trained animals are placed on a rotating rod.

  • After administration of the test compound, the animals are placed back on the rotarod at set time intervals.

  • Neurotoxicity is indicated if the animal falls off the rod within a specified time (e.g., 1 minute).[7]

Conclusion

The presented data demonstrates a strong correlation between the computational prediction and experimental validation of the bioactivity of thiadiazole derivatives. As anticancer agents, specific thiadiazoles have shown superior or comparable efficacy to standard drugs like sorafenib in vitro.[2][5] As anticonvulsants, they have demonstrated high levels of protection in vivo without inducing neurotoxicity.[7] These findings underscore the power of integrated computational and experimental approaches in modern drug discovery and highlight the this compound scaffold as a promising framework for the development of novel therapeutics. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 1,3,4-Thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 1,3,4-Thiadiazole and its derivatives, ensuring compliance with safety regulations and minimizing risks. Due to its chemical structure as a nitrogen and sulfur-containing heterocycle, this compound and its related compounds should be treated as hazardous chemical waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative being used.[2] If a substance-specific SDS is not available, guidance for structurally similar compounds should be followed.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[2][3]

  • Eye Protection: Chemical safety goggles or a face shield.[2][3][4][5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2][3]

  • Body Protection: A fully buttoned, chemical-resistant lab coat.[2][3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][7]

Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash.[2][3][8][9]

Step 1: Waste Identification and Classification All solid this compound, solutions containing it, and any materials grossly contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) must be classified as hazardous waste.[3][7][10][11]

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Solid Waste: Collect unused or expired this compound and contaminated solids in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[5][7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]

Step 3: Container Management

  • Use only leak-proof containers that are compatible with the chemical waste.[3][10]

  • Containers must be kept closed except when adding waste.[2][3]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").[2][3][8] The label should also include the date of waste generation and the place of origin (department, room number).[8]

Step 4: Spill and Decontamination Procedures

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[3] Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[3]

  • Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[12] The initial solvent rinse and cleaning materials should be collected as hazardous waste.[3][11][12]

Step 5: Final Disposal All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][8] Arrange for the collection of the hazardous waste and provide an accurate manifest of the container's contents.[12]

Hazard Data for this compound Derivatives

CompoundCAS NumberPhysical StateHazard Statements
2-Amino-1,3,4-thiadiazole4005-51-0SolidToxic if swallowed.[13][14] Causes skin and serious eye irritation.[14] May cause respiratory irritation.[14]
2,5-Dimercapto-1,3,4-thiadiazole1072-71-5SolidHarmful if swallowed.[5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6]
This compound-2,5-dithiol, dipotassium salt4628-94-8Powder SolidNot considered hazardous by the 2012 OSHA Hazard Communication Standard.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Consult SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type D Solid Waste (Pure compound, contaminated items) C->D E Liquid Waste (Solutions containing compound) C->E F Sharps Waste (Contaminated glass, needles) C->F G Use Compatible, Leak-Proof Containers D->G E->G F->G H Label Clearly: 'Hazardous Waste' + Chemical Name + Hazard Info G->H I Keep Containers Closed H->I J Store in Designated Hazardous Waste Area I->J K Contact EHS or Licensed Waste Disposal Contractor J->K L Arrange for Pickup and Manifesting K->L

Caption: Disposal Workflow for this compound Waste.

References

Essential Safety and Logistical Information for Handling 1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive, step-by-step safety and logistical protocols for handling 1,3,4-Thiadiazole and its derivatives in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and environmental compliance. The information is compiled from various safety data sheets for this compound derivatives, as specific toxicological data for the parent compound is limited.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coatWork in a certified chemical fume hood
Solution Preparation and Handling Chemical splash goggles and face shield (if splash hazard exists)Chemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coatNot generally required if handling sealed waste containers

Operational Plan: Step-by-Step Guidance for Safe Handling

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (safety glasses, lab coat, and nitrile gloves) during inspection.

  • If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.

  • Verify that the container is properly labeled with the chemical name and any available hazard information.

Preparation and Handling
  • Engineering Controls: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Weighing:

    • Don appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.

    • Tare a suitable weighing vessel inside the chemical fume hood.

    • Carefully transfer the required amount of this compound to the weighing vessel, minimizing the creation of dust.

    • Clean any spills on the balance immediately with a suitable solvent and absorbent material.

  • Dissolution:

    • In the chemical fume hood, add the solvent to the vessel containing the weighed this compound.

    • Stir the mixture gently to dissolve the compound. Avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][5]

  • Keep it away from strong oxidizing agents.[1]

  • Ensure the storage area is clearly marked with the appropriate hazard warnings.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

Handling_and_Emergency_Workflow_for_1_3_4_Thiadiazole cluster_emergency Emergency Procedures start Start: Handling this compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weighing Weighing and Aliquoting fume_hood->weighing dissolution Solution Preparation weighing->dissolution spill Spill Occurs weighing->spill exposure Personal Exposure (Skin/Eye/Inhalation) weighing->exposure storage Proper Storage dissolution->storage dissolution->spill dissolution->exposure disposal_prep Prepare for Disposal storage->disposal_prep After Use end End of Process disposal_prep->end spill_response Contain and Clean Spill with Inert Absorbent spill->spill_response exposure_response Administer First Aid (Wash/Flush/Fresh Air) exposure->exposure_response spill_response->disposal_prep seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for handling and emergency response for this compound.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[6] Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[6]

Container Management
  • All waste containers must be in good condition and compatible with the chemical.

  • Keep containers closed except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant").

Decontamination and Final Disposal
  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash.[7]

Disposal_Workflow_for_1_3_4_Thiadiazole start_disposal Start: Waste Generation segregate_waste Segregate Waste start_disposal->segregate_waste solid_waste Solid Waste Container (Unused chemical, contaminated items) segregate_waste->solid_waste liquid_waste Liquid Waste Container (Solutions) segregate_waste->liquid_waste sharps_waste Sharps Container (Contaminated sharps) segregate_waste->sharps_waste label_containers Label Containers Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_containers liquid_waste->label_containers sharps_waste->label_containers decontaminate Decontaminate Work Area and Equipment label_containers->decontaminate final_disposal Arrange for Professional Disposal (EHS or Licensed Contractor) decontaminate->final_disposal end_disposal End of Disposal Process final_disposal->end_disposal

Caption: Step-by-step waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Thiadiazole
Reactant of Route 2
1,3,4-Thiadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.